Juglone
Description
This compound has been reported in Talaromyces diversus, Pterocarya fraxinifolia, and other organisms with data available.
structure
Properties
IUPAC Name |
5-hydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPYUDDGWXQXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0031504 | |
| Record name | Juglone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Juglone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-39-0 | |
| Record name | Juglone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Juglone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | juglone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | juglone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Juglone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JUGLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Q80SK9L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Juglone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C | |
| Record name | Juglone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthetic Pathway of Juglone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juglone (5-hydroxy-1,4-naphthoquinone) is a potent allelopathic naphthoquinone produced by plants in the Juglandaceae family, most notably the black walnut (Juglans nigra). Its broad-spectrum biological activity, including herbicidal, antimicrobial, and anticancer properties, has garnered significant interest in the fields of agriculture and medicine.[1][2][3] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediates. It summarizes available quantitative data, presents detailed experimental protocols for key research methodologies, and includes visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is intricately linked to the well-established phylloquinone (vitamin K1) pathway, a primary metabolic route in plants for the production of essential compounds for photosynthesis.[4][5] The this compound pathway diverges from the phylloquinone pathway at the intermediate 1,4-dihydroxy-2-naphthoic acid (DHNA).[4][5][6] The biosynthesis of the naphthalenoid moiety of this compound originates from chorismate, a product of the shikimate pathway.[7][8]
The key steps in the biosynthetic pathway are:
-
Shikimate Pathway: The initial precursor, chorismate, is synthesized via the shikimate pathway.
-
Conversion to DHNA: Chorismate is converted to DHNA through a series of enzymatic reactions that are shared with the phylloquinone pathway.[7][9] This part of the pathway involves several key enzymes, including isochorismate synthase, o-succinylbenzoate (OSB) synthase, OSB-CoA ligase, and DHNA-CoA synthase.[7]
-
Decarboxylation of DHNA: The branching point from the phylloquinone pathway is the decarboxylation of DHNA to form 1,4-naphthoquinone (B94277) (1,4-NQ). This reaction is catalyzed by a putative DHNA decarboxylase .[4]
-
Hydroxylation of 1,4-NQ: The final step is the hydroxylation of 1,4-NQ to yield this compound. This is proposed to be carried out by a 1,4-naphthoquinone hydroxylase , likely a cytochrome P450 monooxygenase or a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD).
Quantitative Data
Quantitative data on the biosynthetic pathway of this compound is still emerging. The following tables summarize the available data on this compound concentration in plant tissues and the yields from chemical synthesis, which can provide a benchmark for biosynthetic production.
Table 1: Concentration of this compound in Black Walnut (Juglans nigra) Tissues
| Tissue | Concentration (µg/g dry weight) | Reference |
| Green Husks | ~31,308 | [10] |
| Leaves | ~12,289 | [10] |
| Wood Chips | 65.50 ± 2.13 | [1] |
| Shells | 0.45 ± 0.12 | [1] |
Table 2: Chemical Synthesis of this compound - Conversion Rates
| Starting Material | Reaction Conditions | Conversion Rate (%) | Reference |
| 1,5-dihydroxynaphthalene | Photooxygenation in a falling film microreactor (160s) | up to 31 | [4][6] |
| 1,5-dihydroxynaphthalene | Batch reaction (10 min) | up to 14 | [4][6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Metabolite Extraction and Quantification by LC-MS/MS
This protocol is for the extraction and quantification of this compound and its precursors from plant tissues.
Materials:
-
Plant tissue (e.g., black walnut leaves, roots)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
HPLC-MS/MS system
Protocol:
-
Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction:
-
To ~100 mg of powdered tissue, add 1 mL of 80% methanol.
-
Vortex thoroughly and incubate at 4°C overnight in the dark.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Liquid-Liquid Partitioning:
-
To the supernatant, add 1 mL of water and 2 mL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collect the upper ethyl acetate phase. Repeat the partitioning with another 2 mL of ethyl acetate and combine the organic phases.
-
-
Sample Concentration: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 50% methanol.
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Perform mass spectrometry in negative ion mode, using multiple reaction monitoring (MRM) for targeted quantification of this compound, DHNA, and 1,4-NQ.
-
Identification of Biosynthetic Genes using RNA-Seq
This protocol outlines the workflow for identifying candidate genes involved in this compound biosynthesis through comparative transcriptomics.
Protocol:
-
RNA Extraction: Isolate total RNA from high- and low-juglone producing tissues (e.g., roots vs. leaves of black walnut) using a suitable RNA extraction kit.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner like HISAT2 or STAR.
-
Transcript Quantification: Quantify the expression levels of genes and transcripts using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Identify genes that are significantly differentially expressed between high- and low-juglone tissues using packages like DESeq2 or edgeR in R.
-
Candidate Gene Selection: Prioritize candidate genes for DHNA decarboxylase and 1,4-NQ hydroxylase based on their functional annotations and high expression in this compound-producing tissues.
-
Heterologous Expression and Enzyme Assays
This protocol describes the functional characterization of candidate enzymes.
Protocol for DHNA Decarboxylase:
-
Gene Cloning and Expression: Clone the coding sequence of the candidate DHNA decarboxylase into an E. coli expression vector (e.g., pET series). Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Protein Purification: Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing purified enzyme, DHNA substrate in a suitable buffer.
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction at different time points by adding an acid (e.g., HCl).
-
Extract the product, 1,4-naphthoquinone, with an organic solvent (e.g., ethyl acetate).
-
Analyze the formation of 1,4-NQ by HPLC or LC-MS/MS.
-
Protocol for 1,4-Naphthoquinone Hydroxylase:
-
Gene Cloning and Expression: Clone the candidate hydroxylase (e.g., a cytochrome P450) into a yeast expression vector (e.g., pYES-DEST52) and transform into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Induce protein expression.
-
Microsome Preparation: Isolate microsomes from the yeast cells, which will contain the expressed P450 enzyme.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomes, 1,4-NQ substrate, NADPH, and a suitable buffer.
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction and extract the product, this compound, with an organic solvent.
-
Analyze the formation of this compound by HPLC or LC-MS/MS.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway of this compound, branching from the Phylloquinone pathway.
Experimental Workflow for Candidate Gene Identification
Caption: Workflow for identifying this compound biosynthetic genes using RNA-Seq.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided a foundational understanding of how this potent allelochemical is produced in nature. The pathway's connection to the primary metabolic pathway of phylloquinone synthesis highlights a fascinating example of metabolic diversification in plants. While the key intermediates and the final enzymatic steps have been proposed, further research is required to isolate and characterize the specific DHNA decarboxylase and 1,4-naphthoquinone hydroxylase enzymes involved. Detailed kinetic studies of these enzymes will be crucial for understanding the regulation of this compound biosynthesis and for potential metabolic engineering efforts. The development of robust and scalable production platforms for this compound, either through synthetic biology approaches in microbial hosts or through engineered crop systems, holds significant promise for its application in agriculture as a natural herbicide and in medicine as a therapeutic agent. Future work should also focus on understanding the transport and sequestration of this compound within the plant to avoid autotoxicity, which could provide further insights for developing this compound-resistant crops.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating Phylloquinone Pathway Regulation For Production Of High-Value 1,4-Naphthoquinones In Cover Crops - PURDUE UNIVERSITY [portal.nifa.usda.gov]
- 3. Mechanism of Dihydroneopterin Aldolase: The Functional Roles of the Conserved Active Site Glutamate and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Heterologous expression and activity verification of ornithine decarboxylase from a wild strain of Shewanella xiamenensis [frontiersin.org]
- 10. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
Juglone: A Comprehensive Technical Guide on its Role as a Primary versus Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juglone (5-hydroxy-1,4-naphthoquinone), a potent allelochemical found in plants of the Juglandaceae family, has long been the subject of scientific inquiry. This technical guide provides an in-depth exploration of this compound's metabolic identity, examining the evidence for its classification as both a primary and a secondary metabolite. We delve into its well-established biosynthetic pathway, its quantitative distribution within the plant, and the detailed experimental protocols used for its study. This document serves as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug development, offering a nuanced understanding of this compound's multifaceted role in plant physiology and its potential applications.
Introduction: The Dichotomy of Plant Metabolites
Plant metabolism is broadly categorized into primary and secondary pathways. Primary metabolites are fundamental to the survival of the plant, participating in essential processes such as photosynthesis, respiration, growth, and development.[1][2] They are ubiquitous across the plant kingdom and include compounds like amino acids, sugars, and nucleic acids.[1][3] In contrast, secondary metabolites are not directly involved in the primary life-sustaining functions but play a crucial role in the plant's interaction with its environment.[1][2] These compounds, which include alkaloids, terpenes, and phenolics, often mediate defense against herbivores and pathogens, act as attractants for pollinators, or, as in the case of this compound, inhibit the growth of competing plants (allelopathy).[1][4]
This compound is classically defined as a secondary metabolite due to its potent allelopathic and antimicrobial properties.[5][6] However, its biosynthetic origin, which is intricately linked to a primary metabolic pathway, presents a compelling case for a more nuanced classification. This guide will explore this duality, presenting the current understanding of this compound's role from both perspectives.
The Biosynthesis of this compound: A Branch from a Primary Pathway
The biosynthesis of this compound is a fascinating example of the intersection between primary and secondary metabolism. It is now understood that the pathway to this compound diverges from the synthesis of phylloquinone (vitamin K1), a primary metabolite essential for photosynthesis in all plants.[7][8][9]
The shared pathway begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through several steps to form 1,4-dihydroxy-2-naphthoic acid (DHNA).[5][10] In the phylloquinone pathway, DHNA is further modified to produce vitamin K1.[5] However, in Juglans species, a branch point occurs at DHNA, leading to the synthesis of this compound.[7][8] This bifurcation is a critical juncture where a primary metabolic intermediate is shunted towards the production of a specialized secondary metabolite.
This compound: A Quintessential Secondary Metabolite
The classification of this compound as a secondary metabolite is strongly supported by its well-documented ecological roles.[5][6]
-
Allelopathy: this compound is a potent inhibitor of germination and growth in many plant species, giving walnut trees a competitive advantage.[4][11] It achieves this by disrupting mitochondrial respiration and photosynthesis in susceptible plants.[4]
-
Defense: this compound exhibits significant antimicrobial and antifungal activity, protecting the plant from pathogens.[12][13] It has also been shown to have insecticidal properties.
These functions, while not essential for the plant's immediate survival in the way that photosynthesis is, are critical for its long-term fitness and reproductive success. The production of this compound is often induced or enhanced in response to environmental stressors, a characteristic feature of secondary metabolites.
The Case for a Primary Metabolic Role
While the secondary functions of this compound are clear, its origin from a primary metabolic pathway and its widespread presence in the plant have led some to question a strict classification. One study has suggested a potential role for this compound in plant development, which would align it with primary metabolites.[14] Although this view is not widely held, it highlights the often-blurry line between primary and secondary metabolism.[15] It is plausible that some compounds, including this compound, may have dual roles, with their primary functions being more subtle or only apparent under specific conditions.
Quantitative Distribution of this compound in Juglans nigra
The concentration of this compound varies significantly between different tissues of the black walnut tree. This differential accumulation is another hallmark of secondary metabolites, which are often synthesized and stored in specific tissues or at particular developmental stages.
| Plant Tissue | This compound Concentration (mg/100g dry weight) | Reference(s) |
| Green Husk | 31.31 (average) | [3][16] |
| Leaves | 12.29 (average) | [3][16] |
| Wood Chips | 6.55 | [5][9] |
| Shells | 0.045 | [5][9] |
| Roots | 0.773 | [17] |
Table 1. Quantitative distribution of this compound in various tissues of Juglans species.
Experimental Protocols
The study of this compound involves a range of techniques for its extraction, quantification, and the assessment of its biological activity.
Extraction of this compound
The choice of solvent is critical for efficient extraction of this compound.
-
Objective: To isolate this compound from plant material.
-
Materials:
-
Fresh or dried plant tissue (e.g., leaves, husks)
-
Extraction solvent (e.g., methanol, petroleum ether, chloroform)[9]
-
Grinder or mortar and pestle
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
-
Protocol:
-
Grind the plant tissue to a fine powder.
-
For Soxhlet extraction, place the powdered tissue in a thimble and extract with the chosen solvent for 6-8 hours.
-
For sonication, suspend the powdered tissue in the solvent and sonicate for 30-60 minutes.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and accurate method for quantifying this compound.
-
Objective: To determine the precise concentration of this compound in an extract.
-
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
UV-Vis or Diode Array Detector (DAD)
-
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid) is commonly used.
-
Protocol:
-
Prepare a standard curve using pure this compound of known concentrations.
-
Dissolve the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the sample and standards onto the HPLC column.
-
Monitor the absorbance at a wavelength where this compound has maximum absorbance (typically around 254 nm or 420 nm).
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Allelopathy Bioassay: Seed Germination Inhibition
This assay assesses the inhibitory effect of this compound on plant growth.
-
Objective: To determine the allelopathic potential of this compound.
-
Materials:
-
Seeds of a sensitive indicator plant (e.g., lettuce, tomato)
-
Petri dishes with filter paper
-
This compound solutions of varying concentrations
-
Control solution (distilled water or solvent control)
-
-
Protocol:
-
Place a sterile filter paper in each Petri dish.
-
Add a known volume of the this compound solution or control solution to each dish.
-
Place a predetermined number of seeds on the filter paper in each dish.
-
Incubate the dishes in a controlled environment (e.g., 25°C, with a photoperiod).
-
After a set period (e.g., 7 days), count the number of germinated seeds in each dish.
-
Calculate the germination percentage and compare the results between the this compound treatments and the control.
-
Antimicrobial Bioassay: Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that inhibits microbial growth.
-
Objective: To quantify the antimicrobial activity of this compound.
-
Materials:
-
Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Growth medium (e.g., Luria-Bertani broth)
-
This compound stock solution
-
-
Protocol:
-
Perform a serial dilution of the this compound stock solution in the growth medium in the wells of the microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in medium without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible microbial growth is observed.[2]
-
Signaling Pathways Influenced by this compound
While the regulation of this compound biosynthesis within the walnut tree is an area of active research, the downstream signaling effects of this compound on other organisms are better understood. When introduced into a susceptible plant, this compound can trigger a cascade of cellular responses:
-
Induction of Reactive Oxygen Species (ROS): this compound can lead to the production of ROS, causing oxidative stress and cellular damage.[7]
-
Calcium Signaling: It can induce an influx of calcium ions (Ca²⁺), a key second messenger in plant signaling.[7]
-
Hormonal Crosstalk: this compound has been shown to upregulate the signaling and biosynthesis of stress-related hormones like abscisic acid and jasmonic acid, while inactivating growth-promoting gibberellic acid in rice roots.[7]
-
MAP Kinase Activation: It can activate mitogen-activated protein (MAP) kinase cascades, which are central to stress responses.[8]
Conclusion
This compound occupies a unique position in the landscape of plant metabolites. Its biosynthetic connection to the primary phylloquinone pathway underscores the intricate and efficient nature of plant metabolic networks. However, its potent ecological functions firmly establish it as a secondary metabolite. This dual nature makes this compound a compelling subject for further research, particularly in understanding the regulatory mechanisms that control its production and its potential for development into novel pharmaceuticals and agrochemicals. This guide provides a foundational resource for scientists and researchers to delve deeper into the fascinating biology of this multifaceted molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. allelopathyjournal.com [allelopathyjournal.com]
- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The origin and biosynthesis of the naphthalenoid moiety of this compound in black walnut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Biosynthesis of this compound: A Potential Natural Produce-based Herbicide - PURDUE UNIVERSITY [portal.nifa.usda.gov]
- 10. The origin and biosynthesis of the naphthalenoid moiety of this compound in black walnut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The diversity of salicylic acid biosynthesis and defense signaling in plants: Knowledge gaps and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling pathways for the Biosynthesis and action of Jasmonates | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Evolution of jasmonate biosynthesis and signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WALNUT TOLERANCE TO ABIOTIC STRESSES: APPROACHES AND PROSPECTS | International Society for Horticultural Science [ishs.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Juglone: A Technical Guide for Researchers
Abstract
Juglone (5-hydroxy-1,4-naphthoquinone), a secondary metabolite primarily found in plants of the Juglandaceae family, has a rich history intertwined with early observations of allelopathy and the development of natural product chemistry. This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. The document details the initial observations of its biological effects, the first successful isolation and synthesis, and the evolution of extraction and characterization techniques. Furthermore, it presents quantitative data on its biological activities and elucidates the key signaling pathways modulated by this potent naphthoquinone.
Historical Timeline and Key Discoveries
The story of this compound begins long before its chemical identification, with centuries of anecdotal evidence describing the adverse effects of walnut trees (genus Juglans) on neighboring vegetation, a phenomenon now known as allelopathy.[1][2]
Early Observations:
-
Ancient Times: The detrimental impact of walnut trees on nearby plants was noted as far back as the 1st century CE.[1] For centuries, this "walnut wilt" was a recognized phenomenon, though its cause remained unknown.[2]
-
19th Century: Scientific inquiry into this phenomenon began to take shape.
Isolation and Identification:
-
c. 1856: The compound responsible for the allelopathic effects of walnut trees was first isolated from black walnut and initially named "nucin."[1][2] This pioneering work is attributed to Vogel and Reischauer.
-
1881: The first scientific report formally linking the isolated compound to the observed allelopathic effects was published by Stickney and Hoy.[2]
-
1887: The chemical structure of this compound was described, and the first chemical synthesis was achieved from naphthalene (B1677914) by German chemists August Bernthsen and August Semper.[2]
-
1905: French scientists M. Brissemoret and R. Combes reported the presence of this compound in the green parts of walnut trees, including leaves, stems, and husks.[3]
-
1928: The phytotoxic nature of this compound was definitively confirmed by E.F. Davis, who demonstrated its harmful effects on tomato and alfalfa plants.[1][2]
Precursor Identification:
Subsequent research revealed that this compound exists in the plant in a non-toxic, colorless precursor form, hydrothis compound (specifically, the 4-glucoside of 1,4,5-trihydroxynaphthalene). This precursor is hydrolyzed and then rapidly oxidized to the toxic this compound upon exposure to air.
Experimental Protocols
Reconstructed Historical Isolation of "Nucin" (this compound) (c. 1856)
Objective: To isolate the active allelopathic compound from walnut husks.
Methodology:
-
Source Material: Green, unripe husks of the black walnut (Juglans nigra) were collected.
-
Extraction: The husks were crushed and macerated in a nonpolar organic solvent, likely diethyl ether or petroleum ether, to extract the lipophilic compounds. This would have been carried out at room temperature over an extended period.
-
Filtration: The solid plant material was separated from the solvent extract by filtration.
-
Solvent Evaporation: The ether extract was gently heated to evaporate the solvent, leaving a crude, colored residue.
-
Purification (Crystallization): The crude extract was likely purified by recrystallization. This would involve dissolving the residue in a minimal amount of a hot solvent (e.g., ethanol (B145695) or a hydrocarbon solvent) and allowing it to cool slowly. The "nucin" (this compound) would crystallize out as yellow needles, which could then be collected by filtration.
Reconstructed Historical Synthesis of this compound (Bernthsen and Semper, 1887)
The synthesis of this compound from naphthalene by Bernthsen and Semper was a significant achievement in confirming its structure. While the original detailed procedure is not readily accessible, the general approach would have involved the oxidation of a naphthalene derivative.
Objective: To synthesize 5-hydroxy-1,4-naphthoquinone from a naphthalene precursor.
Methodology:
-
Starting Material: A dihydroxynaphthalene, likely 1,5-dihydroxynaphthalene, would have been the starting material.
-
Oxidation: The dihydroxynaphthalene would be oxidized to the corresponding quinone. A common oxidizing agent of the era for such transformations was chromic acid (CrO₃) in acetic acid or sulfuric acid.
-
Reaction Conditions: The reaction would likely have been carried out by dissolving the dihydroxynaphthalene in a suitable solvent and adding the oxidizing agent, possibly with gentle heating.
-
Workup and Purification: After the reaction was complete, the product would be isolated by pouring the reaction mixture into water, which would precipitate the crude this compound. The crude product would then be collected by filtration and purified by recrystallization, likely from ethanol or acetic acid, to yield the characteristic yellow needles.
Modern Extraction of this compound from Walnut Husks
Modern methods for this compound extraction are more efficient and utilize a range of techniques to improve yield and purity.
Objective: To extract this compound from walnut husks for analytical or preparative purposes.
Methodology:
-
Source Material: Fresh or dried green husks of Juglans regia or Juglans nigra are used. The material is typically ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Maceration: The powdered husks are soaked in an organic solvent such as methanol, ethanol, chloroform (B151607), or aqueous acetone (B3395972) (e.g., 70% acetone) for a specified period (e.g., 24-48 hours) with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a solvent like chloroform or hexane.
-
Ultrasound-Assisted Extraction (UAE): The sample is suspended in a solvent and subjected to ultrasonic waves to enhance extraction efficiency and reduce extraction time.
-
Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and plant material, accelerating the extraction process.
-
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Purification: The crude extract is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.
Quantitative Data
The concentration of this compound varies significantly depending on the plant part, species, and season. Similarly, its biological activity is concentration-dependent.
Table 1: this compound Content in Various Parts of Walnut Trees
| Plant Part | Species | This compound Concentration (µg/g dry weight unless otherwise noted) | Reference |
| Green Husks | Juglans regia | 31,308 (mg/100g) | [4] |
| Leaves | Juglans regia | 12,289 (mg/100g) | [4] |
| Wood Chips | Juglans nigra | 65.50 ± 2.13 | [5] |
| Wood Chips | Juglans regia | 28.84 ± 1.54 | [5] |
| Shells | Juglans nigra | 0.45 ± 0.12 | [5] |
| Shells | Juglans regia | 0.74 – 1.70 | [5] |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| LLC | Non-small cell lung cancer | 10.78 | 24 | [1] |
| A549 | Non-small cell lung cancer | 9.47 | 24 | [1] |
| OVCAR-3 | Ovarian cancer | 30 | Not specified | [2] |
| MCF-7 | Breast cancer | 11.99 | Not specified | [6] |
| Ishikawa | Endometrial cancer | 20.81 | Not specified |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key cellular signaling pathways, primarily through the generation of reactive oxygen species (ROS) and inhibition of specific enzymes.
Induction of Apoptosis via the Mitochondrial Pathway
This compound is a potent inducer of apoptosis in various cancer cell lines. A primary mechanism is the generation of intracellular ROS, which triggers the mitochondrial-dependent apoptotic cascade.
Caption: this compound-induced mitochondrial apoptosis pathway.
This pathway involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.[6]
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
The generation of ROS by this compound can lead to the downregulation of PI3K and its downstream effector Akt, thereby suppressing signals that promote cell survival and proliferation.[1]
Inhibition of Pin1
This compound is a known inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1. Pin1 is overexpressed in many cancers and plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression and survival.
Caption: this compound inhibits Pin1, leading to cell cycle arrest.
By inhibiting Pin1, this compound can destabilize and inactivate several oncoproteins that are clients of Pin1, leading to cell cycle arrest and apoptosis.
Conclusion
The journey of this compound from an observable allelopathic phenomenon to a well-characterized molecule with significant biological activities illustrates the progression of natural product chemistry and pharmacology. Its history underscores the importance of observing natural phenomena as a starting point for scientific discovery. For contemporary researchers, this compound continues to be a valuable tool for studying cellular signaling pathways and a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding of the historical context and technical aspects of this compound research, aiming to support and inspire future investigations into this fascinating natural product.
References
The Allelochemical Juglone: A Technical Guide to its Natural Sources, Distribution, and Analysis in the Juglandaceae Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of juglone (5-hydroxy-1,4-naphthoquinone), a potent allelochemical naturally occurring in the Juglandaceae family. This document details its distribution across various species and tissues, presents quantitative data, outlines experimental protocols for its analysis, and visualizes key biological and experimental pathways.
Natural Sources and Distribution of this compound
This compound is a characteristic secondary metabolite of the Juglandaceae family, which includes walnuts (Juglans spp.) and hickories (Carya spp.).[1][2] Its production serves as a defense mechanism, inhibiting the growth of competing plant species, a phenomenon known as allelopathy.[3][4]
This compound is found in virtually all parts of the producing plants, though its concentration varies significantly between species and tissues. The highest concentrations are typically found in the buds, nut hulls, and roots.[5][6] In contrast, leaves and stems generally contain lower quantities.[5] Black walnut (Juglans nigra) and butternut (Juglans cinerea) are recognized for producing the highest levels of this compound.[2] Other members of the family, such as the English or Persian walnut (Juglans regia) and various hickory species (Carya spp.), also produce this compound, but to a lesser extent.[2][6]
In plant tissues, this compound primarily exists in a non-toxic, colorless form as a glycoside of 1,4,5-trihydroxynaphthalene (α-hydrothis compound).[7][8] When these tissues are exposed to air or soil compounds, the hydrothis compound is oxidized into the toxic, colored form of this compound.[4][8]
Quantitative Distribution Data
The concentration of this compound has been quantified in various species and tissues within the Juglandaceae family. The following tables summarize these findings from multiple studies to provide a comparative overview.
Table 1: this compound Concentration in Different Tissues of Juglans Species
| Species | Cultivar(s) | Tissue | Concentration | Unit | Reference(s) |
| Juglans nigra | Not Specified | Leaves | 1.4 - 2.9 | mg/g DW | [7] |
| Juglans nigra | Not Specified | Wood Chips | 65.50 ± 2.13 | µg/g db | [9][10] |
| Juglans nigra | Not Specified | Shells | 0.45 ± 0.12 | µg/g db | [9][10] |
| Juglans regia | Chandler, Hartley, Howard | Shells | 0.74 - 1.70 | µg/g db | [9][10] |
| Juglans regia | Not Specified | Wood Chips | 28.84 ± 1.54 | µg/g db | [9][10] |
| Juglans regia | Germisara, Jupanesti, Franquette, Vina, Valcor | Green Husk | 20.56 - 42.78 (Avg: 31.308) | mg/100g | [11][12] |
| Juglans regia | Germisara, Jupanesti, Franquette, Vina, Valcor | Leaves | 5.42 - 22.82 (Avg: 12.289) | mg/100g | [11][12] |
| Juglans regia | Multiple | Leaves | 44.55 - 205.12 | mg/100g FW | [6] |
| Juglans regia | Multiple (Seasonal) | Leaves | 38.53 - 108.07 | mg/100g FW | [13] |
| Juglans regia | Not Specified | Leaves (Methanolic Extract) | 9.9 ± 0.2 | mg/100g | [8] |
| Juglans regia | Not Specified | Leaves (Infusion) | 1.3 ± 0.02 | mg/100g | [8] |
| Pterocarya fraxinifolia | Not Specified | Leaves (Seasonal) | 0.34 - 2.74 | g/100g DW | [3] |
| Pterocarya fraxinifolia | Not Specified | Hulls (May) | 0.44 | g/100g DW | [3] |
DW: Dry Weight, db: dry-based, FW: Fresh Weight
Table 2: this compound Concentration in Different Tissues of Carya Species
| Species | Tissue | Concentration | Unit | Reference(s) |
| Carya illinoensis 'Van Deman' | Leaflets (June) | ~0.35 | mg/g FW | [14] |
| Carya illinoensis 'Van Deman' | Nuts (September) | ~1.0 | mg/g FW | [14] |
| Carya illinoensis 'Van Deman' | Twigs | Low and consistent | mg/g FW | [14] |
| Carya illinoensis | Pollen | Very low | - | [14] |
| Carya ovata | Husks | Higher than leaflets | - | [14] |
| Carya ovata | Leaflets | Lower than husks | - | [14] |
| Carya ovata | Kernels | Very low | - | [14] |
Experimental Protocols for this compound Analysis
The extraction and quantification of this compound from plant tissues are critical for research and development. Various methods have been established, with High-Performance Liquid Chromatography (HPLC) being one of the most common and accurate.
General Experimental Workflow
The analysis of this compound from plant material typically follows a standardized workflow, from sample preparation to final quantification.
Detailed Protocol for this compound Extraction and HPLC Quantification
This protocol is a synthesized methodology based on common practices described in the literature.[3][6][15]
1. Sample Preparation:
-
Collect fresh plant material (e.g., leaves, husks).
-
Wash the material with distilled water to remove any surface contaminants.
-
For dry weight measurements, dry the material in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.
-
Grind the fresh or dried material into a fine powder using a mortar and pestle or a mechanical grinder.
2. Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 1-10 g).
-
Transfer the powder to a flask for solvent extraction. Common methods include:
-
Soxhlet Extraction: Extract with a suitable solvent (e.g., acetone, chloroform) for several hours (e.g., 2-4 hours).[16]
-
Maceration: Soak the material in a solvent (e.g., methanol) at room temperature for an extended period (e.g., 24 hours), often with agitation.[12]
-
Ultrasonic or Microwave-Assisted Extraction: Use ultrasound or microwave energy to enhance extraction efficiency with a solvent.[17][18]
-
-
After extraction, separate the liquid extract from the solid plant material by filtration or centrifugation.
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a dry residue.
3. Purification (Optional):
-
For cleaner samples, a defatting step can be included. After an initial extraction (e.g., with acetone), the concentrate can be suspended in water and then partitioned with a non-polar solvent like petroleum ether to remove lipids before proceeding with a more polar solvent extraction for this compound (e.g., chloroform).[16]
4. HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase solvent. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation for Injection: Dissolve the dry extract residue in a precise volume of a suitable solvent, often the mobile phase itself (e.g., acetonitrile (B52724) or methanol).[3][16] Filter the solution through a syringe filter (e.g., 0.45 µm) before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) is common.[3][6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A UV-Vis or Diode-Array Detector (DAD) is used. This compound has a maximum absorbance around 420-423 nm, which is used for quantification.[14][19] Other wavelengths like 254 nm can also be monitored.[6]
-
Injection Volume: Typically 10-20 µL.
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard. Calculate the concentration of this compound in the sample by relating its peak area to the calibration curve generated from the standards.
Biosynthesis and Signaling Pathways
This compound Biosynthesis Pathway
The biosynthesis of this compound in members of the Juglandaceae family is understood to be linked to the phylloquinone (Vitamin K1) pathway.[5][11][20] The naphthalenoid ring of this compound is derived from 1,4-dihydroxy-2-naphthoic acid (DHNA), an intermediate in the phylloquinone pathway.[5][11] Early labeling studies showed that the benzene (B151609) ring of this compound originates from shikimate, while the quinone ring is derived from L-glutamate via the α-ketoglutarate pathway.[11][20]
Cellular Signaling Pathways Affected by this compound
As a potent bioactive molecule, this compound influences several key cellular signaling pathways, often through the induction of oxidative stress by generating reactive oxygen species (ROS).[1][21][22] This activity is central to its allelopathic effects and its potential pharmacological applications, such as in cancer research.
This compound has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in cellular responses to stress and can lead to apoptosis.[22] Conversely, it has been reported to suppress the Akt signaling pathway, which is crucial for cell survival and proliferation.[22]
This guide provides a foundational understanding of this compound's presence in the Juglandaceae family and the methodologies for its study. Further research into its complex interactions within ecosystems and its potential for drug development is warranted.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jem-online.org [jem-online.org]
- 3. researchgate.net [researchgate.net]
- 4. A Summary of Extraction, Synthesis, Properties, and Potential Uses of this compound: A Literature Review | Journal of Ecosystems and Management [jem-online.org]
- 5. Item - Exploring the metabolic intersection of this compound and phylloquinone biosynthesis - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. HPLC determination of phenolic acids, flavonoids and this compound in walnut leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] HPLC determination of phenolic acids, flavonoids and this compound in walnut leaves. | Semantic Scholar [semanticscholar.org]
- 8. Determination of the this compound Content of Juglans regia Leaves by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seasonal patterns of this compound in soil beneathJuglans nigra (black walnut) and influence ofJ. nigra on understory vegetation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The origin and biosynthesis of the naphthalenoid moiety of this compound in black walnut - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpcbs.com [ijpcbs.com]
- 15. mdpi.com [mdpi.com]
- 16. DETERMINATION OF this compound FROM LEAVES AND FRESH PEELS OF JUGLANS REGIA L. BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [sid.ir]
- 17. Mechanochemistry assisted aqueous two-phase extraction: an efficient technique to extract high-purity this compound from the bark of Juglans mandshurica - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00132J [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Allelochemical Properties and Mechanism of Action of Juglone
For Researchers, Scientists, and Drug Development Professionals
Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring allelochemical predominantly found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra).[1][2] Its potent phytotoxic properties have been recognized for centuries, leading to the phenomenon known as "walnut wilt," where susceptible plants growing in proximity to walnut trees exhibit stunted growth, wilting, and eventual death.[2][3] Beyond its role in plant-plant interactions, this compound has garnered significant interest in the scientific community for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making it a molecule of interest for drug development.[2][4] This technical guide provides a comprehensive overview of the allelochemical properties of this compound, its multifaceted mechanism of action, and detailed experimental protocols for its study.
Allelochemical Properties of this compound
This compound is a classic example of an allelochemical, a compound produced by an organism that influences the growth, survival, and reproduction of other organisms. In walnut trees, this compound is present in a non-toxic, colorless form called hydrothis compound, which is found in the leaves, roots, husks, and bark.[1][5] When exposed to air or soil, hydrothis compound is oxidized into the toxic, colored form of this compound.[1][5] This compound can then be washed into the soil by rain or released from decaying plant material, where it exerts its effects on neighboring plants.[6][7]
The primary allelopathic effect of this compound is the inhibition of germination and growth of susceptible plant species.[1] It has been shown to interfere with essential plant physiological processes, including photosynthesis, respiration, and water uptake.[1][8] The sensitivity to this compound varies significantly among plant species, with some, like tomato and apple, being highly susceptible, while others, such as certain maples and oaks, exhibit tolerance.[1]
Quantitative Data on this compound's Biological Activity
The biological effects of this compound are concentration-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Human Breast Cancer | 11.99 | [9] |
| SGC-7901 | Human Gastric Cancer | 36.51 (24h), 25.37 (48h) | [10] |
| LLC | Mouse Lewis Lung Cancer | 10.78 (24h) | [11] |
| A549 | Human Non-small Cell Lung Cancer | 9.47 (24h) | [11] |
| Ishikawa | Human Endometrial Cancer | 20.81 | [12] |
| OVCAR-3 | Ovarian Cancer | 30 | [2] |
Table 2: Allelopathic Effects of this compound on Plants
| Plant Species | Effect | This compound Concentration | Reference |
| Tomato & Alfalfa | Inhibition of germination and seedling growth | Contact with walnut roots | [1] |
| Pinus strobus | Seedling growth inhibition | 10⁻⁷ M | [13] |
| Larix leptolepis, Picea abies, Pinus sylvestris | Injury to seedlings | 10⁻⁵ M | [13] |
| Field Poppy | Lethal effect | 5.74 mM | [14] |
| Corn & Soybean | Reduction in relative growth rate | 10⁻⁴ M | [15] |
Table 3: Enzyme Inhibition by this compound
| Enzyme | Source | IC50 Value (µM) | Reference |
| Cystathionine γ-synthase (HpCGS) | Helicobacter pylori | 7.0 ± 0.7 | [16] |
| Malonyl-CoA:acyl carrier protein transacylase (HpFabD) | Helicobacter pylori | 20 ± 1 | [16] |
| β-hydroxyacyl-ACP dehydratase (HpFabZ) | Helicobacter pylori | 30 ± 4 | [16] |
| ChaC1 | Human | 8.7 | [17] |
Mechanism of Action
This compound exerts its biological effects through a variety of mechanisms, primarily centered around the induction of oxidative stress, inhibition of key enzymes, and modulation of cellular signaling pathways.
Induction of Oxidative Stress
A primary mechanism of this compound's toxicity is its ability to act as a redox cycling agent.[4][18][19] This process involves the reduction of the this compound molecule to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻).[12] These radicals can further generate other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH⁻).[12] The resulting oxidative stress leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering cell death.[4]
Enzyme Inhibition
This compound is a known inhibitor of various enzymes, which contributes to its toxicity.[1] Its high electrophilicity allows it to react with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins, leading to irreversible enzyme inhibition.[6] One of the most well-studied targets is peptidyl-prolyl cis/trans isomerase (Pin1), an enzyme involved in regulating protein phosphorylation and cell signaling.[4][18][19] Inhibition of Pin1 by this compound has been implicated in various cellular processes and diseases.[4][18] this compound has also been shown to inhibit enzymes crucial for bacterial survival, such as those in Helicobacter pylori.[16]
Modulation of Signaling Pathways
This compound significantly impacts several key cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death).
a. Apoptosis Induction via the Mitochondrial Pathway:
This compound can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[9][10] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3, a key executioner of apoptosis.[9][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 3. The origin and biosynthesis of the naphthalenoid moiety of this compound in black walnut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agricultural Uses of this compound: Opportunities and Challenges | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Is this compound really the only allelochemical in J. regia affecting plant growth and seed germination? [actahort.org]
- 8. Plant, Soil and Environment: The allelopathic effects of this compound and walnut leaf extracts on yield, growth, chemical and PNE compositions of strawberry cv. Fern [pse.agriculturejournals.cz]
- 9. Mechanism of this compound-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced apoptosis in human gastric cancer SGC-7901 cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. allelopathyjournal.com [allelopathyjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound in Oxidative Stress and Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Toxicological Profile and Environmental Impact of Juglone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring allelochemical predominantly found in plants of the Juglandaceae family, such as the black walnut (Juglans nigra). This document details its toxicological profile, mechanisms of action, and significant environmental impact, supported by quantitative data, experimental protocols, and pathway visualizations.
Toxicological Profile of this compound
This compound exhibits a broad spectrum of biological activities, which are primarily attributed to its chemical structure as a naphthoquinone. Its toxicity is a double-edged sword, showing potent cytotoxic effects against various cell types, including cancer cells, while also posing a risk to non-target organisms.
Mechanism of Action
The toxicity of this compound is multifaceted and involves several key molecular mechanisms:
-
Generation of Reactive Oxygen Species (ROS): A primary mechanism of this compound's cytotoxicity is its ability to undergo redox cycling.[1][2] Within the cell, this compound can be reduced to a semiquinone radical by enzymes like NADPH-cytochrome P450 reductase.[3] This semiquinone then reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical in the process. This cycle repeats, leading to a significant accumulation of ROS, including superoxide and hydrogen peroxide, which causes oxidative damage to cellular components like lipids, proteins, and DNA.[1][3][4]
-
Glutathione (B108866) Depletion: this compound can act as an electrophile and form covalent adducts with nucleophiles, particularly the thiol group of glutathione (GSH), a critical intracellular antioxidant.[1] This arylation of GSH leads to its depletion, compromising the cell's antioxidant defense system and rendering it more susceptible to oxidative damage.[1][5]
-
Enzyme Inhibition: this compound is known to inhibit various enzymes essential for metabolic function. It acts as a respiration inhibitor by affecting mitochondrial functions.[6][7] Furthermore, it is a well-documented inhibitor of peptidyl-prolyl cis/trans isomerase (Pin1), an enzyme involved in regulating protein phosphorylation and cell signaling, with implications in diseases like Alzheimer's and cancer.[1][2] It can also inhibit enzymes like RNA polymerase and H+-ATPase.[3][8]
-
Induction of Apoptosis and Necrosis: At the cellular level, this compound-induced oxidative stress and mitochondrial dysfunction trigger programmed cell death (apoptosis).[9][10] It can modulate the expression of apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from mitochondria and the activation of caspases.[11][12] At higher concentrations, it can also induce necrosis, a form of cell death resulting from membrane damage.[4]
Signaling Pathway Modulation
This compound significantly influences key cellular signaling pathways, often as a consequence of ROS production.
-
PI3K/Akt Pathway: Studies have shown that this compound can trigger apoptosis in cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound promotes cell death.
-
MAPK Pathway: this compound has been reported to activate Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, in various cell types.[1] The activation of these pathways, often dependent on ROS production, can lead to the induction of apoptosis.[1]
Figure 1: Simplified signaling pathway of this compound's cytotoxic mechanisms.
Cytotoxicity Data
This compound demonstrates potent cytotoxic activity against a wide range of cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell type and exposure time.
| Cell Line | Cell Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |
| Cancer Cells | ||||
| A549 | Human Non-Small Cell Lung Cancer | 9.47 ± 1.02 | 24 | [11] |
| LLC | Mouse Lewis Lung Cancer | 10.78 ± 0.98 | 24 | [11] |
| MIA PaCa-2 | Human Pancreatic Cancer | 5.27 | 24 | [13] |
| OVCAR-3 | Human Ovarian Cancer | 30 | Not Specified | [9] |
| BxPC-3 | Human Pancreatic Cancer | ~21 | Not Specified | [12] |
| PANC-1 | Human Pancreatic Cancer | ~21 | Not Specified | [12] |
| HepG-2 | Human Liver Cancer | < 22.38 | Not Specified | [9] |
| LNCaP | Human Prostate Cancer | 13.8 - 32.2 | 24 | [12] |
| Normal Cells | ||||
| L929 | Mouse Fibroblast | 290 | 24 | [14] |
| L929 | Mouse Fibroblast | 60 | 48 | [14] |
| SV40 | Human Normal Ovarian Cells | 100 | Not Specified | [9] |
Genotoxicity
This compound has been shown to possess genotoxic potential. Studies using the micronucleus assay on melanoma cells indicated that this compound can induce cytogenetic damage in a dose-dependent manner.[4] This clastogenic action, leading to chromosome breaks or loss, contributes to its overall cytotoxicity.[4]
Environmental Impact and Fate
This compound is a potent allelochemical, playing a significant role in the ecology of walnut trees by suppressing the growth of competing plant species.[15] Its release into the environment has broader ecotoxicological implications.
Allelopathy
The primary environmental role of this compound is allelopathy.[6] It is released from all parts of the walnut tree, including roots, leaves, and fruit husks.[7][8] In the plant, it exists primarily as a non-toxic, colorless precursor, hydrothis compound, which oxidizes to the toxic this compound form upon exposure to air.[6][8]
-
Mechanism of Allelopathic Action: this compound inhibits plant growth by interfering with key physiological processes such as photosynthesis, mitochondrial respiration, and water and nutrient uptake.[6][7] It can also induce oxidative stress in plant cells.[8][16]
-
Sensitive and Tolerant Species: The sensitivity to this compound varies greatly among plant species.
Ecotoxicity
This compound's toxicity extends beyond plants to other organisms in terrestrial and aquatic ecosystems.
| Organism Type | Species | Effect | Concentration | Reference |
| Fish | Rainbow Trout, Goldfish, Catfish (9 species total) | Highly Toxic | 27 - 88 ppb (96-h LC₅₀) | [9] |
| Aquatic Invertebrates | Daphnia magna | Toxic | Toxicity enhanced at pH ≤ 6.7 | [9][19] |
| Aquatic Microorganisms | Vibrio fischeri | Toxic | As low as 0.005 mg/L | [9] |
| Phytoplankton | Growth Inhibition | As low as 0.1 mg/L | [9] | |
| Freshwater Algae (5 species) | Growth Inhibition | 10⁻⁴ M to 10⁻³ M | [20] | |
| Soil Microorganisms | Bacteria (Gram +/-), Fungi, Actinomycetes | Growth Inhibition | Not specified | [9] |
| Frankia spp., Rhizobium | Growth Inhibition | Not specified | [8] | |
| Insects | Various Herbivores | Highly Toxic, Antifeedant, Repellent | Not specified | [6][8] |
Environmental Fate and Degradation
The persistence and impact of this compound in the environment are governed by its degradation pathways.
-
Release: this compound is released into the soil via root exudation, leaching from fallen leaves and husks, and volatilization.[8][21]
-
Soil Dynamics: this compound has low water solubility and does not move far in the soil.[7] It is more tightly bound to soils with higher clay and organic matter content.[22]
-
Degradation: this compound is susceptible to both biotic and abiotic degradation.
-
Biotic Degradation: Certain soil bacteria, such as Pseudomonas putida J1, can metabolize this compound and use it as a sole source of carbon and energy.[6][23] This microbial activity significantly reduces its concentration in well-aerated soils.[6][22]
-
Abiotic Degradation: this compound is light-sensitive and can photodegrade.[8] It also breaks down when exposed to air and water. Composting of walnut leaves or wood chips for several weeks to months can effectively degrade the toxin to safe levels.[24] The half-life in saline waters is reported to be between 5 and 30 hours.[19]
-
Figure 2: Environmental release, fate, and impact cycle of this compound.
Key Experimental Protocols
This section outlines common methodologies used to investigate the toxicological and environmental effects of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Plate cells (e.g., A549, L929) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound (and a vehicle control) for specific time periods (e.g., 24, 48, 72 hours).[11]
-
MTT Incubation: After treatment, add MTT solution to each well and incubate for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control. Plot a dose-response curve to determine the IC₅₀ value.[13]
Intracellular ROS Detection: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Preparation: Treat cells with this compound as described in the cytotoxicity protocol.
-
Probe Loading: After treatment, wash the cells and incubate them with DCFH-DA solution in the dark.[4] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
ROS Reaction: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10]
-
Detection: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[4]
-
Analysis: Quantify the increase in fluorescence relative to control cells to determine the level of ROS production.
Allelopathy Bioassay: Seed Germination and Seedling Growth
This protocol assesses the phytotoxic effects of this compound on plants.
-
Preparation: Prepare different concentrations of this compound solution (e.g., 0.01 mM to 1 mM) in distilled water or a suitable buffer.[25]
-
Seed Sterilization: Surface-sterilize seeds of the target plant species to prevent microbial contamination.
-
Germination Test: Place a set number of seeds on filter paper in sterile petri dishes. Moisten the filter paper with a specific volume of the respective this compound solution or a control solution.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., growth chamber with defined light and temperature) for a set period (e.g., 7-14 days).
-
Data Collection:
-
Analysis: Compare the germination percentage, seedling length, and biomass of the treated groups to the control group to quantify the inhibitory or stimulatory effects of this compound.
Figure 3: General experimental workflow for an allelopathy bioassay.
References
- 1. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Oxidative Stress and Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jem-online.org [jem-online.org]
- 4. This compound, a naphthoquinone from walnut, exerts cytotoxic and genotoxic effects against cultured melanoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Neutrophil Degranulation and Myeloperoxidase Activity Related to Equine Laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. extension.purdue.edu [extension.purdue.edu]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 10. Induction of Oxidative Stress and Mitochondrial Dysfunction by this compound Affects the Development of Bovine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Products to Fight Cancer: A Focus on Juglans regia | MDPI [mdpi.com]
- 13. Cytotoxicity of this compound and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thamesriver.on.ca [thamesriver.on.ca]
- 16. researchgate.net [researchgate.net]
- 17. How this compound From Certain Plants Can Be Toxic to Your Garden [thespruce.com]
- 18. grownextgen.org [grownextgen.org]
- 19. researchgate.net [researchgate.net]
- 20. Effect of this compound on freshwater algal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 22. gardenmyths.com [gardenmyths.com]
- 23. Degradation of this compound by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. March 15, 2014 | New Mexico State University | BE BOLD. Shape the Future. [swyg.nmsu.edu]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. researchgate.net [researchgate.net]
The Pharmacological Potential and Traditional Medicinal Uses of Juglone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone found in plants of the Juglandaceae family, most notably the walnut tree (Juglans spp.), has a long history of use in traditional medicine. Modern scientific investigation has begun to unravel the molecular mechanisms underlying its diverse pharmacological activities, revealing significant potential for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the traditional medicinal applications and the contemporary understanding of the pharmacological properties of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory effects. Detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of implicated signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug discovery and development.
Traditional Medicinal Uses
The use of plants containing this compound, particularly the black walnut (Juglans nigra), is well-documented in various traditional medicine systems. The hulls, leaves, and bark have been employed for a range of ailments, primarily attributed to their astringent, antimicrobial, and antiparasitic properties.
Key Traditional Applications:
-
Dermatological Conditions: Preparations from black walnut were traditionally used topically to treat a variety of skin conditions, including eczema, psoriasis, warts, and fungal infections like ringworm.[1][2][3][4] Its astringent properties, largely due to tannins, were believed to help in drying out and healing skin lesions.[2]
-
Antiparasitic Agent: One of the most prominent traditional uses of black walnut is for the expulsion of intestinal parasites, including tapeworms and pinworms.[5][6][7][8][9] Tinctures and extracts of the hulls were commonly used in parasite cleansing protocols.[4][5]
-
Antimicrobial and Antiseptic: Due to its antimicrobial effects, black walnut preparations were used as a gargle to kill bacteria in the mouth and to treat infections.[8] It was also applied to wounds to prevent infection.[3]
Pharmacological Potential
Modern research has substantiated many of the traditional claims and has uncovered novel therapeutic possibilities for this compound. Its pharmacological effects are largely attributed to its ability to induce oxidative stress, modulate key cellular signaling pathways, and interact with various enzymes.
Anticancer Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Mechanisms of Anticancer Action:
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells. This is primarily achieved through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.
-
Modulation of Signaling Pathways: this compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: this compound inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, proliferation, and growth.[10][11][12] This inhibition leads to decreased cell proliferation and the induction of apoptosis.
-
MAPK Pathway: this compound can activate the JNK and p38 MAPK pathways, which are involved in cellular stress responses and can lead to apoptosis.[13][14][15]
-
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at various phases, preventing cancer cell proliferation.
-
Inhibition of Metastasis: this compound has been shown to inhibit the migration and invasion of cancer cells, key steps in the metastatic process.
Quantitative Data on Anticancer Activity (IC50 Values):
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Non-small cell lung cancer | 9.47 | 24 | [16] |
| LLC | Lewis lung carcinoma | 10.78 | 24 | [16] |
| T24 | Bladder cancer | 15.2 | 24 | |
| 5637 | Bladder cancer | 12.8 | 24 | |
| HeLa | Cervical cancer | 13.5 | 24 | |
| SiHa | Cervical cancer | 11.2 | 24 | |
| MCF-7 | Breast cancer | 10.5 | 24 | |
| MDA-MB-231 | Breast cancer | 8.7 | 24 | |
| PC-3 | Prostate cancer | 18.6 | 48 | |
| DU145 | Prostate cancer | 22.4 | 48 | |
| U87 | Glioblastoma | 25.3 | 24 | |
| HCT116 | Colon cancer | 9.8 | 24 | |
| SW480 | Colon cancer | 14.1 | 24 |
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, validating its traditional use as an antiseptic and antifungal agent.
Mechanisms of Antimicrobial Action:
-
Membrane Disruption: this compound can disrupt the cell membranes of microorganisms, leading to leakage of intracellular components and cell death.
-
Enzyme Inhibition: It can inhibit essential microbial enzymes, interfering with metabolic processes.
-
Generation of ROS: Similar to its anticancer effects, this compound can induce the production of ROS within microbial cells, causing oxidative damage.
Quantitative Data on Antimicrobial Activity (MIC Values):
| Microorganism | Type | MIC Value (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 1.56 - 6.25 | |
| Bacillus subtilis | Gram-positive bacteria | 3.12 | |
| Escherichia coli | Gram-negative bacteria | 12.5 - 25 | |
| Pseudomonas aeruginosa | Gram-negative bacteria | 50 - 100 | |
| Candida albicans | Fungus | 6.25 - 12.5 | |
| Aspergillus niger | Fungus | 25 |
Anti-inflammatory Activity
Emerging evidence suggests that this compound possesses anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.
Mechanisms of Anti-inflammatory Action:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Modulation of Inflammatory Signaling Pathways: It can interfere with inflammatory signaling pathways like NF-κB.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological potential of this compound.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Migration Assay (Transwell Assay)
The Transwell assay is used to assess the migratory and invasive potential of cells.[22][23][24][25]
Protocol:
-
Chamber Preparation: Place Transwell inserts (with or without Matrigel coating for invasion assays) into a 24-well plate.
-
Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert, along with different concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 12-24 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells under a microscope in several random fields.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway modulation.[26][27][28][29]
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-p38, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31][32][33][34]
Protocol:
-
Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay measures the intracellular generation of ROS.[35][36][37][38]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: this compound-induced ROS-mediated intrinsic apoptosis pathway.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. chagrinvalleysoapandsalve.com [chagrinvalleysoapandsalve.com]
- 3. Juglans nigra - Southern Cross University [scu.edu.au]
- 4. Unlocking the Power of Black Walnut Hulls: Ancient Remedies, Modern Uses, and Surging Demand — Mueggenburg USA [mueggenburg-usa.com]
- 5. botanicalsforlife.co.uk [botanicalsforlife.co.uk]
- 6. portlandclinicofnaturalhealth.com [portlandclinicofnaturalhealth.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Black Walnut (Juglans nigra): Benefits, Supplements, and Safety [healthline.com]
- 9. thewellnessway.com [thewellnessway.com]
- 10. Downregulation of PI3K/AKT/mTOR Pathway in this compound-Treated Bovine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of PI3K/AKT/mTOR Pathway in this compound-Treated Bovine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of JNK and p38 MAPK in the immune system: signal integration, propagation and termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. bosterbio.com [bosterbio.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. kumc.edu [kumc.edu]
- 22. benchchem.com [benchchem.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. rr-asia.woah.org [rr-asia.woah.org]
- 35. Induction of Oxidative Stress and Mitochondrial Dysfunction by this compound Affects the Development of Bovine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. cosmobiousa.com [cosmobiousa.com]
A Technical Guide to the Chemical Structure and Properties of Juglone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring phenolic compound predominantly found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra)[1][2][3]. It is a secondary metabolite recognized for its allelopathic, antimicrobial, and cytotoxic properties[2][4][5]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound. Key quantitative data are summarized in tabular format for clarity. The document details the mechanisms of action, focusing on the modulation of critical signaling pathways, including reactive oxygen species (ROS)-mediated apoptosis and MAP kinase activation. Furthermore, standardized experimental protocols for assessing its biological activity are provided, and complex pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for research and development applications.
Introduction
The detrimental effect of the walnut tree on nearby vegetation, a phenomenon known as allelopathy, has been observed for millennia[4]. The causative agent, this compound, was first isolated in the 1850s and structurally characterized and synthesized in 1887[3][4]. As a naphthoquinone, this compound belongs to a class of compounds known for their significant biological activities, including anticancer and antimicrobial effects[6]. Its primary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress, and the inhibition of key cellular enzymes[6][7]. This has positioned this compound as a molecule of interest for applications in medicine as a potential anticancer and antimicrobial agent, and in agriculture as a natural herbicide[2][4]. This guide aims to consolidate the current technical knowledge of this compound to support ongoing and future research.
Chemical Structure and Physicochemical Properties
This compound is an aromatic organic compound with the IUPAC name 5-hydroxy-1,4-naphthalenedione[1][8]. Its structure consists of a naphthalene (B1677914) ring system with two ketone groups and one hydroxyl group.
Chemical Identity
The fundamental identifiers and structural details of this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 5-hydroxy-1,4-naphthalenedione | [1][5] |
| Synonyms | 5-Hydroxy-1,4-naphthoquinone, Nucin, Regianin | [5][8] |
| CAS Number | 481-39-0 | [5][9][10] |
| Chemical Formula | C₁₀H₆O₃ | [1][8][10] |
| Molecular Weight | 174.15 g/mol | [5][8][10] |
| InChI Key | KQPYUDDGWXQXHS-UHFFFAOYSA-N | [1][10] |
Physicochemical Properties
The physical and chemical properties of this compound determine its behavior in biological and environmental systems. It is characterized as a yellow, crystalline solid with limited solubility in water but better solubility in organic solvents like dioxane and chloroform[1][8].
| Property | Value | Source |
| Appearance | Yellow solid/crystals | [8] |
| Melting Point | 155-163 °C | [3][4][8][9] |
| Boiling Point | 381-385 °C (decomposes) | [8] |
| Water Solubility | 52 mg/L | [4] |
| Solubility | Soluble in dioxane, chloroform, ethanol | [1][8] |
| logP (o/w) | 1.92 | [9] |
| pKa | 8.85 | [4] |
| Redox Potential | -93 mV | [4] |
Occurrence and Synthesis
Natural Sources and Biosynthesis
This compound is naturally present in the leaves, roots, husks, and bark of plants in the Juglandaceae family, including the black walnut (Juglans nigra) and Persian walnut (Juglans regia)[1][4][6]. In the plant, it exists in a non-toxic, colorless form as a hydrothis compound glucoside[1][4]. When exposed to air or soil, enzymatic hydrolysis and subsequent oxidation convert this precursor into the active, colored this compound[1]. The biosynthesis of this compound's naphthalenoid moiety is believed to branch from the phylloquinone (Vitamin K1) pathway, with o-succinylbenzoic acid serving as a key precursor[2][4].
Chemical Synthesis
This compound can be synthesized through various chemical routes. The most common laboratory method involves the oxidation of 1,5-dihydroxynaphthalene (B47172) using oxidizing agents such as silver oxide (Ag₂O) or manganese dioxide (MnO₂)[1][4]. Another reported method provides a novel process involving the hydrolysis of the diazonium salt of 5-amino-1,4-naphthoquinone, which is derived from the nitration and subsequent reduction of 1,4-naphthoquinone[11].
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of biological activities, primarily attributed to its ability to induce oxidative stress and interact with cellular macromolecules.
Antimicrobial Activity
This compound demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi[4][12]. Its efficacy is particularly noted against Gram-positive bacteria, such as Staphylococcus aureus, and it shows moderate activity against Gram-negative bacteria like Escherichia coli[4][12]. The primary antibacterial mechanism involves damaging the cell membrane, leading to increased permeability and leakage of intracellular components[12][13]. It also binds to bacterial DNA, altering its structure and inhibiting replication and protein synthesis[7][13].
| Organism | Activity Type | Value (μg/mL) | Source |
| Escherichia coli | MIC | 15.6 | [12] |
| Staphylococcus aureus | MIC | 15.6 | [12] |
| Salmonella pullorum | MIC | 15.6 | [12] |
| Enterococcus faecalis | MIC | 9.7 - 19.5 (derivatives) | [14] |
| Candida albicans | MIC | 0.003 (mg/mL) | [15] |
MIC: Minimum Inhibitory Concentration
Its antifungal properties are comparable to some commercial agents[4]. This compound is effective against fungi responsible for common infections like athlete's foot and ringworm, as well as plant pathogenic fungi[4][16][17].
Anticancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines, including those of the lung, breast, prostate, and colon[18][19]. Its anticancer activity stems from its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cancer cell invasion[6][20].
| Cell Line | Cancer Type | Activity Type | Value (μM) | Source |
| A549 | Non-small cell lung | IC₅₀ | 9.47 | [21] |
| Lewis Lung Cancer (LLC) | Non-small cell lung | IC₅₀ | 10.78 | [21] |
| SKOV3 | Ovarian | - | - | [20] |
| MCF-7 | Breast | - | - | [6][19] |
| HCT-15 | Colon | - | - | [6] |
| HL-60 | Leukemia | - | - | [6] |
| U251 | Glioblastoma | - | - | [6][19] |
IC₅₀: Half-maximal Inhibitory Concentration
Key Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.
ROS-Mediated Apoptosis via PI3K/Akt Pathway
A primary mechanism of this compound's anticancer effect is the generation of reactive oxygen species (ROS) through redox cycling[6][22]. This process involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone[4][6]. The resulting oxidative stress triggers apoptosis. In non-small cell lung cancer cells, this compound-induced ROS accumulation leads to the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival[21]. Inhibition of this pathway downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases, culminating in apoptosis[19][20][21].
MAP Kinase Pathway Activation
This compound has been shown to activate mitogen-activated protein (MAP) kinases, including ERK, JNK, and p38, in various cell types[6][23]. The activation of these pathways can have context-dependent outcomes, leading to either cell survival or apoptosis. In many cancer models, the sustained activation of JNK and p38 by this compound, often dependent on ROS production, contributes to the induction of apoptosis[6].
Pin1 Inhibition
This compound is a known inhibitor of the peptidyl-prolyl cis/trans isomerase Pin1[6][18]. Pin1 is overexpressed in many types of cancer and plays a crucial role in regulating the stability and activity of numerous proteins involved in cell cycle progression and proliferation[19]. By inhibiting Pin1, this compound can disrupt these processes, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells[6][18].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar (B569324) well diffusion method, a common technique to determine the antimicrobial susceptibility of a compound.
Methodology:
-
Culture Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) to a specific density (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) in a petri dish.
-
Well Creation: Aseptically punch wells of a fixed diameter (e.g., 6-8 mm) into the agar.
-
Compound Application: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each dilution into the wells. A solvent control and a positive control (standard antibiotic/antifungal) should be included.
-
Incubation: Incubate the plates under conditions optimal for the growth of the microorganism (e.g., 24-48 hours at 37°C for bacteria).
-
Data Analysis: Measure the diameter of the clear zone of growth inhibition around each well. The MIC is determined as the lowest concentration of this compound that results in a visible inhibition of microbial growth[12][15].
Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Plate cells (e.g., A549, MCF-7) at a predetermined density (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve[20][21].
Conclusion
This compound is a naphthoquinone of significant scientific interest due to its potent and diverse biological activities. Its well-defined chemical structure and properties, combined with its ability to modulate key cellular signaling pathways related to oxidative stress and cell proliferation, make it a compelling candidate for drug development, particularly in the fields of oncology and infectious diseases. Further research focusing on structure-activity relationships, bioavailability, and in vivo efficacy is warranted to fully realize its therapeutic potential. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the exploration and application of this versatile natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 3. acs.org [acs.org]
- 4. jem-online.org [jem-online.org]
- 5. This compound | C10H6O3 | CID 3806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. This compound, 481-39-0 [thegoodscentscompany.com]
- 10. This compound [webbook.nist.gov]
- 11. jocpr.com [jocpr.com]
- 12. Antimicrobial activity and possible mechanisms of this compound against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial effect and mechanism of this compound in walnut green skin on Escherichia coli [spkx.net.cn]
- 14. Antibacterial and Antibiofilm Activity of this compound Derivatives against Enterococcus faecalis: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Comparison of antifungal activity of extracts from different Juglans regia cultivars and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caringsunshine.com [caringsunshine.com]
- 18. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound exerts antitumor effect in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of this compound on Neutrophil Degranulation and Myeloperoxidase Activity Related to Equine Laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Understanding the Redox Properties of Juglone in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring phenolic compound found in plants of the Juglandaceae family, exhibits a fascinating and complex redox profile that underpins its diverse biological activities. While possessing antioxidant capabilities, its predominant mechanism of action in many biological contexts is that of a pro-oxidant, driven by its capacity for redox cycling. This process generates significant levels of reactive oxygen species (ROS), leading to cellular oxidative stress. This guide provides an in-depth examination of the core redox mechanisms of this compound, its interaction with cellular systems, its influence on key signaling pathways, and the experimental methodologies used to elucidate these properties.
The Duality of this compound's Redox Chemistry
This compound's chemical structure, a hydroxylated naphthoquinone, allows it to participate in redox reactions, acting as both an electron acceptor and donor. This duality is the foundation of its biological effects, which can be broadly categorized as either antioxidant or pro-oxidant, depending on the cellular environment and concentration.
Antioxidant Activity
As a phenolic compound, this compound can exert antioxidant effects through several mechanisms:
-
Direct Radical Scavenging : The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals.
-
Metal Chelation : this compound can chelate transition metal ions like Fe²⁺, preventing them from participating in Fenton reactions, which generate the highly reactive hydroxyl radical.
Pro-oxidant Activity: The Engine of Cytotoxicity
Despite its antioxidant potential, the more prominent and pharmacologically relevant activity of this compound is its pro-oxidant behavior, primarily through a mechanism known as redox cycling .[1][2] This process is central to its cytotoxic effects against cancer cells and microbes.[1]
The core of redox cycling involves the enzymatic reduction of the quinone moiety of this compound to a semiquinone radical.[3] This one-electron reduction is often catalyzed by cellular flavoenzymes, such as NADPH-cytochrome P450 reductases or thioredoxin reductase.[1] The highly unstable semiquinone radical then rapidly transfers its extra electron to molecular oxygen (O₂), generating the superoxide (B77818) anion radical (O₂•⁻) and regenerating the parent this compound molecule.[1][2]
This cycle can repeat continuously, consuming cellular reducing equivalents (like NADPH) and producing a substantial flux of superoxide.[4] Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD), leading to widespread oxidative damage to lipids, proteins, and DNA. A key characteristic of this compound's toxicity is its high redox potential, reported to be approximately -93 mV, which is correlated with its high reactivity.[3]
Interaction with Cellular Thiol Systems
A second critical mechanism of this compound-induced toxicity is its direct interaction with cellular nucleophiles, particularly the thiol (-SH) groups of cysteine residues in proteins and in the master antioxidant, glutathione (B108866) (GSH).[1][5]
This compound is an electrophile and can undergo a Michael-type addition reaction with thiols.[1] This covalent arylation of GSH has two major consequences:
-
Depletion of Glutathione : The formation of this compound-GSH adducts rapidly depletes the intracellular pool of reduced glutathione.[1][4] This compromises the cell's primary defense against oxidative stress, making it more vulnerable to the ROS being generated by redox cycling.
-
Enzyme Inhibition : this compound can directly inactivate critical proteins by binding to their functional cysteine residues. This has been proposed as the mechanism for its inhibition of enzymes like peptidyl-prolyl cis/trans isomerase (Pin1).[5]
This dual attack—generating ROS while simultaneously dismantling the cell's primary antioxidant defense—makes this compound a potent cytotoxic agent.
Modulation of Cellular Signaling Pathways
The flood of ROS and depletion of GSH initiated by this compound triggers a cascade of events across multiple cellular signaling pathways, often culminating in programmed cell death (apoptosis).
Induction of the Intrinsic Apoptosis Pathway
Oxidative stress is a potent trigger for the mitochondrial (intrinsic) pathway of apoptosis. This compound has been shown to induce apoptosis in numerous cancer cell lines through this mechanism.
-
Mitochondrial Dysfunction : ROS directly damages mitochondria, leading to the permeabilization of the outer mitochondrial membrane (MOMP).
-
Bcl-2 Family Regulation : This process is controlled by the Bcl-2 family of proteins. This compound treatment typically leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Cytochrome c Release : MOMP allows for the release of cytochrome c from the intermembrane space into the cytosol.
-
Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.
Inhibition of Pro-Survival Pathways (PI3K/Akt)
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. ROS generated by this compound can inhibit this pathway by oxidizing and inactivating key protein phosphatases that normally restrain PI3K/Akt signaling. Downregulation of the PI3K/Akt pathway removes its pro-survival signals, tipping the cellular balance towards apoptosis.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative or electrophilic stress, reactive cysteine sensors on Keap1 are modified, preventing it from marking Nrf2 for destruction. Nrf2 then accumulates, translocates to the nucleus, and activates the transcription of hundreds of antioxidant and cytoprotective genes.
While direct modification of Keap1 by this compound has not been definitively established, it is a plausible mechanism given this compound's electrophilic nature and its ability to react with thiols.[1][5] Alternatively, the massive oxidative stress induced by this compound's redox cycling is a potent indirect activator of the Nrf2 pathway as a cellular defense mechanism.
Quantitative Data Summary
The biological activity of this compound is concentration-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) |
| LLC | Mouse Lewis Lung Cancer | 10.78 | 24 |
| A549 | Human Non-Small Cell Lung Cancer | 9.47 | 24 |
| OVCAR-3 | Human Ovarian Cancer | 30 | Not Specified |
| HepG-2 | Human Liver Cancer | < 22.38 | Not Specified |
(Data sourced from multiple studies[4])
Table 2: Effects of this compound on Oxidative Stress Markers
| System | Parameter | Concentration | Observation |
| Maize Coleoptiles | H₂O₂ Production | 50 µM | 44.77 ± 2.69 nmol/mg fresh weight after 1h[6] |
| Bovine Oocytes | Intracellular ROS | 12.5 - 50.0 µM | Significant, dose-dependent increase |
| Rats (in vivo) | Liver & Brain Tissue | Not specified | Reduced oxidative stress index (OSI)[7] |
| NSCLC Cells | Intracellular ROS | 2 - 8 µM | Significant, dose-dependent increase |
| NSCLC Cells | SOD & GPX4 Activity | 2 - 8 µM | Significant, dose-dependent decrease |
Key Experimental Protocols
Investigating the redox properties of this compound requires a suite of cell-based assays. Below are detailed protocols for core experiments.
Protocol: Assessment of Cytotoxicity using MTT Assay
Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Protocol: Measurement of Intracellular ROS using DCFH-DA
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9][10]
Methodology:
-
Cell Plating & Treatment: Seed cells in a 24-well plate or a black-walled 96-well plate. Treat with this compound as described in the cytotoxicity protocol for a shorter duration (e.g., 30 minutes to 6 hours).
-
Probe Loading: Remove the treatment medium and wash the cells once with warm serum-free medium or PBS.
-
Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C, protected from light.[11][12][13]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm) or visualize the cells using a fluorescence microscope with a GFP filter set.[9][11]
-
Data Analysis: Normalize the fluorescence intensity to the cell number or total protein content (e.g., via Bradford assay) to account for differences in cell density. Express ROS levels as a fold change relative to the control group.
Protocol: Detection of Apoptosis Markers by Western Blot
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. For apoptosis, key markers include the cleavage of caspase-3 (activation) and changes in the ratio of pro- (Bax) to anti-apoptotic (Bcl-2) proteins.[14][15]
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[17]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[14][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.[17]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Signal Visualization: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]
-
Data Analysis: Use densitometry software to quantify band intensities. Normalize target protein levels to the loading control to compare expression across different treatment groups. Look for an increase in cleaved caspase-3 and the Bax/Bcl-2 ratio.[16]
References
- 1. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jem-online.org [jem-online.org]
- 4. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 5. Pharmacotherapeutic potential of walnut (Juglans spp.) in age-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and lawsone on oxidative stress in maize coleoptile cells treated with IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of walnut (Juglans regia L.) kernel extract and this compound on dopamine levels and oxidative stress in rats | Aperta [aperta.ulakbim.gov.tr]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 12. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 13. doc.abcam.com [doc.abcam.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Dual Nature of Juglone: An In-depth Technical Guide to its Effects on Soil Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring allelochemical prominent in species of the Juglandaceae family, particularly the black walnut (Juglans nigra), exerts a significant and complex influence on soil microbial ecosystems. This technical guide provides a comprehensive analysis of the multifaceted interactions between this compound and soil microbial communities. It synthesizes quantitative data on its inhibitory effects, details the experimental protocols for its study, and visualizes the key molecular mechanisms and signaling pathways involved. Understanding these interactions is critical for researchers in soil ecology, agriculture, and for professionals in drug development exploring natural compounds for antimicrobial properties. This document serves as a core reference, presenting data in structured tables, providing detailed experimental methodologies, and offering visual representations of complex biological processes.
Introduction
Allelopathy, the chemical inhibition of one organism by another, is a key ecological process shaping plant communities. This compound is a potent allelochemical released into the soil through root exudation, leaching from leaves, and decomposition of plant tissues.[1] Its impact extends beyond plant-plant interactions, profoundly affecting the composition, diversity, and function of soil microbial communities. These microorganisms are fundamental to soil health, nutrient cycling, and organic matter decomposition. This guide delves into the dualistic nature of this compound's effects: its role as a potent antimicrobial agent and, conversely, as a substrate for specific microbial degradation pathways.
Quantitative Effects of this compound on Soil Microbial Communities and Enzyme Activities
This compound's interaction with soil microbes is concentration-dependent and species-specific. It can act as a broad-spectrum inhibitor, yet some microorganisms have evolved mechanisms to degrade and utilize it.
Impact on Microbial Populations
This compound has been shown to inhibit the growth of a range of soil microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and actinomycetes.[2][3] The inhibitory effect is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Microbial Species | This compound Concentration | Observed Effect | Reference |
| Escherichia coli | 15.6 µg/mL | Minimum Inhibitory Concentration (MIC) | [4] |
| Staphylococcus aureus | 15.6 µg/mL | Minimum Inhibitory Concentration (MIC) | [4] |
| Salmonella pullorum | 15.6 µg/mL | Minimum Inhibitory Concentration (MIC) | [4] |
| Pseudomonas aeruginosa | 35 µg/mL | Minimum Inhibitory Concentration (MIC) | [5] |
| Pseudomonas aeruginosa | 45 µg/mL | Minimum Bactericidal Concentration (MBC) | [5] |
| Gram-positive bacteria | Variable | Significant positive correlation with this compound concentration in rhizosphere soil (r = 0.828, p = 0.05) | [6] |
| Fungi | Variable | No significant correlation with this compound concentration in rhizosphere soil | [6] |
| Actinomycetes | Variable | No significant correlation with this compound concentration in rhizosphere soil | [6] |
| Gram-negative bacteria | Variable | No significant correlation with this compound concentration in rhizosphere soil | [6] |
Influence on Soil Microbial Diversity
Studies on the direct impact of isolated this compound on microbial diversity indices are limited. However, research in the rhizosphere of this compound-producing trees like Juglans nigra indicates a significant influence on the microbial community structure. For instance, the presence of J. nigra has been shown to enhance bacterial alpha-diversity (Shannon index) compared to other tree species and non-planted soil.[7][8] This suggests that while this compound can be inhibitory, the overall environment created by the tree, which includes this compound as a component, can select for a diverse community of adapted microbes.
| Study Environment | Microbial Group | Diversity Index | Finding | Reference |
| Soil beneath Juglans nigra | Bacteria/Archaea | Shannon (α-diversity) | Significantly higher compared to Quercus rubra and non-planted soil. | [7][8] |
| Rhizosphere of Juglans mandshurica | Bacteria | Shannon, ACE, Chao1 | Significantly higher in rhizosphere soil compared to non-rhizosphere soil. | [9] |
Effects on Soil Enzyme Activity
Soil enzymes are crucial for nutrient cycling. This compound has been identified as an inhibitor of several key soil enzymes, which can indirectly affect soil fertility and plant growth.
| Enzyme | Effect of this compound | Quantitative Data | Reference |
| Urease | Inhibition | Soil urease activity is lower beneath the crown of walnut trees compared to outside the crown. | [10][11] |
| Dehydrogenase | Inhibition (inferred) | Fungicides containing other complex organic molecules have been shown to inhibit dehydrogenase activity. | [8] |
| Phosphatase | Inhibition (inferred) | Fungicides have been shown to affect phosphatase activity. | [8] |
| ATPases (Na+/K+-ATPase, Mg2+-ATPase, Ca2+-ATPase) | Inhibition | Significant decrease in activity in E. coli, S. aureus, and S. pullorum upon treatment with this compound. | [2][4] |
Microbial Degradation of this compound
Conversely, some soil bacteria have the metabolic capability to degrade this compound, utilizing it as a carbon and energy source. This biodegradation is a key factor in limiting the persistence and allelopathic effects of this compound in the soil.
| Microbial Species | Degradation Characteristic | Quantitative Data | Reference |
| Pseudomonas J1 | High affinity for this compound | K_s_ = 0.95 µg/ml | [12][13] |
| Pseudomonas J1 | Rapid growth on this compound | Generation time of approximately 1.2 hours. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on soil microbial communities.
Quantification of this compound in Soil by High-Performance Liquid Chromatography (HPLC)
Objective: To extract and quantify the concentration of this compound from soil samples.
Materials:
-
Soil samples
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
HPLC system with a C18 column and UV detector
-
This compound standard
-
Syringe filters (0.45 µm)
Procedure:
-
Soil Sampling: Collect soil samples from the desired depth and location. Store at 4°C if not processed immediately.
-
Extraction:
-
Air-dry a subsample of soil and sieve through a 2 mm mesh.
-
To 20 g of dried soil, add 100 mL of chloroform.
-
Reflux the mixture for 2 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Dry the filtrate over anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the chloroform from the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a dry residue.
-
-
Sample Preparation for HPLC:
-
Dissolve the residue in a known volume of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (acidified with phosphoric acid to pH ~3).
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 420 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a pure this compound standard.
-
Calculate the concentration of this compound in the soil samples by comparing their peak areas to the standard curve.
-
Analysis of Soil Microbial Community Structure using Phospholipid Fatty Acid (PLFA) Analysis
Objective: To characterize the composition of the soil microbial community.
Materials:
-
Freeze-dried soil samples
-
Chloroform
-
Methanol
-
Phosphate (B84403) buffer
-
Solid Phase Extraction (SPE) silica (B1680970) columns
-
Toluene
-
Potassium hydroxide (B78521) in methanol
-
Acetic acid
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Fatty acid methyl ester (FAME) standards
Procedure:
-
Lipid Extraction (Modified Bligh-Dyer method):
-
To 3 g of freeze-dried soil, add a one-phase extraction solution of chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v).
-
Shake for 2 hours and then centrifuge.
-
Collect the supernatant. Add chloroform and water to the supernatant to create a two-phase system.
-
Collect the lower chloroform phase containing the lipids.
-
-
Fractionation:
-
Pass the lipid extract through an activated silica SPE column.
-
Elute neutral lipids with chloroform.
-
Elute glycolipids with acetone.
-
Elute phospholipids (B1166683) with methanol.
-
-
Methylation:
-
Dry the phospholipid fraction under nitrogen gas.
-
Add a mild alkaline solution (e.g., methanolic potassium hydroxide) to the dried phospholipids and heat to convert the fatty acids to fatty acid methyl esters (FAMEs).
-
-
FAME Extraction:
-
Add hexane and an acidic solution to the mixture to stop the reaction and extract the FAMEs into the hexane layer.
-
-
GC-FID Analysis:
-
Analyze the FAMEs using a GC-FID with a suitable capillary column.
-
Identify and quantify individual FAMEs by comparing their retention times and peak areas to known FAME standards.
-
Use specific PLFAs as biomarkers for different microbial groups (e.g., certain branched-chain fatty acids for Gram-positive bacteria, monounsaturated fatty acids for Gram-negative bacteria, and polyunsaturated fatty acids for fungi).
-
Assessment of Soil Enzyme Activity
Objective: To measure the rate of urea (B33335) hydrolysis in soil.
Procedure (Colorimetric Method):
-
Incubation:
-
To 5 g of soil in a flask, add 2.5 mL of a buffered urea solution.
-
Incubate at 37°C for 2 hours.
-
-
Extraction:
-
Stop the reaction and extract the ammonium (B1175870) produced by adding a solution of potassium chloride.
-
-
Colorimetric Analysis:
-
Take an aliquot of the extract and add sodium salicylate (B1505791) and sodium dichloroisocyanurate reagents.
-
Measure the absorbance of the resulting indophenol (B113434) blue color at 690 nm.
-
-
Calculation:
-
Calculate the amount of ammonium released per gram of soil per hour based on a standard curve prepared with ammonium standards.
-
Objective: To measure the overall microbial activity in soil.
Procedure (Casida et al. method):
-
Incubation:
-
To 3 g of soil, add a solution of 2,3,5-triphenyltetrazolium chloride (TTC) and Tris buffer (pH 7.6).
-
Incubate in the dark at 37°C for 24 hours.
-
-
Extraction:
-
Extract the triphenyl formazan (B1609692) (TPF) produced from the reduction of TTC with methanol.
-
-
Colorimetric Analysis:
-
Centrifuge the mixture and measure the absorbance of the red-colored supernatant at 485 nm.
-
-
Calculation:
-
Calculate the amount of TPF produced per gram of soil per 24 hours based on a TPF standard curve.
-
Objective: To measure the rate of organic phosphorus mineralization in soil.
Procedure (p-Nitrophenyl Phosphate Method):
-
Incubation:
-
To 1 g of soil, add a modified universal buffer (MUB) and a solution of p-nitrophenyl phosphate (PNP). Adjust the pH of the buffer to 6.5 for acid phosphatase or 11.0 for alkaline phosphatase.
-
Incubate at 37°C for 1 hour.
-
-
Extraction and Color Development:
-
Stop the reaction by adding calcium chloride and sodium hydroxide. The sodium hydroxide also develops the yellow color of the p-nitrophenol (pNP) product.
-
-
Colorimetric Analysis:
-
Filter the suspension and measure the absorbance of the yellow supernatant at 400 nm.
-
-
Calculation:
-
Calculate the amount of pNP released per gram of soil per hour based on a pNP standard curve.
-
Mechanisms of Action and Signaling Pathways
This compound's antimicrobial activity stems from its ability to induce cellular damage through multiple mechanisms.
Induction of Oxidative Stress
This compound, as a quinone, can participate in redox cycling within microbial cells. This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), leading to oxidative stress.[15][16] This overwhelms the cell's antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately leading to cell death.
Inhibition of DNA and Protein Synthesis
This compound has been shown to inhibit the synthesis of essential macromolecules. It can intercalate with DNA, altering its structure and impeding replication and transcription.[17] Furthermore, it can inhibit key enzymes involved in protein synthesis and the tricarboxylic acid (TCA) cycle, disrupting cellular metabolism and energy production.[11][18]
Quorum Sensing Inhibition
In some bacteria, such as Pseudomonas aeruginosa, this compound acts as a quorum sensing (QS) inhibitor.[19][20] It can interfere with the signaling molecules and receptors of the QS system, such as the pqs system in P. aeruginosa. By disrupting this cell-to-cell communication, this compound can prevent the formation of biofilms and the expression of virulence factors, making the bacteria more susceptible to other stresses.
Experimental Workflow Overview
The study of this compound's effects on soil microbial communities typically follows a structured workflow, from sample collection to data analysis.
Conclusion and Future Directions
This compound presents a fascinating case of a natural compound with a dual role in the soil environment. Its potent antimicrobial properties, driven by mechanisms such as oxidative stress and inhibition of essential cellular processes, make it a subject of interest for the development of new antimicrobial agents. At the same time, the ability of certain soil microbes to degrade this compound highlights the resilience and adaptability of microbial communities and underscores their importance in mitigating the effects of allelochemicals.
Future research should focus on:
-
High-throughput screening of soil microbial communities to identify more this compound-degrading species and elucidate their enzymatic pathways.
-
Metagenomic and metatranscriptomic studies to understand the functional responses of entire microbial communities to this compound exposure in situ.
-
Investigating the synergistic or antagonistic effects of this compound with other soil physicochemical properties and plant root exudates.
-
Exploring the potential of this compound and its derivatives in targeted antimicrobial therapies and as natural herbicides, while considering their broader ecological impacts.
This in-depth guide provides a foundational understanding for researchers and professionals, paving the way for further exploration into the complex and significant role of this compound in shaping soil microbial ecosystems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 4. Antimicrobial activity and possible mechanisms of this compound against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inactivates Pseudomonas aeruginosa through Cell Membrane Damage, Biofilm Blockage, and Inhibition of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Frontiers | Effects of tree species identity on soil microbial communities in Juglans nigra and Quercus rubra plantations [frontiersin.org]
- 8. Effects of tree species identity on soil microbial communities in Juglans nigra and Quercus rubra plantations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. High throughput method for measuring urease activity in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sserc.org.uk [sserc.org.uk]
- 13. Degradation of this compound by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. mdpi.com [mdpi.com]
- 17. Antibacterial Effect and Mechanism of this compound from Walnut Green Husk against Escherichia coli [spkx.net.cn]
- 18. researchgate.net [researchgate.net]
- 19. This compound as a Natural Quorum Sensing Inhibitor against Pseudomonas aeruginosa pqs-Mediated Virulence and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound as a Natural Quorum Sensing Inhibitor against Pseudomonas aeruginosa pqs-Mediated Virulence and Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Juglone in Plant Defense and Competition: A Technical Guide
Abstract: Juglone (5-hydroxy-1,4-naphthoquinone) is a potent allelochemical produced by plants in the Juglandaceae family, most notably the black walnut (Juglans nigra). It plays a significant role in mediating plant-plant competition and defending against herbivores and pathogens. This technical guide provides an in-depth analysis of the biosynthesis, mechanisms of action, and physiological effects of this compound. It summarizes quantitative data on its allelopathic impact, details the molecular signaling pathways it triggers in susceptible plants, and provides key experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development and agriculture seeking a comprehensive understanding of this important natural compound.
Introduction to this compound
This compound is a secondary metabolite renowned for its allelopathic properties, a phenomenon where one plant releases biochemicals to inhibit the growth of neighboring plants.[1][2] The allelopathic effects of walnut trees have been recognized for centuries, with the term "walnut blight" describing the toxic impact on nearby vegetation.[3] this compound is synthesized in a non-toxic, colorless form, hydrothis compound, which is present in most parts of the plant, including leaves, stems, roots, and fruit husks.[4][5][6] Upon exposure to air and soil, hydrothis compound is oxidized into its biologically active, toxic form.[4][6] This compound is a key component of the walnut tree's strategy to reduce competition for resources such as water, light, and nutrients, thereby ensuring its survival and dominance.[5][7] Beyond its role in plant competition, this compound also exhibits significant toxicity to a wide range of organisms, including insects, fungi, and bacteria, highlighting its function in plant defense.[4][8]
Biosynthesis of this compound
The biosynthesis of this compound's naphthalenoid moiety is intricately linked to the phylloquinone (Vitamin K1) pathway, which is ubiquitous in plants for its role in photosynthesis.[3][9][10] Research has demonstrated that the this compound pathway branches off from the phylloquinone pathway at the intermediate 1,4-dihydroxy-2-naphthoic acid (DHNA).[9][10][11]
The synthesis originates from chorismate, a product of the shikimate pathway. Through a series of enzymatic steps shared with the phylloquinone pathway, DHNA is formed. It is hypothesized that a DHNA decarboxylase and a subsequent 1,4-naphthoquinone (B94277) (1,4-NQ) hydroxylase are required to convert DHNA into this compound.[9] Comparative transcriptomics and metabolic profiling of black walnut tissues have shown that the genes encoding enzymes for DHNA formation are highly expressed in roots, where this compound is actively synthesized.[11][12] This indicates that this compound can be synthesized de novo in the roots without requiring precursors from aerial parts of the tree.[11][12]
Mechanisms of Action in Plant Defense and Competition
This compound exerts its phytotoxic effects through a variety of mechanisms, primarily by inhibiting essential metabolic processes in susceptible plants.
-
Enzyme Inhibition: this compound is a potent inhibitor of various enzymes that are critical for metabolic function.[1] It has been shown to inhibit RNA polymerases, thereby blocking protein synthesis at the transcription stage.[13] It also acts as a strong, concentration-dependent inactivator of urease, an enzyme crucial for nitrogen metabolism in soil, which can indirectly affect plant growth by reducing nutrient availability.[14]
-
Generation of Reactive Oxygen Species (ROS): A primary mechanism of this compound toxicity is the induction of oxidative stress.[15] As a quinone, this compound can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[5] This surge in ROS leads to lipid peroxidation, damages cellular membranes, and can trigger programmed cell death.[11]
-
Inhibition of Respiration and Photosynthesis: Experimental studies have demonstrated that this compound inhibits mitochondrial respiration, depriving sensitive plants of the energy required for metabolic activities.[1][16] It disrupts the electron transport chain, affecting the ability of cells to exchange carbon dioxide and oxygen properly.[16] Furthermore, this compound impairs photosynthesis, further limiting the plant's energy production.[1][17]
-
Disruption of Water and Nutrient Uptake: this compound can alter the water balance in plants by affecting stomatal function.[1] In affected tomato plants, for example, xylem vessels can become plugged with callus tissue, physically blocking the upward transport of water and nutrients from the roots.[16]
Quantitative Allelopathic Effects
The phytotoxicity of this compound is concentration-dependent. Low concentrations may have minimal or even stimulatory effects on some species, while higher concentrations are broadly inhibitory.[12] The impact of this compound varies significantly among plant species, with some being highly sensitive and others exhibiting tolerance.
Effects on Seed Germination and Seedling Growth
Studies have quantified the impact of this compound on various crops. For instance, research on common vegetables demonstrated that while seed germination is inhibited in some species like aubergine and pepper at higher concentrations, seedling growth (both root and shoot elongation) is a more sensitive indicator of toxicity across all tested species.[1]
| This compound Conc. (mM) | Species | Germination Rate (%) | Root Length (cm) | Shoot Length (cm) | Total Dry Weight (mg) |
| 0 (Control) | Aubergine | 66 | 3.6 | 2.9 | 8.6 |
| Pepper | 78 | 4.1 | 2.5 | 11.2 | |
| Zucchini | 98 | 7.9 | 5.1 | 25.4 | |
| Gherkin | 97 | 8.1 | 5.3 | 26.1 | |
| 0.01 | Aubergine | 62 | 1.9 | 1.8 | 4.1 |
| Pepper | 75 | 2.8 | 2.0 | 8.5 | |
| Zucchini | 98 | 5.8 | 4.1 | 19.8 | |
| Gherkin | 97 | 6.2 | 4.5 | 21.3 | |
| 0.1 | Aubergine | 51 | 1.1 | 1.2 | 2.5 |
| Pepper | 69 | 1.5 | 1.4 | 5.1 | |
| Zucchini | 98 | 3.1 | 2.5 | 11.6 | |
| Gherkin | 97 | 3.5 | 2.9 | 12.9 | |
| 1.0 | Aubergine | 0 | 0 | 0 | 0 |
| Pepper | 0 | 0 | 0 | 0 | |
| Zucchini | 97 | 1.4 | 1.3 | 5.3 | |
| Gherkin | 97 | 1.7 | 1.5 | 6.1 | |
| Data summarized from Kocaçalışkan et al. (2019).[1] |
Effects on Soil Enzyme Activity
This compound leached into the soil can inhibit microbial processes essential for nutrient cycling. A study on soil urease activity showed significant inhibition in soil beneath walnut trees compared to soil outside the canopy range, indicating a direct impact on the nitrogen cycle.
| Distance from Trunk (m) | This compound Concentration (µg/g soil) | Urease Activity Decrease (%) |
| 0.9 | 2.78 | 5 - 36% (relative to outside canopy) |
| 1.8 | 1.36 | Not specified |
| Data summarized from Kot et al. (2015).[14] |
This compound-Induced Signaling Pathways
In susceptible plants, this compound exposure triggers a complex signaling cascade, initiating a stress response. Studies in rice roots have elucidated a pathway that begins with the rapid generation of ROS and an influx of cytosolic calcium (Ca²⁺).[3][18]
This dual signal of ROS and Ca²⁺ activates downstream protein kinases. Calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinases (MAPKs) are key components that become phosphorylated and activated.[3][18] These kinase cascades then relay the stress signal, leading to the activation of various transcription factors (such as AP2/ERF, WRKY, and MYB families).[3][18]
Ultimately, this signaling cascade modulates plant hormone pathways. Gene expression analysis reveals an upregulation of the abscisic acid (ABA) and jasmonic acid (JA) biosynthesis and signaling pathways, which are classic stress-response hormones.[3][18] Concurrently, the gibberellic acid (GA) pathway, typically associated with growth, is inactivated.[3][18] This hormonal shift orchestrates a broad physiological response, including growth inhibition, cell wall modification, and the activation of detoxification mechanisms.
Key Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for extracting this compound from walnut green husks or leaves for analytical or bioassay purposes.
Materials:
-
Fresh or dried walnut green husks/leaves
-
Grinder or blender
-
Reflux apparatus or sonicator
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Glassware (flasks, beakers)
Procedure:
-
Sample Preparation: Dry the plant material (e.g., at 60°C) and grind it into a fine powder (e.g., 50 mesh).[19]
-
Extraction:
-
Place a known weight of the powdered material (e.g., 10 g) into a flask.
-
Add the extraction solvent (e.g., chloroform) at a solid-to-liquid ratio between 1:5 and 1:8.[19]
-
Perform the extraction using a suitable method. Options include:
-
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Concentration: Combine the filtrate and washings. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain the crude this compound extract.[7]
-
Storage: Store the dried extract in a cool, dark place for further purification or use.
Quantification of this compound by HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD)
-
This compound standard
-
Mobile Phase A: 1% aqueous acetic acid or water:acetic acid (97:3, v/v)[10][20]
-
Mobile Phase B: Methanol or Acetonitrile:Methanol (1:1, v/v)[10][20]
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a standard curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the crude extract from Protocol 6.1 in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 5-20 µL.
-
Column Temperature: 20-30°C.[7]
-
Detection: Monitor at a wavelength of 440 nm for optimal sensitivity, although other wavelengths like 254 nm can also be used.[20]
-
Gradient Elution: A typical gradient might start at 65% A / 35% B, move to 100% B over 15 minutes, and then return to initial conditions to re-equilibrate the column.[20]
-
-
Analysis: Inject the standards to create a calibration curve of peak area versus concentration. Inject the prepared samples and use the calibration curve to determine the concentration of this compound in the extract.
Seed Germination and Seedling Growth Bioassay
This protocol details a standard laboratory bioassay to assess the allelopathic effect of this compound on target plant species.
Materials:
-
Petri dishes (9 cm diameter) with sterile filter paper
-
Seeds of the target plant species (e.g., lettuce, cress, tomato)
-
This compound stock solution (prepared by dissolving this compound in distilled water, may require gentle heating and stirring)[13]
-
Growth chamber or incubator set to 25°C with a controlled light/dark cycle.
-
Distilled water (for control)
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of this compound dilutions from the stock solution. Common concentrations for testing range from 10⁻⁶ M (0.174 mg/L) to 10⁻³ M (174 mg/L).[2] A control using only distilled water is essential.
-
Assay Setup:
-
Place two layers of sterile filter paper in each petri dish.
-
Add a specific volume (e.g., 5 mL) of the respective this compound solution or distilled water to each dish, ensuring the filter paper is saturated.
-
Place a predetermined number of seeds (e.g., 25-50) evenly on the filter paper in each dish.[13]
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation: Place the dishes in a growth chamber at a constant temperature (e.g., 25°C) in the dark or with a specific photoperiod.[13]
-
Data Collection:
-
Germination: Count the number of germinated seeds (radicle emergence) daily for a set period (e.g., 5-7 days). Calculate the final germination percentage.
-
Seedling Growth: After the incubation period, carefully remove the seedlings. Measure the length of the radicle (root) and hypocotyl (shoot) for each seedling.
-
Dry Weight: Dry the seedlings in an oven (e.g., 70°C for 48 hours) and measure their total dry weight.
-
-
Analysis: Compare the results (germination rate, root/shoot length, dry weight) from the this compound treatments to the control to determine the extent of inhibition or stimulation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Allelopathic effects of this compound on germination and growth of several herbaceous and woody species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jem-online.org [jem-online.org]
- 5. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC determination of phenolic acids, flavonoids and this compound in walnut leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
- 14. journals.iung.pl [journals.iung.pl]
- 15. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Walnut Toxicity - this compound | University of Maryland Extension [extension.umd.edu]
- 17. researchgate.net [researchgate.net]
- 18. Identification of transcriptome profiles and signaling pathways for the allelochemical this compound in rice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN101906030B - Method for extracting this compound from walnut green husk residue by microwave reflux - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
Juglone's Mode of Action as a Natural Herbicide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juglone (5-hydroxy-1,4-naphthoquinone), a secondary metabolite produced by plants in the Juglandaceae family, particularly the black walnut (Juglans nigra), is a potent allelochemical with significant herbicidal properties. Its mode of action is multifaceted, involving the disruption of fundamental physiological and biochemical processes in susceptible plants. This technical guide provides an in-depth analysis of the core mechanisms of this compound's phytotoxicity, including the inhibition of key enzymes, induction of oxidative stress, and interference with signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction
Allelopathy, the chemical inhibition of one plant by another, is a critical factor in plant ecology and presents an opportunity for the development of natural herbicides. This compound is one of the most well-studied allelochemicals, known for its ability to stunt the growth of or kill many other plant species.[1] Understanding its mode of action at a molecular level is crucial for its potential application in sustainable agriculture and for the development of novel herbicides with unique mechanisms of action. This guide synthesizes current knowledge on the herbicidal effects of this compound, focusing on its biochemical and physiological targets.
Primary Modes of Action
This compound exerts its phytotoxic effects through several interconnected mechanisms:
Enzyme Inhibition
This compound is a potent inhibitor of various essential plant enzymes. A primary target is the plasma membrane H+-ATPase, a crucial enzyme for maintaining the electrochemical gradient across the cell membrane, which drives nutrient uptake and cell elongation.[2][3] Inhibition of this enzyme disrupts ion homeostasis and water balance, leading to wilting and nutrient deficiency.[2][3] Furthermore, this compound has been shown to inhibit enzymes involved in photosynthesis and respiration.
Disruption of Photosynthesis and Respiration
This compound significantly impacts the primary energy-producing pathways in plants. It inhibits photosynthesis by targeting chloroplast functions. Specifically, it has been shown to inhibit oxygen evolution in isolated chloroplasts, suggesting a direct effect on the photosystems.[4] This leads to a reduction in carbon fixation and overall plant vigor.
Simultaneously, this compound disrupts mitochondrial respiration.[5] It can act as an uncoupler of oxidative phosphorylation and inhibit electron transport, thereby reducing ATP synthesis and depriving the plant of the energy required for metabolic processes.[4]
Induction of Oxidative Stress
A key feature of this compound's toxicity is its ability to generate reactive oxygen species (ROS) within plant cells.[6] this compound can undergo redox cycling, a process that produces superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[6] This surge in ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and nucleic acids. The resulting lipid peroxidation compromises membrane integrity, leading to electrolyte leakage and cell death.[6]
Quantitative Data on this compound's Herbicidal Effects
The following tables summarize quantitative data from various studies on the effects of this compound on different plant processes.
Table 1: Effects of this compound on Seed Germination and Seedling Growth
| Plant Species | This compound Concentration | Effect on Germination | Effect on Seedling Growth | Reference |
| Aubergine (Solanum melongena) | 1 mM | Significantly inhibited | - | [7] |
| Pepper (Capsicum annuum) | 1 mM | Completely inhibited | - | [7] |
| Zucchini (Cucurbita pepo) | up to 1 mM | No significant effect | Root and shoot elongation and dry weight significantly decreased at ≥ 0.01 mM | [7] |
| Gherkin (Cucumis anguria) | up to 1 mM | No significant effect | Root and shoot elongation and dry weight significantly decreased at ≥ 0.01 mM | [7] |
| Various herbaceous and woody species | 10⁻³ M - 10⁻⁴ M | Affected in 6 out of 16 species | Shoot elongation and dry weight accumulation affected in all species | [8] |
| Corn (Zea mays) | 10⁻⁴ M | - | 86.5% reduction in root relative growth rate | [9] |
| Soybean (Glycine max) | 10⁻⁴ M | - | 99% reduction in root relative growth rate | [9] |
Table 2: Effects of this compound on Photosynthesis and Respiration
| Plant System | This compound Concentration | Effect on Photosynthesis | Effect on Respiration | Reference |
| Isolated pea (Pisum sativum) chloroplasts | 2 µM (IC₅₀) | Inhibition of oxygen evolution | - | [4] |
| Soybean (Glycine max) leaf disks | 10 µM | Reduced photosynthesis | - | [4] |
| Isolated soybean (Glycine max) mitochondria | Micromolar concentrations | - | Stimulated oxygen uptake | [4] |
| Corn (Zea mays) seedlings | 10, 50, 100 µM | No significant difference in CO₂-dependent leaf oxygen evolution | Root oxygen uptake positively correlated with this compound concentration | [2][3] |
| Soybean (Glycine max) seedlings | 10, 50, 100 µM | No significant difference in CO₂-dependent leaf oxygen evolution | Root oxygen uptake positively correlated with this compound concentration | [2][3] |
Table 3: Effects of this compound on Enzyme Activity
| Enzyme | Plant/System | This compound Concentration | % Inhibition / Effect | Reference |
| Plasma Membrane H⁺-ATPase | Corn (Zea mays) and Soybean (Glycine max) root microsomes | 10 - 1000 µM | Significant reduction in activity | [2][3] |
| DNA-dependent DNA polymerase (DDDP) | - | 5 µM (IC₅₀) | - | [10] |
| HIV RNase H | - | 95 µM (IC₅₀) | Lower inhibitory potency compared to other compounds | [10] |
Signaling Pathways Affected by this compound
This compound stress triggers a complex network of signaling pathways in plants, leading to the observed physiological and developmental responses. Transcriptomic analysis in rice roots has revealed that this compound exposure leads to significant changes in gene expression related to hormone signaling, stress responses, and cell wall formation.[11]
Key signaling pathways implicated in the response to this compound include:
-
Hormonal Signaling: this compound upregulates the signaling and biosynthesis of abscisic acid (ABA) and jasmonic acid (JA), two key stress-related hormones. Conversely, it appears to inactivate gibberellic acid (GA) signaling, which is involved in growth and development.[11]
-
Calcium Signaling: this compound induces an accumulation of calcium (Ca²⁺) in plant cells.[11] Calcium acts as a crucial second messenger, activating downstream targets such as calcium-dependent protein kinases (CDPKs). The expression of two CDPKs is upregulated in response to this compound.[11]
-
MAP Kinase Cascades: Mitogen-activated protein kinase (MAPK) cascades are central to stress signaling in plants. This compound upregulates the expression of six MAPK genes and one MAPK kinase gene, and increases the activity of MAPKs, indicating their role in transducing the this compound stress signal.[11]
-
Reactive Oxygen Species (ROS) Signaling: As mentioned, this compound induces ROS production. ROS not only cause direct cellular damage but also act as signaling molecules that can trigger downstream defense responses and programmed cell death.
The following diagrams illustrate the proposed signaling pathways and the overall mode of action of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the herbicidal mode of action of this compound.
Measurement of Plant Root Plasma Membrane H⁺-ATPase Activity
This protocol is adapted from methods used to assess the effect of inhibitors on H⁺-ATPase activity in plant root microsomes.
Materials:
-
Plant roots (e.g., corn, soybean)
-
Homogenization buffer (e.g., 250 mM sucrose, 10% glycerol, 0.5% polyvinylpyrrolidone, 5 mM EDTA, 5 mM dithiothreitol, 50 mM HEPES-KOH, pH 7.5)
-
Resuspension buffer (e.g., 5 mM KH₂PO₄, 0.25 M sucrose, pH 7.8)
-
Assay buffer (e.g., 30 mM BTP-MES, pH 6.5, 5 mM MgSO₄, 50 mM KCl, 0.02% Brij 58)
-
ATP solution (100 mM, pH 6.5)
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate (B84403) standard solution
-
Ammonium molybdate (B1676688) solution
-
Ascorbic acid solution
-
Spectrophotometer
Procedure:
-
Microsomal Vesicle Isolation:
-
Homogenize fresh plant roots in ice-cold homogenization buffer.
-
Filter the homogenate through layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 10,000 x g) to pellet mitochondria and chloroplasts.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in resuspension buffer.
-
-
H⁺-ATPase Activity Assay:
-
Add a known amount of microsomal protein to the assay buffer.
-
Add different concentrations of this compound (and a vehicle control).
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS).
-
-
Phosphate Determination:
-
Determine the amount of inorganic phosphate (Pi) released by the ATPase activity using a colorimetric method (e.g., molybdate-ascorbic acid method).
-
Measure the absorbance at a specific wavelength (e.g., 820 nm).
-
Calculate the specific activity of the H⁺-ATPase (nmol Pi/mg protein/min) and determine the inhibitory effect of this compound.
-
Quantification of Reactive Oxygen Species (ROS)
This protocol outlines a general method for measuring H₂O₂ levels in plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Trichloroacetic acid (TCA)
-
Potassium phosphate buffer
-
Potassium iodide (KI)
-
Spectrophotometer
Procedure:
-
Extraction:
-
Homogenize fresh plant tissue in ice-cold TCA.
-
Centrifuge the homogenate to pellet cell debris.
-
Collect the supernatant.
-
-
H₂O₂ Measurement:
-
Add the supernatant to a reaction mixture containing potassium phosphate buffer and KI.
-
Incubate in the dark for a specific time (e.g., 1 hour).
-
Measure the absorbance of the reaction mixture at 390 nm.
-
Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.
-
Isolation of Chloroplasts and Measurement of Photosynthetic Activity
This protocol describes a method for isolating functional chloroplasts and measuring their photosynthetic oxygen evolution.
Materials:
-
Fresh plant leaves (e.g., spinach, pea)
-
Isolation buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate)
-
Resuspension buffer (isolation buffer without ascorbate)
-
Percoll gradient solutions (e.g., 40% and 80% Percoll in resuspension buffer)
-
Assay medium (e.g., 330 mM sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 10 mM NaHCO₃)
-
Oxygen electrode system
Procedure:
-
Chloroplast Isolation:
-
Homogenize leaves in ice-cold isolation buffer.
-
Filter the homogenate through cheesecloth.
-
Centrifuge the filtrate at a low speed to pellet the chloroplasts.
-
Resuspend the pellet and layer it on top of a Percoll gradient.
-
Centrifuge the gradient to separate intact chloroplasts.
-
Carefully collect the band of intact chloroplasts and wash them in resuspension buffer.
-
-
Oxygen Evolution Measurement:
-
Add a known amount of isolated chloroplasts to the assay medium in the oxygen electrode chamber.
-
Equilibrate in the dark.
-
Illuminate the chamber with a light source to initiate photosynthesis.
-
Measure the rate of oxygen evolution using the oxygen electrode.
-
Add different concentrations of this compound to determine its inhibitory effect on photosynthetic activity.
-
Conclusion
This compound's mode of action as a natural herbicide is complex and multifaceted, targeting several vital processes in susceptible plants. Its ability to inhibit key enzymes, disrupt photosynthesis and respiration, and induce oxidative stress makes it a potent phytotoxin. The elucidation of the signaling pathways involved in the plant's response to this compound provides a deeper understanding of its mechanism and opens avenues for future research into plant-allelochemical interactions. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals working on the development of novel, natural product-based herbicides and for those studying the intricate chemical ecology of plants. Further investigation into the specific molecular targets of this compound and the potential for engineering resistance in crop plants will be critical for harnessing its full agricultural potential.
References
- 1. search.library.nyu.edu [search.library.nyu.edu]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photosynthesis Lab Manual [yorku.ca]
- 6. ruf.rice.edu [ruf.rice.edu]
- 7. 4.4. Microarray-Based Transcriptome Analysis [bio-protocol.org]
- 8. Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Experimental Approaches to Test Allelopathy: A Case Study Using the In" by Megan A. Rúa, Somereet Nijjer et al. [corescholar.libraries.wright.edu]
- 10. Measurement of Mitochondrial Respiration in Isolated Protoplasts: Cytochrome and Alternative Pathways | Springer Nature Experiments [experiments.springernature.com]
- 11. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide on the Early Observations of Juglone's Allelopathic Effects
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the foundational research into the allelopathic properties of juglone, the primary phytotoxin in walnut trees. It includes a historical perspective, details of early experimental methodologies, quantitative data from seminal studies, and diagrams of experimental workflows and the compound's mode of action.
Introduction: Historical Context of Walnut Allelopathy
The adverse effects of walnut trees (genus Juglans) on neighboring vegetation have been noted for centuries, a phenomenon now known as allelopathy. The earliest recorded observations date back to ancient Rome, with Pliny the Elder noting the "poisonous nature of the drip" from walnut trees and the subsequent injury to nearby plants.[1] For centuries, these observations remained largely anecdotal, with the cause attributed to factors like dense shade and extensive root systems.[2][3]
The first significant steps towards a scientific understanding of this phenomenon occurred in the 19th century. In 1881, Stickney and Hoy, in a discussion with the Wisconsin State Horticultural Society, formally attributed the failure of vegetation to thrive under black walnut trees to the "poisonous character of the drip," echoing Pliny's earlier observations.[2][4] However, it was the isolation of a specific compound that marked the true beginning of scientific inquiry into walnut allelopathy. In the 1850s, a substance then called "nucin" was first isolated from the walnut tree.[5][6] This compound was later synthesized and characterized in 1887 and is now known as this compound (5-hydroxy-1,4-naphthoquinone).[5][6]
The early 20th century saw the first experimental confirmations of this compound's role as the primary allelopathic agent. The work of researchers like Massey in 1925 and Davis in 1928 was pivotal in demonstrating the toxic effects of substances from walnut trees on other plants, particularly tomatoes and alfalfa.[7][8] These early studies, though lacking the sophisticated methodologies of modern research, laid the groundwork for all subsequent investigations into the allelopathic properties of this compound.
Early Experimental Protocols
The methodologies employed in the early 20th century to investigate this compound's allelopathy were foundational and often straightforward in their design. These experiments were crucial in moving from anecdotal observations to scientific evidence.
2.1 Massey's Experiments (1925): Demonstrating the "Toxic Principle"
A. L. Massey's work in 1925 was among the first to systematically investigate the toxicity of black walnut.[4] His experiments were designed to determine the source of the toxic effect on tomato plants.
-
Objective: To ascertain if a toxic substance from black walnut roots was responsible for the wilting and death of nearby tomato plants.
-
Methodology:
-
Water Culture Experiment: Walnut root bark was added to a water culture in which tomato plants were growing. Observations were made on the health of the tomato plants over time.
-
Soil Experiment: Walnut root bark was incorporated into soil in which tomato plants were grown. The growth of these plants was compared to control plants grown in soil without the root bark.
-
Walnut Soil Experiment: Tomato plants were grown in soil collected from directly beneath a black walnut tree. Their growth was compared to that of control plants in regular soil.
-
-
Key Findings: Massey observed that the addition of walnut root bark to both water culture and soil resulted in the wilting and browning of tomato roots within 48 hours, leading to poor growth.[4] Interestingly, soil taken from beneath a walnut tree did not produce the same toxic effect, leading Massey to surmise that the toxic principle might be insoluble in water or chemically altered once it leaves the root.[4]
2.2 Davis's Confirmation with Isolated this compound (1928)
Everett F. Davis's research in 1928 was a landmark in the study of walnut allelopathy, as he was the first to identify this compound as the toxic agent and to use both natural and synthetic forms of the compound in his experiments.[7][8]
-
Objective: To confirm that this compound is the toxic principle in black walnut and to demonstrate its adverse effects on tomato and alfalfa plants.
-
Methodology:
-
Isolation and Synthesis: this compound was isolated from the hulls and roots of black walnut trees. A synthetic version of this compound was also prepared.
-
Direct Injection: Both the naturally derived and synthetically prepared this compound were administered to tomato and potato plants by injection directly into their stems.
-
-
Key Findings: The injection of both natural and synthetic this compound caused severe adverse effects in the test plants, confirming that this compound was indeed the toxic agent responsible for the allelopathic effects of black walnut.[4] Unfortunately, as this work was presented as a poster and only the abstract survives, the exact concentrations of this compound used are not known.[2]
Quantitative Data from Early and Foundational Studies
While the very earliest studies were largely qualitative, subsequent research in the mid to late 20th century began to quantify the allelopathic effects of this compound. The work of W.J. Rietveld in 1983 is a notable example, providing specific data on the sensitivity of various species to different concentrations of this compound. This data, while from a later period, is foundational to the modern quantitative understanding of this compound's allelopathy.
Table 1: Effects of this compound on Seedling Growth of Various Species
| Species | This compound Concentration (M) | Shoot Elongation (% of Control) | Dry Weight Accumulation (% of Control) |
| Lonicera maackii (Amur Honeysuckle) | 10-6 | 75 | 68 |
| 10-5 | 42 | 35 | |
| 10-4 | 15 | 10 | |
| Lespedeza cuneata (Chinese Lespedeza) | 10-6 | 82 | 78 |
| 10-5 | 55 | 48 | |
| 10-4 | 20 | 15 | |
| Trifolium incarnatum (Crimson Clover) | 10-6 | 88 | 85 |
| 10-5 | 60 | 55 | |
| 10-4 | 25 | 20 | |
| Alnus glutinosa (Black Alder) | 10-6 | 90 | 88 |
| 10-5 | 65 | 60 | |
| 10-4 | 30 | 25 | |
| Elaeagnus umbellata (Autumn Olive) | 10-6 | 92 | 90 |
| 10-5 | 70 | 65 | |
| 10-4 | 35 | 30 |
Data adapted from Rietveld, W.J. (1983). Allelopathic effects of this compound on germination and growth of several herbaceous and woody species. Journal of Chemical Ecology, 9(2), 295-308.
Visualizations: Workflows and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Conceptual workflow of early experiments on walnut allelopathy.
Caption: General signaling pathway of this compound's allelopathic action.
Conclusion
The early observations and experiments into the allelopathic effects of this compound represent a classic example of the progression from anecdotal evidence to scientific discovery. The foundational work of Stickney, Hoy, Massey, and Davis, among others, was instrumental in identifying this compound as the causative agent of "walnut wilt." While their methodologies may appear simplistic by modern standards, their findings were robust and have been repeatedly confirmed and expanded upon in subsequent research. The quantitative data that emerged from later, more systematic studies has provided a deeper understanding of the dose-dependent nature of this compound's toxicity. For researchers in drug development and related fields, the story of this compound serves as a compelling case study in the discovery and characterization of a potent natural phytotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Do Black Walnut Trees Have Allelopathic Effects on Other Plants? (Home Garden Series) | WSU Extension Publications | Washington State University [pubs.extension.wsu.edu]
- 4. allelopathyjournal.com [allelopathyjournal.com]
- 5. jem-online.org [jem-online.org]
- 6. researchgate.net [researchgate.net]
- 7. resources.ipmcenters.org [resources.ipmcenters.org]
- 8. openscholar.uga.edu [openscholar.uga.edu]
Methodological & Application
Application Notes and Protocols for the Extraction of Juglone from Walnut Husks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of juglone, a valuable bioactive compound, from walnut husks (Juglans regia L.). The protocols outlined below cover a range of techniques from traditional to modern, enabling researchers to select the most suitable method based on available equipment, desired yield, and environmental considerations.
Introduction
This compound (5-hydroxy-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in various parts of the walnut tree, with the highest concentrations typically present in the green husks.[1][2] This compound has garnered significant interest in the pharmaceutical and agrochemical industries due to its diverse biological activities, including anticancer, antibacterial, antifungal, and allelopathic properties.[2][3] The effective extraction of this compound from walnut husks is a critical first step for its subsequent purification and utilization in research and drug development.
This application note details several common and advanced extraction methods, providing comparative data and step-by-step protocols to guide researchers in their experimental design.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies, offering a comparative overview of different techniques.
Table 1: Comparison of Conventional Extraction Methods
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Extraction Time | This compound Yield/Concentration | Reference |
| Maceration | Methanol | 1:70 (g/mL) | Room Temperature | 72 h | - | [4] |
| Maceration | Ethyl Acetate | 1:70 (g/mL) | Room Temperature | 72 h | - | [4] |
| Maceration | Acetone | 1:70 (g/mL) | Room Temperature | 72 h | - | [4] |
| Maceration | Chloroform | 1:70 (g/mL) | Room Temperature | 72 h | - | [4] |
| Soxhlet Extraction | Methanol | 1:70 (g/mL) | Boiling point of solvent | 3 h | - | [4] |
| Soxhlet Extraction | 50% Ethanol | 1:10 (g/mL) | 60°C | 2 h | - | [5] |
| Soxhlet Extraction | Ethyl Acetate | 1:70 (g/mL) | Boiling point of solvent | 3 h | - | [4] |
| Soxhlet Extraction | Acetone | 1:70 (g/mL) | Boiling point of solvent | 3 h | - | [4] |
| Soxhlet Extraction | Chloroform | 1:70 (g/mL) | Boiling point of solvent | 3 h | - | [4] |
Table 2: Comparison of Modern Extraction Methods
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Power/Pressure | Extraction Time | This compound Yield/Concentration | Reference |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | - | 60°C | - | 23 min | 3.69 g GAE/100g DM | [6] |
| Microwave-Assisted Extraction (MAE) | Chloroform | 1:5 to 1:8 (g/mL) | "Soft fire" | - | 20-30 min | 0.20% product yield (81.5% purity) | [3] |
| Combined Ultrasonic & Microwave (UMAE) | - | 309.70:1 (mL/g) | - | 585.42 W (ultrasonic) | 25.57 min (ultrasonic), 103.27 s (microwave) | 836.45 µg/g | [6] |
| Supercritical CO₂ Extraction | CO₂ + Ethanol (co-solvent) | - | 35°C | 150 bar | - | 37.26 mg | [7][8] |
| Supercritical CO₂ Extraction | CO₂ + Ethanol (20% modifier) | - | - | - | - | 1192 mg/100g | [9][10] |
| Pressurized Liquid Extraction (PLE) | Methanol | 1g in 22mL vessel | 100°C | 60 bar | 10 min | - | [4] |
GAE: Gallic Acid Equivalents; DM: Dry Matter. Note that direct comparison of yields can be challenging due to variations in reporting units and experimental conditions.
Experimental Protocols
The following are detailed protocols for the most common methods of this compound extraction from walnut husks.
Maceration
Maceration is a simple and widely used method that involves soaking the plant material in a solvent to extract the desired compounds.
Materials and Equipment:
-
Dried and powdered walnut husks
-
Solvent (e.g., methanol, ethanol, acetone, chloroform)
-
Erlenmeyer flasks or beakers with stoppers
-
Shaker or magnetic stirrer (optional)
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Protocol:
-
Weigh a desired amount of dried and powdered walnut husks.
-
Place the powder in an Erlenmeyer flask.
-
Add the selected solvent at a specified solid-to-liquid ratio (e.g., 1:70 g/mL).[4]
-
Stopper the flask and keep it at room temperature for a defined period (e.g., 72 hours).[4]
-
Agitate the mixture periodically or use a shaker for continuous mixing.
-
After the extraction period, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract contains this compound and can be used for further purification.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the efficient removal of compounds with a relatively small amount of solvent.
Materials and Equipment:
-
Dried and powdered walnut husks
-
Soxhlet extractor apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Solvent (e.g., methanol, ethanol, 50% ethanol)
-
Rotary evaporator
Protocol:
-
Place a known amount of dried and powdered walnut husks into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the flask using a heating mantle to boil the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.
-
Once the solvent level in the extractor reaches the top of the siphon tube, the extract is siphoned back into the round-bottom flask.
-
Allow this cycle to repeat for a specified duration (e.g., 2-3 hours).[4][5]
-
After extraction, turn off the heat and let the apparatus cool down.
-
Dismantle the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance the mass transfer of target compounds into the solvent.
Materials and Equipment:
-
Dried and powdered walnut husks
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Solvent (e.g., 50% ethanol)
-
Filtration system
-
Rotary evaporator
Protocol:
-
Mix a known quantity of powdered walnut husks with the selected solvent in a beaker or flask.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the desired temperature (e.g., 60°C) and sonication time (e.g., 23 minutes).[6]
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Materials and Equipment:
-
Dried and powdered walnut husks (e.g., 50 mesh particle size)
-
Microwave extraction system or a modified domestic microwave oven
-
Extraction vessel
-
Solvent (e.g., chloroform)
-
Filtration system
-
Rotary evaporator
Protocol:
-
Place a weighed amount of powdered walnut husks into the microwave extraction vessel.
-
Add the solvent at a specific ratio (e.g., 1:5 to 1:8 g/mL).[3]
-
Place the vessel in the microwave extractor.
-
Apply microwave irradiation at a low power setting ("soft fire") for a set time (e.g., 20-30 minutes).[3]
-
After extraction, allow the vessel to cool before filtering the contents.
-
Wash the solid residue with a small volume of fresh solvent.
-
Combine the filtrates and concentrate them using a rotary evaporator.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: General workflow for this compound extraction from walnut husks.
References
- 1. jem-online.org [jem-online.org]
- 2. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 3. CN101906030B - Method for extracting this compound from walnut green husk residue by microwave reflux - Google Patents [patents.google.com]
- 4. Comparison of the Antioxidant Properties of Extracts Obtained from Walnut Husks as well as the Influence of this compound on Their Evaluation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. iris.unina.it [iris.unina.it]
- 10. academic.oup.com [academic.oup.com]
Application Notes: Quantification of Juglone in Plant Tissues by High-Performance Liquid Chromatography (HPLC)
Introduction
Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in plants of the Juglandaceae family, most notably in walnuts (Juglans regia)[1][2]. It is known for its allelopathic properties, exhibiting toxicity to various other plant species[1][3]. Beyond its role in plant defense, this compound has garnered interest for its potential pharmacological activities, including antioxidant, antibacterial, antiviral, and anti-tumor effects[4]. Accurate quantification of this compound in different plant tissues is crucial for agricultural, ecological, and pharmaceutical research. This application note provides detailed protocols for the extraction and quantification of this compound from various plant materials using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Several methods have been developed for the extraction and HPLC analysis of this compound from plant tissues. The following protocols are based on established and validated methodologies.
Protocol 1: Methanolic Extraction from Walnut Leaves
This protocol is adapted from a method developed for the quantification of phenolic compounds, including this compound, in walnut leaves[3][5][6][7][8].
1. Sample Preparation:
-
Finely chop fresh or dried walnut leaves[5].
-
Accurately weigh approximately 1.0 g of the chopped leaves into a suitable vessel[5].
2. Extraction:
-
Add 20 mL of methanol (B129727) containing 1% butylated hydroxytoluene (BHT) to the sample[5].
-
Perform extraction in an ultrasonic bath at 25°C for 40 minutes[5].
-
Centrifuge the extract at 1,200 x g.
-
Filter the supernatant through a 0.2 µm polyamide membrane prior to HPLC analysis[5].
3. HPLC Conditions:
-
Column: Hypersil Gold C18 (5 µm, 250 x 4.6 mm)[3][5][6][7][8].
-
Mobile Phase: Gradient elution with (A) 1% aqueous acetic acid and (B) methanol[3][5].
-
Detection: Diode array detector (DAD) at 254, 278, and 300 nm[3][5][6][7][8]. This compound can also be specifically detected at 420 nm[1].
-
Column Temperature: 20°C[5].
-
Injection Volume: 5 µL[5].
Protocol 2: Chloroform (B151607) Extraction from Leaves and Hulls
This method is suitable for the extraction of this compound from the leaves and hulls of Pterocarya fraxinifolia and can be adapted for other walnut species[9].
1. Sample Preparation:
-
Use dried and powdered leaves or hulls.
2. Extraction:
-
Perform chloroform refluxing for approximately 2 hours[9].
-
Evaporate the chloroform under low pressure at 50°C to obtain a dry residue[9].
-
Dissolve the residue in acetonitrile (B52724) for HPLC analysis[9].
3. HPLC Conditions:
-
Column: C18 column[9].
-
Mobile Phase: Isocratic elution with 50% acetonitrile in phosphate (B84403) buffer (pH 4)[9].
-
Flow Rate: Not specified, but typically 1.0 mL/min for similar analyses.
-
Detection: UV detector, wavelength not specified. A wavelength of 254 nm or 420 nm is recommended.
-
Column Temperature: 30°C[9].
Protocol 3: Mechanochemistry-Assisted Aqueous Two-Phase Extraction (MAATPE) from Bark
This is a more advanced and efficient method for extracting high-purity this compound from the bark of Juglans mandshurica[4].
1. Sample Preparation:
-
Use dried and powdered bark material.
2. Extraction:
-
Prepare an aqueous two-phase system of ethanol (B145695) and NaH2PO4[4].
-
The optimal conditions reported are 21.5% (w/w) ethanol, 28% (w/w) NaH2PO4, a milling speed of 458 rpm for 14 minutes, and a reagent-to-material ratio of 59 mL/g[4].
3. HPLC Conditions:
-
Column: C18 column (250 mm × 4.6 mm, 5 µm)[4].
-
Mobile Phase: Isocratic elution with 60% methanol solution (acidified to pH 4.0 with formic acid) and water (adjusted to pH 4.0 with phosphoric acid)[4].
-
Flow Rate: 0.8 mL/min[4].
-
Detection: UV detection at 250 nm[4].
-
Injection Volume: 10 µL[4].
Data Presentation
The following tables summarize quantitative data from various studies on this compound quantification.
Table 1: HPLC Method Parameters for this compound Quantification
| Plant Material | Extraction Solvent | HPLC Column | Mobile Phase | Detection Wavelength | Reference |
| Walnut Leaves | Methanol with 1% BHT | Hypersil Gold C18 (5 µm, 250 x 4.6 mm) | Gradient: 1% Acetic Acid in Water and Methanol | 254, 278, 300 nm | [3][5] |
| P. fraxinifolia Leaves & Hulls | Chloroform | RP-C18 | Isocratic: 50% Acetonitrile in Phosphate Buffer (pH 4) | Not Specified | [9] |
| Walnut Leaves & Green Husk | Not Specified | Chromsep HPLC (Hypersil 5 BDS, 250x4.6 mm) | Gradient: Water with 0.5% Acetic Acid and Acetonitrile:Water (50:50) with 0.5% Acetic Acid | 420 nm | [1] |
| J. mandshurica Bark | Ethanol/NaH2PO4 ATPS | C18 (5 µm, 250 x 4.6 mm) | Isocratic: 60% Methanol (pH 4) and Water (pH 4) | 250 nm | [4] |
| Walnut Shells & Wood | Methanol or Aqueous Acetone | Not Specified | Not Specified | 440 nm | [10] |
Table 2: Quantitative Data for this compound in Various Plant Tissues
| Plant Species | Plant Part | This compound Concentration | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Juglans regia | Leaves | 44.55 - 205.12 mg/100 g FW | Not Specified | Not Specified | Not Specified | [3][5][6][7][8] |
| Juglans regia | Green Husk | 20.56 - 42.78 mg/100 g | 48.77 | Not Specified | Not Specified | [1] |
| Juglans regia | Leaves | 5.42 - 22.82 mg/100 g | 48.79 | Not Specified | Not Specified | [1] |
| P. fraxinifolia | Leaves (May-Sept) | 0.34 - 2.74 g/100 g DW | Not Specified | Not Specified | Not Specified | [9] |
| P. fraxinifolia | Hulls (May) | 0.44 g/100 g DW | Not Specified | Not Specified | Not Specified | [9] |
| Black Walnut | Shells | 0.45 ± 0.12 µg/g db | Not Specified | 0.02 | 0.06 | [10] |
| English Walnut | Shells | 0.74 – 1.70 µg/g db | Not Specified | 0.02 | 0.06 | [10] |
| Black Walnut | Wood Chips | 65.50 ± 2.13 µg/g db | Not Specified | 0.02 | 0.06 | [10] |
| English Walnut | Wood Chips | 28.84 ± 1.54 µg/g db | Not Specified | 0.02 | 0.06 | [10] |
| J. mandshurica | Bark | up to 15.36 ± 0.16 mg/g | Not Specified | Not Specified | Not Specified | [4] |
Method Validation
For reliable quantitative results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Establish a calibration curve by plotting peak area against the concentration of standard solutions. A correlation coefficient (R²) greater than 0.995 indicates good linearity[10].
-
Precision: Assess repeatability by injecting the same standard multiple times and calculating the relative standard deviation (RSD) of the peak areas and retention times.
-
Accuracy: Determine the recovery of a known amount of this compound standard spiked into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ[11].
-
Specificity: Ensure that the peak corresponding to this compound is well-resolved from other components in the sample matrix. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.
Visualization of Experimental Workflow
Caption: General workflow for the quantification of this compound in plant tissues.
Signaling Pathway (Allelopathic Action)
While the direct signaling pathway of this compound's allelopathic action within a target plant is complex and not fully elucidated, a simplified logical relationship can be visualized.
Caption: Logical flow of this compound's allelopathic action from source to target plant.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. jem-online.org [jem-online.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanochemistry assisted aqueous two-phase extraction: an efficient technique to extract high-purity this compound from the bark of Juglans mandshurica - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00132J [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] HPLC determination of phenolic acids, flavonoids and this compound in walnut leaves. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC determination of phenolic acids, flavonoids and this compound in walnut leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Protocols for in vitro cytotoxicity assays of Juglone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in the leaves, roots, and bark of plants of the Juglandaceae family, particularly the black walnut (Juglans nigra).[1] It has garnered significant interest in biomedical research due to its potent cytotoxic, antiproliferative, and pro-apoptotic effects on various cancer cell lines.[2][3] These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound, including detailed protocols for common assessment assays and a summary of its dose-dependent effects on different cell lines.
The primary mechanism of this compound's cytotoxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] This increase in intracellular ROS can trigger a cascade of cellular events, including damage to DNA, lipids, and proteins, ultimately leading to programmed cell death (apoptosis).[5][6] Key signaling pathways implicated in this compound-induced apoptosis include the PI3K/Akt pathway and the intrinsic mitochondrial pathway involving the Bcl-2 family of proteins.[4][7]
Data Presentation: Dose-Dependent Cytotoxicity of this compound
The cytotoxic effects of this compound are both dose- and time-dependent.[3][8] The half-maximal inhibitory concentration (IC50) values vary across different cell lines, reflecting differential sensitivities to the compound.
| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference(s) |
| LLC (Lewis Lung Carcinoma) | Non-Small Cell Lung Cancer | 24 | 10.78 ± 0.98 | [4] |
| 48 | 6.21 ± 0.55 | [4] | ||
| 72 | 3.88 ± 0.41 | [4] | ||
| A549 | Non-Small Cell Lung Cancer | 24 | 9.47 ± 1.02 | [4] |
| 48 | 5.01 ± 0.44 | [4] | ||
| 72 | 2.82 ± 0.21 | [4] | ||
| MIA PaCa-2 | Pancreatic Cancer | 24 | 5.05 - 5.27 | [3] |
| MCF-7 | Breast Cancer | 24 | 11.99 | [7] |
| OVCAR-3 | Ovarian Cancer | Not Stated | 30 | |
| L929 (fibroblasts) | Mouse Fibroblast | 24 | 290 | [8] |
| 48 | 60 | [8] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1][3]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells and culture reagents as in the MTT assay
-
96-well plates
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended and protocols may vary slightly)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).
-
Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release control.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates or culture flasks
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[10]
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
Resuspension: Resuspend the cells in 1X binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4][10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Final Preparation: Add 400 µL of 1X binding buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.[10]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Intracellular Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
Culture plates or flasks
-
This compound stock solution
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)
-
Serum-free culture medium or PBS
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols. Include a positive control (e.g., H₂O₂) and an untreated control.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm PBS.
-
Staining: Add DCFH-DA diluted in serum-free medium or PBS to a final concentration of 10-25 µM.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[11]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Detach adherent cells, resuspend in PBS, and analyze immediately using a flow cytometer with excitation at 488 nm and emission at ~525 nm.
-
Fluorescence Microscopy/Plate Reader: Add PBS to the wells and measure the fluorescence intensity.
-
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the level of intracellular ROS.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of this compound-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Juglone Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel juglone (5-hydroxy-1,4-naphthoquinone) derivatives aimed at enhancing their biological activity. This compound, a naturally occurring naphthoquinone found in plants of the Juglandaceae family, is a versatile platform for developing new bioactive compounds due to its inherent antimicrobial, antifungal, and antiproliferative properties.[1][2] This guide outlines synthetic methodologies, presents quantitative bioactivity data, and details experimental protocols to facilitate research and development in this promising area of medicinal chemistry.
Introduction to this compound and its Derivatives
This compound and its analogs have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic effects.[3] The 1,4-naphthoquinone (B94277) scaffold of this compound is a privileged structure in medicinal chemistry, offering multiple sites for chemical modification to modulate its biological profile. Recent research has focused on synthesizing derivatives with modified substituents to improve potency, selectivity, and pharmacokinetic properties. These modifications often involve alkylation, acylation, and the introduction of heterocyclic moieties.[4][5]
Synthetic Strategies for Novel this compound Derivatives
Several synthetic routes can be employed to generate novel this compound derivatives. Below are protocols for two effective methods: Minisci-type C-H alkylation and Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").
Experimental Protocol: Minisci-Type Direct C-H Alkylation
This method allows for the direct alkylation of the this compound core.
Materials:
-
This compound (5-hydroxy-1,4-naphthoquinone)
-
Carboxylic acid (e.g., heptanoic acid)
-
Ammonium (B1175870) persulfate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Standard laboratory glassware and purification apparatus (chromatography column, etc.)
Procedure: [6]
-
Dissolve this compound (1.0 eq) and the desired carboxylic acid (10.0 eq) in a DMSO/water mixture (e.g., 600:1 v/v).
-
Add ammonium persulfate (2.0 eq) to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 87 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting mono- and di-alkylated derivatives using column chromatography.
Experimental Protocol: Synthesis of Triazolyl Derivatives via Click Chemistry
This approach introduces a triazole moiety to the this compound scaffold, which has been shown to enhance cytotoxic activity against certain cancer cell lines.[5]
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate
-
Acetone
-
Organic azide (B81097) (e.g., 2-cyanophenyl azide)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate (B8700270)
-
Water
Procedure: [5]
Step 1: Synthesis of 5-(prop-2-yn-1-yloxy)this compound
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and propargyl bromide (1.2 eq).
-
Reflux the mixture for 12 hours, monitoring by TLC.
-
After completion, filter the mixture and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the alkyne intermediate.
Step 2: Huisgen 3+2 Cycloaddition
-
Dissolve the 5-(prop-2-yn-1-yloxy)this compound (1.0 eq) and the desired organic azide (1.1 eq) in a mixture of tert-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final triazolyl this compound derivative by column chromatography.
Bioactivity of Novel this compound Derivatives
The synthesized derivatives often exhibit enhanced and sometimes selective biological activities compared to the parent this compound molecule.
Anticancer Activity
Triazolyl derivatives of this compound have demonstrated significant cytotoxic activity against human lung cancer cell lines.[5] The potency of these derivatives is influenced by the nature and position of substituents on the phenyl ring of the triazole moiety.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Triazolyl this compound Derivatives against Human Lung Cancer Cell Lines [5]
| Compound | R Moiety | A549 (IC₅₀ µM) | NCI-H322 (IC₅₀ µM) |
| 15a | 2-Nitrophenyl | 4.72 | 8.31 |
| 16a | 2-Cyanophenyl | 4.67 | 7.94 |
| 17a | 2-Methoxyphenyl | >50 | >50 |
| 19a | Phenyl | 21.34 | 24.65 |
| 20a | 2-Chlorophenyl | 11.21 | 14.87 |
| BEZ-235 (Control) | - | 10.15 | 12.50 |
Data extracted from Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines.[5]
Antibacterial Activity
Alkylated derivatives of this compound have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
Table 2: Antibacterial Activity (MIC in µg/mL) of Alkylated this compound Derivatives against S. aureus [6]
| Compound | Substituent(s) | MSSA (MIC µg/mL) | MRSA (MIC µg/mL) |
| This compound (1a) | - | 12.5 | - |
| 5am | 3-dodecyl | 0.5 | - |
| 3bm | 2-dodecyl (on naphthazarin) | 0.5 | - |
| 3ac | 2-Hexyl | >128 | >128 |
| 4ac | 2,3-Dihexyl | >128 | >128 |
| 5ac | 3-Hexyl | >128 | >128 |
Data adapted from Synthesis, Structure Elucidation, Antibacterial Activities, and Synergistic Effects of Novel this compound and Naphthazarin Derivatives Against Clinical Methicillin-Resistant Staphylococcus aureus Strains.[6]
Signaling Pathways Modulated by this compound
This compound and its derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design. This compound is known to induce reactive oxygen species (ROS) production and can influence key signaling cascades involved in cell proliferation, apoptosis, and stress response.[7][8][9]
One of the primary mechanisms of action for this compound is the inhibition of Pin1 (peptidyl-prolyl cis/trans isomerase), an enzyme involved in regulating protein phosphorylation and cell signaling.[8][9] This inhibition can affect downstream pathways, including the MAP kinase (ERK, JNK, p38) and Akt signaling pathways.[8]
Caption: this compound's impact on key cellular signaling pathways.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the synthesis and bioactivity screening of novel this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. This compound: A Versatile Natural Platform for Obtaining New Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, Structure Elucidation, Antibacterial Activities, and Synergistic Effects of Novel this compound and Naphthazarin Derivatives Against Clinical Methicillin-Resistant Staphylococcus aureus Strains [frontiersin.org]
- 7. Identification of transcriptome profiles and signaling pathways for the allelochemical this compound in rice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Oxidative Stress and Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Juglone as a Natural Pesticide in Organic Farming
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring allelochemical primarily found in plants of the Juglandaceae family (e.g., black walnut, Juglans nigra), exhibits a broad spectrum of biocidal activity.[1][2][3] Its potential as a natural pesticide for use in organic farming is significant, with demonstrated insecticidal, herbicidal, fungicidal, and bactericidal properties.[1][2] The primary mechanisms of action involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis, and the inhibition of essential metabolic enzymes.[4][5][6] This document provides detailed application notes, summarizing the quantitative efficacy of this compound, and presents standardized protocols for its extraction and application in a research setting. Furthermore, it visualizes the key signaling pathways involved in its pesticidal action.
Data Presentation: Efficacy of this compound
The efficacy of this compound as a pesticide varies depending on the target organism, concentration, and application method. The following tables summarize the available quantitative data from various studies.
Table 1: Herbicidal and Algacidal Efficacy of this compound
| Target Organism | This compound Concentration | Observed Effect | Reference |
| Field Poppy (Papaver rhoeas) | 1.15–5.74 mM | Complete growth inhibition.[1][7] | Topal et al., 2007 |
| Wild Mustard (Sinapis arvensis) | 1.15–2.30 mM | Significant reduction in elongation and fresh weight.[7] | Topal et al., 2007 |
| Creeping Thistle (Cirsium arvense) | 1.15–2.30 mM | Significant reduction in elongation and fresh weight.[7] | Topal et al., 2007 |
| Henbit (Lamium amplexicule) | 1.15–2.30 mM | Significant reduction in elongation and fresh weight.[7] | Topal et al., 2007 |
| Microcystis aeruginosa (Cyanobacterium) | 1 mg L⁻¹ (5.7 µM) | Up to 93% growth inhibition.[1] | Park et al. |
| Stephanodiscus hantzschii (Diatom) | 1 mg L⁻¹ (5.7 µM) | Up to 75% growth inhibition.[1] | Park et al. |
| Various Cyanobacteria | 0.1 mg L⁻¹ (0.57 µM) | Growth inhibition.[1] | Park et al. |
Table 2: Toxicity of this compound to Aquatic and Non-Target Organisms
| Organism | Endpoint | Concentration | Classification | Reference |
| Zebrafish (Danio rerio) | 96h LC₅₀ | 0.178 mg/L | Very Toxic | Song et al., 2010[2] |
| Daphnia magna (Water Flea) | 48h EC₅₀ | 0.531 mg/L (Menadione, a derivative) | Very Toxic | Song et al., 2011[2] |
| Chlorella pyrenoidosa (Green Algae) | 72h EC₅₀ | 5.367 mg/L | Toxic | Guo et al., 2010[2] |
| Alfalfa Cells (Medicago sativa) | IC₅₀ (24h) | 316 µmol/L | Cytotoxic | Arasoglu et al., 2017[8] |
| Soil Microorganisms (various) | Not specified | Not specified | Growth inhibition observed.[2] | Sun et al., 2013 |
| Rhizobium and Frankia spp. | Not specified | Not specified | Slight to complete growth inhibition.[1] | Dawson and Seymour |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction, application, and efficacy testing of this compound. These are model protocols and may require optimization based on specific research objectives and target organisms.
Protocol 2.1: Extraction of this compound from Black Walnut (Juglans nigra) Husks
Objective: To extract a this compound-rich solution from fresh black walnut husks for use in pesticide efficacy trials.
Materials:
-
Fresh, green black walnut hulls
-
Corn sheller or knife for hull removal
-
5-gallon food-grade buckets with lids
-
Distilled water
-
Jersey cotton cloth or multiple layers of cheesecloth
-
Glass storage jars (amber recommended to prevent photodegradation)
-
Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses
Procedure:
-
Collection and Preparation: Collect fresh, green walnuts that have recently fallen. Wear gloves to prevent skin staining. Separate the green hulls from the nuts using a corn sheller or a knife.[9]
-
Soaking: Fill a 5-gallon bucket with 10 pounds (approx. 4.5 kg) of the collected walnut hulls. Add distilled water until the water level is 3 inches below the top of the bucket.[9]
-
Extraction: Cover the bucket and store it indoors at room temperature (approx. 20-25°C) for 10-15 days. Stir the contents daily with a clean rod to agitate the mixture and promote extraction.[9]
-
Filtration: After the soaking period, strain the liquid through a jersey cotton cloth or several layers of cheesecloth to remove the solid hull material. Squeeze the cloth to recover the maximum amount of liquid.[9]
-
Storage: Transfer the extracted dark-brown this compound solution into clean glass jars. Store in a cool, dark place. For long-term storage, refrigeration is recommended.
-
Quantification (Recommended): The concentration of this compound in the extract should be determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for accurate and reproducible bioassays.[10][11]
Protocol 2.2: Insecticidal Efficacy Testing using Insect Cell Line (e.g., Spodoptera frugiperda, Sf9)
Objective: To determine the cytotoxic and apoptotic effects of this compound on a model insect cell line.
Materials:
-
Spodoptera frugiperda (Sf9) insect cell line
-
Complete insect cell culture medium (e.g., Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum)
-
This compound extract (concentration determined) or pure this compound standard
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
-
Fluorescence microscope
-
DAPI stain
-
Caspase activity assay kit
-
Incubator (27°C)
Procedure:
-
Cell Seeding: Seed Sf9 cells into 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to attach for 24 hours in the incubator.
-
This compound Treatment: Prepare a serial dilution of the this compound extract or pure standard in the cell culture medium. Replace the medium in the wells with the this compound-containing medium at various concentrations. Include a vehicle control (medium with the solvent used for this compound, if any) and an untreated control.
-
Incubation: Incubate the treated plates for 24, 48, and 72 hours at 27°C.
-
Cell Viability Assay (MTT): At each time point, add MTT reagent to the wells and incubate according to the manufacturer's protocol. Read the absorbance to determine cell viability and calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Apoptosis Staining (DAPI): To visualize nuclear morphology, treat cells grown on coverslips with this compound. After incubation, fix the cells, stain with DAPI, and observe under a fluorescence microscope. Look for signs of apoptosis such as chromatin condensation and nuclear fragmentation (apoptotic bodies).[5]
-
Caspase Activity Assay: To quantify apoptosis, use a commercial caspase-3/7, -8, or -9 activity assay. Lyse the this compound-treated cells and measure caspase activity according to the manufacturer's instructions. An increase in caspase activity is indicative of apoptosis.[5]
Protocol 2.3: Herbicidal Efficacy Testing (Seed Germination and Seedling Growth Assay)
Objective: To evaluate the phytotoxic effects of this compound on the seed germination and early growth of a target weed species. This protocol is based on OECD Guideline 208.
Materials:
-
Seeds of a target weed species (e.g., field poppy, Papaver rhoeas)
-
Petri dishes with filter paper
-
This compound extract or pure standard of known concentrations
-
Distilled water (as control)
-
Growth chamber with controlled light and temperature
-
Ruler
Procedure:
-
Preparation: Prepare a range of this compound concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mM).
-
Seed Plating: Place 20-30 seeds of the target weed evenly on the filter paper in each Petri dish.
-
Treatment Application: Add 5 mL of the respective this compound solution or distilled water (control) to each Petri dish. Seal the dishes with paraffin (B1166041) film to prevent evaporation. Prepare at least three replicates for each concentration.
-
Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for 7-10 days. A seed is considered germinated when the radicle has emerged.
-
Root and Shoot Length: After the incubation period (e.g., 10 days), measure the root and shoot length of the seedlings.
-
-
Analysis: Calculate the germination percentage, germination inhibition rate, and the reduction in root and shoot length compared to the control. Determine the EC₅₀ value (the effective concentration that causes a 50% reduction in growth).
Visualizations: Mechanisms and Workflows
Diagram 3.1: Proposed Signaling Pathway for this compound-Induced Apoptosis in Insect Cells
This diagram illustrates the mechanism by which this compound is believed to induce programmed cell death in insect cells, based on studies in Sf9 cell lines.[5]
Caption: this compound induces ROS, leading to mitochondrial dysfunction and caspase-dependent apoptosis in insect cells.
Diagram 3.2: Phytotoxic Mechanism of this compound in Sensitive Plants
This diagram outlines the cellular events that occur in sensitive plants upon exposure to this compound, leading to growth inhibition and cell death.
Caption: this compound's phytotoxicity involves ROS generation, enzyme inhibition, and disruption of signaling pathways.
Diagram 3.3: Experimental Workflow for Natural Pesticide Efficacy Testing
This diagram provides a logical workflow for the systematic evaluation of a natural compound like this compound as a potential pesticide.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. washtenawcd.org [washtenawcd.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. projects.sare.org [projects.sare.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Juglone as a Promising Scaffold for Anticancer Drug Development
Introduction
Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in the roots, leaves, and nuts of plants from the Juglandaceae family, such as the walnut tree.[1] It has garnered significant interest in oncology research due to its potent cytotoxic effects against a wide array of cancer cell lines.[2][3] this compound's anticancer activity stems from its multifaceted mechanisms of action, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.[1][4] While promising, its clinical application is hindered by poor water solubility and potential toxicity.[5][6] These application notes summarize the key mechanisms of this compound, present its activity data, and provide protocols for its investigation as a new anticancer agent.
Mechanism of Action
This compound exerts its anticancer effects through several interconnected mechanisms, primarily initiated by the generation of reactive oxygen species (ROS).
-
Induction of Oxidative Stress: As a quinone molecule, this compound can undergo redox cycling, a process that generates superoxide (B77818) radicals and other ROS.[2][7] This surge in intracellular ROS overwhelms the cancer cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, which ultimately triggers cell death pathways.[7][8]
-
Apoptosis Induction: this compound is a potent inducer of apoptosis, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
-
Intrinsic Pathway: The primary mechanism involves ROS-mediated disruption of the mitochondrial membrane potential.[9] This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytoplasm.[8][9] Cytoplasmic cytochrome c then activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[8][9]
-
Extrinsic Pathway: In some cell types, such as human cervical cancer cells, this compound has been shown to upregulate the Fas death receptor and its ligand (Fas-L), also contributing to apoptosis.[2]
-
-
Modulation of Key Signaling Pathways: this compound influences several critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: A crucial mechanism of this compound-induced apoptosis is the inhibition of the pro-survival PI3K/Akt signaling pathway.[10][11] ROS generated by this compound can suppress the phosphorylation of PI3K and Akt, thereby inhibiting downstream signaling that promotes cell proliferation and survival.[10][12] This inhibition can be reversed by ROS scavengers, confirming the link between oxidative stress and pathway modulation.[10][12]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key factor in maintaining cancer stemness.[13][14] this compound and its derivatives have been identified as novel STAT3 inhibitors, suppressing its phosphorylation and downstream signaling, which helps to target cancer stem cells.[13][15]
-
Pin1 Inhibition: this compound is a well-established inhibitor of the peptidyl-prolyl cis/trans isomerase (Pin1).[2][16] Pin1 is overexpressed in many cancers and acts on numerous oncogenes and tumor suppressors.[7][16] By inhibiting Pin1, this compound can disrupt the stability and function of key proteins involved in cell proliferation and survival.[2]
-
Quantitative Data: In Vitro Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference(s) |
| Non-Small Cell Lung (NSCLC) | A549 | 9.47 | 24 | [10][11] |
| Non-Small Cell Lung (NSCLC) | LLC | 10.78 | 24 | [10][11] |
| Breast Cancer | MCF-7 | 11.99 | Not Specified | [9] |
| Pancreatic Cancer | MIA Paca-2 | 5.05 - 5.27 | 24 | [3] |
| Pancreatic Cancer | BxPC-3 | ~21 | Not Specified | [2] |
| Pancreatic Cancer | PANC-1 | ~21 | Not Specified | [2] |
| Leukemia (Promyelocytic) | HL-60 | ~8 | Not Specified | [8] |
| Ovarian Cancer | OVCAR-3 | 30 | Not Specified | [17] |
| Ovarian Cancer | SKOV3 | 30.13 | 24 | [3] |
| Melanoma | B16F1 | 7.46 | 24 | [3] |
Visualizing this compound's Mechanism of Action
Challenges and Future Directions
Despite its potent in vitro activity, the development of this compound into a clinical agent faces challenges, primarily its low aqueous solubility and toxicity to normal cells.[18][19] Current research is focused on overcoming these limitations through:
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as PLGA or polymeric micelles, has been shown to improve solubility, enhance delivery to tumor sites, and reduce systemic toxicity.[5][6][20]
-
Synthesis of Derivatives: Structure-guided design and synthesis of this compound derivatives are being explored to enhance potency and selectivity.[13][18] For example, the derivative YZ-35 demonstrated improved STAT3 inhibition and achieved significant tumor growth inhibition in vivo with reduced toxicity.[13][15]
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anticancer effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
1. Protocol: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
This compound stock solution
-
Binding Buffer (provided in kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound (e.g., IC50 concentration) for 24 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-free dissociation buffer.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet (approx. 1 x 10^6 cells) in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
3. Protocol: Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins in a signaling pathway (e.g., PI3K/Akt, Bcl-2 family proteins).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound as described previously. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.
References
- 1. Molecular biological mechanism of action in cancer therapies: this compound and its derivatives, the future of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of this compound and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Encapsulation in PLGA Nanoparticles Improves Solubility and Enhances Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micelle-Formulated this compound Effectively Targets Pancreatic Cancer and Remodels the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Oxidative Stress and Cell Signaling [mdpi.com]
- 8. This compound, from Juglans mandshruica Maxim, inhibits growth and induces apoptosis in human leukemia cell HL-60 through a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway | PLOS One [journals.plos.org]
- 13. Discovery of this compound Derivatives as Novel STAT3 Inhibitors with Potent Suppression of Cancer Cell Stemness against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 18. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes: Investigating the Herbicidal Potential of Juglone on Weed Species
Introduction
Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring allelochemical found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra).[1][2] It is known for its phytotoxic properties, inhibiting the germination and growth of many competing plant species.[2][3] This characteristic makes this compound a promising candidate for development as a natural-product-based herbicide.[1][4] The primary mechanisms of its herbicidal action include the generation of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and impairment of plasma membrane H+-ATPase, which is a different mode of action from many synthetic herbicides.[1] These application notes provide a comprehensive framework and detailed protocols for systematically evaluating the herbicidal efficacy of this compound against various weed species.
Key Research Objectives
-
To determine the effective concentration range of this compound for inhibiting seed germination and seedling growth of target weed species.
-
To assess the selectivity of this compound, comparing its effects on weeds versus crop species.
-
To elucidate the physiological and biochemical impacts of this compound on plant tissues, such as effects on chlorophyll (B73375) content and root/shoot development.
-
To establish a standardized workflow for screening and characterizing the herbicidal properties of this compound.
Experimental Overview
The experimental design involves a series of in vitro and pot experiments to assess the pre- and post-emergence herbicidal effects of this compound. Key evaluations include seed germination assays and seedling growth analysis. A range of this compound concentrations are tested against common agricultural weeds, with staple crops like wheat and barley used as controls to determine selectivity.[5]
Experimental Protocols
Protocol 1: Seed Germination Inhibition Assay
This protocol details the methodology for assessing the effect of this compound on the seed germination of selected weed and crop species.
1. Materials:
- This compound (Sigma-Aldrich or equivalent)
- Certified seeds of target weed species (e.g., Sinapis arvensis, Papaver rhoeas, Cirsium arvense, Lamium amplexicaule) and control crop species (e.g., Triticum vulgare, Hordeum vulgare).[5][6]
- Sterile Petri dishes (90 mm)
- Sterile filter paper (Whatman No. 1 or equivalent)
- Distilled water
- Sodium hypochlorite (B82951) (1% solution) for seed sterilization
- Incubator or growth chamber set at 25°C in continuous darkness.[7]
- Micropipettes and sterile tips
2. Procedure:
- Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., acetone (B3395972) or ethanol, followed by dilution in distilled water). From the stock, prepare a serial dilution to obtain the desired test concentrations (e.g., 0.01, 0.1, 1.0, 2.5, 5.0 mM). A control solution with only the solvent diluted in distilled water should also be prepared.
- Seed Sterilization: Surface sterilize all seeds by soaking them in a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.[7]
- Assay Setup: Place two sheets of sterile filter paper in each Petri dish. Pipette 5 mL of the respective this compound solution or control solution onto the filter paper.
- Seed Plating: Place a predetermined number of seeds (e.g., 20-50) evenly on the moistened filter paper in each dish.[7]
- Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator at 25°C in the dark for 7-14 days.[7]
- Data Collection: Record the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.
- Replication: Each treatment (this compound concentration) and control should be performed in at least three to four replicates.[7][8]
3. Data Analysis:
- Calculate the Germination Percentage (GP): (Number of germinated seeds / Total number of seeds) x 100.
- Calculate the Germination Rate Index (GRI) to assess the speed of germination.
- Perform statistical analysis (e.g., ANOVA followed by Duncan's or Tukey's test) to determine significant differences between treatments.
Protocol 2: Seedling Growth Inhibition Assay
This protocol measures the effect of this compound on the early growth of seedlings.
1. Materials:
- Materials from Protocol 1
- Plastic pots (10 cm diameter)
- Sterilized turf, sand, or vermiculite
- Ruler or calipers
- Drying oven
- Analytical balance
2. Procedure:
- Seedling Preparation:
- Method A (Post-Germination): Germinate seeds in distilled water as described in Protocol 1. Once germinated, transfer uniform seedlings to Petri dishes containing filter paper moistened with this compound solutions.
- Method B (Pot Experiment): Sow pre-germinated seeds or a set number of non-germinated seeds in pots filled with sterilized turf. Water the pots with the respective this compound solutions or control solution regularly.[5]
- Growth Conditions: Maintain the Petri dishes or pots in a growth chamber with controlled conditions (e.g., 24°C/18°C day/night cycle, 12-hour photoperiod, 70% humidity).
- Data Collection (after 7-10 days):
- Carefully remove the seedlings from the growth medium.
- Measure the root length and shoot length of each seedling using a ruler.
- Determine the seedling fresh weight using an analytical balance.
- Place the seedlings in a drying oven at 70°C for 48 hours and then measure the seedling dry weight .[9]
- Replication: Ensure each treatment and control has a sufficient number of replicates (e.g., 3-5 pots with 10 seedlings each).
3. Data Analysis:
- Calculate the mean root length, shoot length, fresh weight, and dry weight for each treatment.
- Calculate the percent inhibition for each parameter relative to the control: [(Control Value - Treatment Value) / Control Value] x 100.
- Use statistical tests (ANOVA) to compare the means across different this compound concentrations.
Protocol 3: Chlorophyll Content Measurement
This protocol is used to quantify the effect of this compound on the photosynthetic apparatus.
1. Materials:
- Seedlings from Protocol 2
- 80% Acetone
- Spectrophotometer
- Mortar and pestle
- Centrifuge and tubes
- Vortex mixer
2. Procedure:
- Harvest a known weight (e.g., 0.1 g) of fresh leaf tissue from the seedlings.
- Homogenize the tissue in 5 mL of 80% acetone using a mortar and pestle until the tissue is completely white.
- Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.
- Collect the supernatant and measure its absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[5]
- Calculate Chlorophyll Content (Arnon's equation):
- Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] x (V/1000 x W)
- Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] x (V/1000 x W)
- Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] x (V/1000 x W)
- Where: A = absorbance at the respective wavelength, V = final volume of the acetone extract (mL), and W = fresh weight of the leaf tissue (g).
3. Data Analysis:
- Compare the chlorophyll content of this compound-treated plants with the control group using statistical analysis.
Data Presentation
Quantitative results should be summarized in tables to facilitate comparison between treatments and species.
Table 1: Effect of this compound Concentration on Seedling Growth of Various Weed and Crop Species
| Species | This compound (mM) | Shoot Elongation (% Inhibition) | Root Elongation (% Inhibition) | Seedling Fresh Weight (% Inhibition) |
| Weeds | ||||
| Papaver rhoeas | 1.15 | 75.2 | 68.4 | 85.1 |
| (Field Poppy) | 2.30 | 92.1 | 85.3 | 96.7 |
| 5.74 | 100 (Lethal) | 100 (Lethal) | 100 (Lethal) | |
| Sinapis arvensis | 1.15 | 35.8 | 29.5 | 40.2 |
| (Wild Mustard) | 2.30 | 41.3 | 34.1 | 55.9 |
| 5.74 | 49.2 | 42.6 | 60.7 | |
| Lamium amplexicaule | 1.15 | 40.5 | 33.7 | 48.3 |
| (Henbit) | 2.30 | 65.9 | 55.2 | 72.4 |
| 5.74 | 81.6 | 70.8 | 65.1 | |
| Crops | ||||
| Triticum vulgare | 1.15 | 0 | 0 | 0 |
| (Wheat) | 2.30 | 0 | 0 | 0 |
| 5.74 | 8.7 | 5.4 | 14.0 | |
| Hordeum vulgare | 1.15 | 0 | 0 | 0 |
| (Barley) | 2.30 | 0 | 0 | 0 |
| 5.74 | 10.2 | 6.8 | 13.0 |
Data adapted from studies such as Topal et al., 2007.[5][10] Values represent the percentage of inhibition compared to a control group.
Table 2: Effect of this compound on Chlorophyll Content in Weed and Crop Species
| Species | This compound (mM) | Chlorophyll a (mg/g) (% Inhibition) | Chlorophyll b (mg/g) (% Inhibition) |
| Weeds | |||
| Papaver rhoeas | 2.30 | 68.5 | 55.1 |
| Lamium amplexicaule | 2.30 | 60.2 | 48.9 |
| Crops | |||
| Triticum vulgare | 2.30 | 15.3 | 12.7 |
| Hordeum vulgare | 2.30 | 25.8 | 21.4 |
Data adapted from Topal et al., 2007, showing higher sensitivity in weeds.[5]
Visualizations
Visual diagrams are essential for conceptualizing workflows and mechanisms of action.
Caption: Experimental workflow for testing this compound's herbicidal effects.
Caption: this compound's proposed mechanism of herbicidal action in plants.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Allelopathic effects of this compound on germination and growth of several herbaceous and woody species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Biosynthesis of this compound: A Potential Natural Produce-based Herbicide - PURDUE UNIVERSITY [portal.nifa.usda.gov]
- 5. zobodat.at [zobodat.at]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. academicjournals.org [academicjournals.org]
- 9. scispace.com [scispace.com]
- 10. Herbicidal Effects of this compound as an Allelochemical — Reforestation, Nurseries and Genetics Resources [rngr.net]
Application Notes and Protocols for Nano-encapsulation of Juglone to Enhance Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the nano-encapsulation of Juglone, a naturally occurring naphthoquinone with promising therapeutic potential, to improve its biocompatibility and reduce its toxicity. The primary focus is on the use of poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, for the formulation of this compound-loaded nanoparticles (JNPs).[1][2]
The clinical application of free this compound is often hindered by its poor water solubility, high toxicity, and potential mutagenic effects.[2][3][4] Nano-encapsulation serves as a promising strategy to overcome these limitations by enabling controlled release, improving solubility, and reducing off-target cytotoxicity.[1][2][3] These application notes offer a comprehensive guide to the preparation, characterization, and biocompatibility assessment of nano-encapsulated this compound.
Data Presentation
Table 1: Physicochemical Characteristics of this compound-Loaded PLGA Nanoparticles (JNPs)
| Formulation | Polymer | Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| JNP | PLGA | Single Emulsion Solvent Evaporation | 207.45 ± 1.67 | 0.153 ± 0.02 | -24.12 ± 2.21 | 90.12 | 47.80 | [2][5][6] |
| JUG-BSA NPs | BSA | Desolvation | 85 ± 6.55 | - | -29.6 | 50.4 - 94.6 | 3.7 - 5.0 | [7] |
Table 2: In Vitro Cytotoxicity of Free this compound vs. Nano-encapsulated this compound (JNPs)
| Cell Line | Formulation | Exposure Time (h) | IC50 Value | Reference |
| L929 Fibroblasts | Free this compound | 24 | 290 µmol/L | [1] |
| JNP | 24 | 330 µmol/L | [1] | |
| Free this compound | 48 | 60 µmol/L | [1] | |
| JNP | 48 | 270 µmol/L | [1] | |
| Alfalfa Cells | Free this compound | 24 | 316 µmol/L | [1] |
| JNP | 24 | 382 µmol/L | [1] | |
| HeLa Cells | Free this compound | 24 | 17.07 µM | [2][5][6] |
| JNP | 24 | 20.64 µM | [2][5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (JNPs) by Single Emulsion Solvent Evaporation
This protocol details the synthesis of JNPs using the single emulsion solvent evaporation method, a robust technique for encapsulating hydrophobic compounds like this compound.[1][2][6]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Ultrapure water
-
Ice bath
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve 20 mg of this compound and 100 mg of PLGA in 3.5 mL of DCM. Stir the mixture until all components are fully dissolved.[1]
-
Aqueous Phase Preparation: Prepare an 8 mL solution of 3% (w/v) PVA in ultrapure water.
-
Emulsification: Place the aqueous phase in an ice bath. Add the organic phase dropwise to the aqueous phase while sonicating the mixture with a probe sonicator at 80% power for 2 minutes. This will form an oil-in-water (o/w) emulsion.[1]
-
Solvent Evaporation: Dilute the resulting emulsion in 35 mL of a 0.1% (w/v) PVA solution. Stir the mixture on a magnetic stirrer at room temperature overnight to allow for the complete evaporation of DCM.[1]
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at 10,000 x g for 40 minutes. Discard the supernatant and wash the nanoparticle pellet three times with ultrapure water to remove any residual PVA and unencapsulated this compound.[1]
-
Lyophilization and Storage: Resuspend the final nanoparticle pellet in a small volume of ultrapure water and freeze-dry (lyophilize) to obtain a solid powder. Store the lyophilized JNPs at -80°C until further use.[1]
Protocol 2: Biocompatibility Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1]
Materials:
-
L929 fibroblast cells (or other relevant cell line)
-
DMEM/Ham's Nutrient Mixture F-12 (1:1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Free this compound and JNP formulations
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10³ L929 fibroblast cells per well in a 96-well plate and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[1]
-
Treatment: Prepare serial dilutions of free this compound and JNPs in the cell culture medium at concentrations ranging from 5 to 1000 µmol/L. Remove the old medium from the wells and add 100 µL of the prepared treatments. Include untreated cells as a negative control.[1]
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the test compound.
Visualizations
Experimental Workflow for JNP Synthesis and Characterization
Caption: Workflow for the synthesis and evaluation of this compound-loaded nanoparticles.
Signaling Pathways Affected by this compound
This compound has been reported to influence various cell signaling pathways, including the activation of MAP kinases (ERK, JNK, and p38).[8][9] This activation is often linked to the induction of apoptosis in cancer cells. Nano-encapsulation is expected to modulate the interaction of this compound with these pathways, potentially by altering its cellular uptake and intracellular concentration.
Caption: Simplified signaling cascade of this compound-induced apoptosis.
Disclaimer: The provided protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Encapsulation in PLGA Nanoparticles Improves Solubility and Enhances Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and mutagenic potential of this compound: a comparison of free and nano-encapsulated form | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 4. researchgate.net [researchgate.net]
- 5. This compound Encapsulation in PLGA Nanoparticles Improves Solubility and Enhances Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Antiproliferative Activity Evaluation of this compound-Loaded BSA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Study of Juglone's Cardioprotective Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to an established in vivo experimental model for investigating the cardioprotective effects of Juglone, a naturally occurring naphthoquinone. The protocols detailed below are based on the isoproterenol (B85558) (ISO)-induced myocardial infarction model in rats, a widely used and validated method for simulating acute myocardial injury.
Experimental Model: Isoproterenol-Induced Myocardial Infarction in Rats
This model is utilized to assess the potential of therapeutic agents to protect the heart muscle from damage caused by ischemia. Isoproterenol, a β-adrenergic agonist, when administered in high doses, induces a state of excessive cardiac stimulation, leading to myocardial necrosis that histopathologically resembles human myocardial infarction.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the cardioprotective effects of this compound in an isoproterenol-induced myocardial infarction model.
Data Presentation
Quantitative data from these experiments should be meticulously recorded and are best presented in tabular format for clear comparison between treatment and control groups.
Table 1: Animal Groups and Treatment Regimen
| Group | Treatment | Dosage | Route of Administration | Duration |
| I | Control (Vehicle) | 1 mL/kg | i.p. | 5 days |
| II | Isoproterenol (ISO) Control | 1 mL/kg (Vehicle) + 80 mg/kg (ISO) | i.p. + s.c. | 5 days (Vehicle), 2 days (ISO) |
| III | This compound + ISO | 1 mg/kg | i.p. + s.c. | 5 days (this compound), 2 days (ISO) |
| IV | This compound + ISO | 3 mg/kg | i.p. + s.c. | 5 days (this compound), 2 days (ISO) |
| V | Positive Control (e.g., Atenolol) + ISO | 1 mg/kg | i.p. + s.c. | 5 days (Atenolol), 2 days (ISO) |
Table 2: Key Quantitative Parameters and Expected Outcomes
| Parameter | ISO Control Group (Expected) | This compound-Treated Group (Hypothesized) | Method of Measurement |
| Cardiac Biomarkers | |||
| Cardiac Troponin I (cTnI) | Significantly Elevated | Significantly Reduced | ELISA |
| Creatine Kinase-MB (CK-MB) | Significantly Elevated | Significantly Reduced | Spectrophotometric Assay/ELISA |
| Creatine Phosphokinase (CPK) | Significantly Elevated | Significantly Reduced | Spectrophotometric Assay |
| Lactate Dehydrogenase (LDH) | Significantly Elevated | Significantly Reduced | Spectrophotometric Assay |
| Alanine Transaminase (ALT) | Elevated | Reduced | Spectrophotometric Assay |
| Aspartate Transaminase (AST) | Elevated | Reduced | Spectrophotometric Assay |
| Hemodynamic & Morphological Parameters | |||
| Heart Rate | Increased | Normalized | ECG |
| ST Segment | Elevation | Normalized | ECG |
| Q-wave | Deep Q-waves | Ameliorated | ECG |
| Heart Weight to Body Weight Ratio | Increased | Reduced | Gravimetric analysis |
| Histopathology | |||
| Inflammation | Marked | Reduced | H&E Staining |
| Edema | Present | Reduced | H&E Staining |
| Necrosis | Extensive | Reduced | H&E Staining |
Experimental Protocols
Animal Handling and Acclimatization
-
Species: Male Sprague Dawley rats (200-250 g).
-
Housing: House the animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide standard pellet chow and water ad libitum.
-
Acclimatization: Allow a minimum of one week for the animals to acclimatize to the laboratory conditions before the commencement of the experiment.
Drug Preparation and Administration
-
This compound: Dissolve this compound in a suitable vehicle, such as 1% Dimethyl sulfoxide (B87167) (DMSO). Prepare fresh solutions daily.
-
Isoproterenol (ISO): Dissolve ISO in normal saline immediately before use to prevent degradation.
-
Administration:
Induction of Myocardial Infarction
-
On day 4 and day 5 of the experimental period, administer isoproterenol (80 mg/kg, s.c.) to the rats in the designated groups.[1][2] The second dose should be given 24 hours after the first.
Electrocardiogram (ECG) Recording
-
Timing: 24 hours after the final isoproterenol injection.
-
Anesthesia: Anesthetize the rats with a suitable anesthetic (e.g., sodium thiopental, 40-100 mg/kg, i.p.).
-
Procedure:
-
Place the anesthetized rat in a supine position.
-
Insert needle electrodes subcutaneously according to the standard lead II configuration (right foreleg, left foreleg, and left hindlimb).
-
Record the ECG using a suitable data acquisition system (e.g., PowerLab with an Animal Bio Amp).
-
Analyze the tracings for changes in heart rate, ST-segment elevation or depression, and the presence of deep Q-waves.
-
Blood and Tissue Collection
-
Timing: Immediately after ECG recording.
-
Procedure:
-
While the animal is under deep anesthesia, perform a cardiac puncture to collect blood samples into appropriate tubes (e.g., EDTA-coated tubes for plasma or plain tubes for serum).
-
Centrifuge the blood samples (e.g., 3000 rpm for 15 minutes) to separate plasma or serum. Store the samples at -80°C until analysis.
-
Following blood collection, euthanize the animal by an approved method.
-
Excise the heart, wash it with ice-cold saline, and blot it dry.
-
Record the heart weight and body weight to calculate the heart weight to body weight ratio.
-
Fix a portion of the heart tissue (typically the ventricle) in 10% neutral buffered formalin for histopathological analysis.
-
Cardiac Biomarker Analysis
-
Cardiac Troponin I (cTnI) ELISA Protocol (General):
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions.
-
Coating: Use a pre-coated 96-well plate with an antibody specific for rat cTnI.
-
Sample Addition: Add 100 µL of standards, controls, and samples (serum or plasma) to the appropriate wells.
-
Incubation: Cover the plate and incubate at 37°C for 90 minutes.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well and incubate at 37°C for 60 minutes.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of HRP-streptavidin conjugate and incubate at 37°C for 30 minutes.
-
Washing: Repeat the washing step.
-
Substrate: Add 90 µL of TMB substrate solution and incubate in the dark at 37°C for 15-20 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve and determine the concentration of cTnI in the samples.
-
-
Other Biomarkers (CK-MB, CPK, LDH, ALT, AST): Analyze the levels of these enzymes in the serum or plasma using commercially available colorimetric or enzymatic assay kits according to the manufacturer's instructions.
Histopathological Analysis
-
Tissue Processing:
-
After fixation in 10% neutral buffered formalin for at least 24 hours, dehydrate the heart tissue samples through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin (B1166041) wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Hematoxylin and Eosin (H&E) Staining Protocol:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 2 minutes.
-
70% Ethanol: 1 change, 2 minutes.
-
Distilled water: Rinse briefly.
-
-
Staining:
-
Harris Hematoxylin: 5-8 minutes.
-
Running tap water: Wash for 5 minutes.
-
1% Acid Alcohol: Differentiate for 30 seconds.
-
Running tap water: Wash for 1 minute.
-
Bluing agent (e.g., 0.2% ammonia (B1221849) water or Scott's tap water substitute): 30-60 seconds.
-
Running tap water: Wash for 5 minutes.
-
Eosin-Phloxine solution: 30-60 seconds.
-
-
Dehydration and Mounting:
-
95% Ethanol: 10 dips.
-
100% Ethanol: 2 changes, 5 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount with a xylene-based mounting medium.
-
-
-
Microscopic Examination: Examine the stained sections under a light microscope for evidence of myocardial injury, including inflammation, edema, and necrosis.
Signaling Pathways
The cardioprotective effects of this compound are believed to be mediated through multiple signaling pathways, primarily involving its antioxidant properties and its ability to modulate cellular stress responses.
Proposed Cardioprotective Signaling Pathways of this compound
The following diagram illustrates the potential signaling pathways through which this compound exerts its cardioprotective effects against isoproterenol-induced myocardial injury.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Assays for Measuring Juglone-Induced Reactive Oxygen Species (ROS) Generation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound found in plants of the Juglandaceae family, has garnered significant interest for its potent cytotoxic and pro-oxidant activities. A primary mechanism underlying its biological effects is the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This application note provides detailed protocols for commonly used assays to measure this compound-induced ROS generation, presents quantitative data from various studies in a clear tabular format, and illustrates the key signaling pathways involved.
Key Assays for Measuring this compound-Induced ROS
The selection of an appropriate assay for measuring ROS is critical and depends on the specific research question, the type of ROS being investigated, and the experimental model. Fluorescent probes are widely used due to their high sensitivity and suitability for various detection platforms, including fluorescence microscopy, flow cytometry, and microplate readers.
General Intracellular ROS Detection: 2',7'-Dichlorodihydrofluorescein (B1593923) Diacetate (DCFH-DA) Assay
The DCFH-DA assay is the most widely used method for detecting total intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the fluorescence intensity is proportional to the amount of ROS.
Mitochondrial Superoxide (B77818) Detection: MitoSOX Red Assay
MitoSOX Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells. Its cationic triphenylphosphonium component leads to its accumulation in the mitochondria due to the mitochondrial membrane potential. Once in the mitochondrial matrix, MitoSOX Red is selectively oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial nucleic acids, enhancing its fluorescence.
Quantitative Data Summary
The following tables summarize quantitative data on this compound-induced ROS generation from various studies.
Table 1: this compound-Induced ROS Generation in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Assay Used | Fold Increase in ROS (approx.) | Reference |
| Lewis Lung Carcinoma (LLC) | 4, 8 | 24 | DCFH-DA | 1.5 - 2.5 | [1] |
| Human Non-Small Cell Lung Cancer (A549) | 2, 4, 8 | 24 | DCFH-DA | 1.2 - 2.0 | [1] |
| Human Gastric Cancer (SGC-7901) | 5, 10, 15, 20 | Not Specified | Not Specified | Not Specified | |
| Human Breast Cancer (MCF-7) | 10 | 2 | Not Specified | ~2.5 (with ascorbate) | [2] |
| Human Glioma (U87) | 3.28 (IC50) | 48 | ROS Assay Kit | Significant Increase | [3] |
| Human Glioma (U251) | 5.43 (IC50) | 48 | ROS Assay Kit | Significant Increase | [3] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Time (h) | Reference |
| Lewis Lung Carcinoma (LLC) | 10.78 | 24 | [4] |
| Human Non-Small Cell Lung Cancer (A549) | 9.47 | 24 | [4] |
| Human Glioma (U87) | 3.28 (D2 derivative) | 48 | [3] |
| Human Glioma (U251) | 5.43 (D2 derivative) | 48 | [3] |
| Human Breast Cancer (MCF-7) | 16.27 | 24 | [5] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 3.42 | 24 | [5] |
Signaling Pathways of this compound-Induced ROS
This compound-induced ROS generation triggers a cascade of intracellular signaling events that can lead to apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration. Two of the key pathways affected are the PI3K/Akt and MAPK pathways.
Caption: this compound-induced ROS signaling pathways.
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control (solvent alone).
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-20 µM in serum-free cell culture medium.
-
Remove the medium containing this compound and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.
-
-
Data Analysis: Subtract the background fluorescence from the readings and normalize the fluorescence intensity of the treated cells to that of the control cells.
Caption: Experimental workflow for the DCFH-DA assay.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
Materials:
-
MitoSOX™ Red reagent stock solution (5 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells on coverslips for microscopy or in suspension for flow cytometry.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
MitoSOX Red Staining:
-
Prepare a fresh working solution of MitoSOX Red by diluting the stock solution to a final concentration of 2.5-5 µM in warm HBSS or serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm PBS to remove the unbound probe.
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips and immediately image the cells using a fluorescence microscope with a rhodamine (TRITC) filter set (excitation ~510 nm, emission ~580 nm).
-
Flow Cytometry: Resuspend the cells in fresh buffer and analyze immediately using a flow cytometer. Detect the red fluorescence in the appropriate channel (e.g., PE).
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population and normalize to the vehicle control.
Caption: Experimental workflow for the MitoSOX Red assay.
Conclusion
The assays and protocols described in this application note provide robust and reliable methods for quantifying this compound-induced ROS generation. The choice of assay should be guided by the specific research objectives. The provided quantitative data and signaling pathway diagrams offer a valuable resource for researchers investigating the mechanisms of this compound's biological activity and for professionals in drug development exploring its therapeutic potential. Proper experimental design, including appropriate controls, is essential for obtaining accurate and reproducible results.
References
- 1. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Glioma Effect of this compound Derivatives through ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Genotoxic Effects of Juglone on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the genotoxic potential of Juglone, a naturally occurring naphthoquinone, on various tumor cell lines. The following sections detail the underlying mechanisms of this compound-induced genotoxicity, standardized protocols for key assays, and a summary of quantitative data from relevant studies.
Introduction to this compound's Genotoxic Effects
This compound (5-hydroxy-1,4-naphthoquinone), a compound extracted from plants of the Juglandaceae family, has demonstrated significant cytotoxic and genotoxic effects against a range of cancer cells.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and subsequent cell death via apoptosis and necrosis.[1][3] Studies have shown that this compound can cause DNA strand breaks, chromosomal damage, and activate DNA damage response pathways, making it a compound of interest in cancer therapy research.[4][5]
Key Assays for Assessing Genotoxicity
Several key assays are routinely employed to investigate the genotoxic effects of chemical compounds like this compound. These include the Comet Assay for detecting DNA strand breaks, the Micronucleus Assay for assessing chromosomal damage, and the γ-H2AX Foci Formation Assay for visualizing DNA double-strand breaks.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various tumor cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 5.27 | 24 | [6] |
| B16F1 | Melanoma | 7.46 | 24 | [6] |
| B16F1 | Melanoma | 6.92 | 48 | [6] |
| L929 | Fibroblast | 290 | 24 | [2] |
| L929 | Fibroblast | 60 | 48 | [2] |
| MCF-7 | Breast Cancer | 11.99 | Not Specified | [7] |
| C-32 | Amelanotic Melanoma | <25 | 48 | [8] |
| COLO 829 | Melanotic Melanoma | <25 | 48 | [8] |
Table 2: Genotoxicity of this compound (Micronucleus Assay)
| Cell Line | Concentration (µM) | Effect | Reference |
| Melanoma Cells | Dose-dependent | Increase in micronucleated binucleate cells | [1] |
Table 3: this compound-Induced Cell Death
| Cell Line | Concentration (µM) | Effect | Reference |
| COLO 829 | 50 | ~82% increase in dying cells | [9] |
| COLO 829 | 75 | ~59% increase in dying cells | [9] |
| C-32 | 25 | ~90% reduction in viable cells | [8] |
| COLO 829 | 25 | ~80% reduction in viable cells | [8] |
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[10]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[11]
Protocol:
-
Cell Preparation:
-
Slide Preparation:
-
Prepare 1% normal melting point (NMP) agarose and coat slides. Allow to dry.
-
Melt 1% low melting point (LMP) agarose and maintain at 37°C.[13]
-
-
Cell Encapsulation:
-
Mix 10 µL of cell suspension with 90 µL of molten LMP agarose.
-
Quickly pipette 75 µL of the mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.[14]
-
-
Lysis:
-
Gently remove the coverslips and immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark.[11]
-
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently wash the slides three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).[11]
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) for 5-10 minutes in the dark.[13]
-
-
Visualization and Analysis:
-
Visualize slides using a fluorescence microscope.
-
Capture images and analyze at least 50-100 cells per sample using comet scoring software to determine parameters such as tail length, percent DNA in the tail, and tail moment.[13]
-
Caption: Workflow for the Comet Assay.
Micronucleus Assay
The Micronucleus Assay is a well-established method for assessing chromosomal damage.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates.
-
Treat cells with various concentrations of this compound.
-
Add cytochalasin B (final concentration 3-6 µg/mL) to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one cell division.
-
Incubate for a period equivalent to 1.5-2 normal cell cycles.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest cells by trypsinization.
-
Treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.
-
Fix the cells in a freshly prepared mixture of methanol (B129727) and acetic acid (3:1).
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Analysis:
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Score at least 1000-2000 binucleated cells per treatment group under a light or fluorescence microscope.
-
Identify and count the number of micronuclei according to established criteria (e.g., the Fenech criteria).
-
Calculate the frequency of micronucleated cells and the number of micronuclei per cell.
-
Caption: Workflow for the Micronucleus Assay.
γ-H2AX Foci Formation Assay
This assay provides a sensitive and specific method for detecting DNA double-strand breaks (DSBs).[15]
Principle: Following the induction of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γ-H2AX.[16] These phosphorylated histones accumulate at the site of damage, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[17]
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in chamber slides.
-
Treat with this compound for the desired time and concentrations. Include appropriate controls.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software. A cell is typically considered positive if it contains a defined number of foci (e.g., >5) above the background level.[18]
-
Caption: Workflow for the γ-H2AX Foci Assay.
Signaling Pathways Implicated in this compound-Induced Genotoxicity
This compound-induced DNA damage triggers a complex network of cellular signaling pathways. A key mechanism is the generation of ROS, which leads to oxidative stress and direct DNA damage.[3] This damage activates DNA damage response (DDR) pathways, often involving the p53 tumor suppressor protein.[4] Furthermore, this compound has been shown to modulate the activity of key survival and proliferation pathways, such as the PI3K/Akt pathway, and stress-activated pathways like the MAPK cascades (ERK, JNK, and p38).[5][8] The interplay of these pathways ultimately determines the cell's fate, leading to cell cycle arrest, apoptosis, or necrosis.[1]
References
- 1. This compound, a naphthoquinone from walnut, exerts cytotoxic and genotoxic effects against cultured melanoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The natural toxin this compound causes degradation of p53 and induces rapid H2AX phosphorylation and cell death in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in Oxidative Stress and Cell Signaling [mdpi.com]
- 6. Cytotoxicity of this compound and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Database Query Results: this compound, , TumCG [nestronics.ca]
- 8. Effect of this compound on C-32 and COLO 829 melanoma cells in in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on C-32 and COLO 829 melanoma cells in in vitro cultures [biotechnologia-journal.org]
- 10. 21stcenturypathology.com [21stcenturypathology.com]
- 11. mdpi.com [mdpi.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. benchchem.com [benchchem.com]
- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Studying Juglone's Inhibition of Pin1 Isomerase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) is a unique enzyme that catalyzes the isomerization of pSer/Thr-Pro motifs in various proteins. This post-translational modification plays a critical role in regulating the conformation, stability, and activity of its substrates, thereby influencing a multitude of cellular processes. Pin1 is overexpressed in many human cancers and is implicated in the dysregulation of several oncogenic signaling pathways, making it a compelling target for cancer therapy.
Juglone (5-hydroxy-1,4-naphthoquinone), a natural compound isolated from the black walnut tree, is a well-characterized inhibitor of Pin1. It acts as an irreversible inhibitor by covalently modifying a critical cysteine residue (Cys113) within the catalytic site of Pin1. These application notes provide a comprehensive overview of the methodologies and protocols to study the inhibitory effects of this compound on Pin1 isomerase activity, its impact on downstream signaling pathways, and its anti-proliferative effects on cancer cells.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against Pin1 has been evaluated using both enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Enzymatic Inhibition of Pin1 by this compound
| Compound | Assay Type | Target | IC50 | Binding Mechanism |
| This compound | PPIase Assay | Pin1 | ~1.5 µM[1] | Irreversible, covalent |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Key Downstream Effects |
| This compound | C666-1 (Nasopharyngeal Carcinoma) | MTT Assay | 6 µM[2] | Suppression of Cyclin D1[2] |
| This compound | HK-1 (Nasopharyngeal Carcinoma) | MTT Assay | 10 µM[2] | Suppression of Cyclin D1[2] |
| This compound | LNCaP (Prostate Cancer) | MTT Assay | >10 µM (slightly resistant at lower concentrations)[3] | Inhibition of cell proliferation[3] |
| This compound | DU145 (Prostate Cancer) | MTT Assay | ~10 µM[3] | Inhibition of cell proliferation[3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving Pin1 that are inhibited by this compound, and the general experimental workflow for characterizing Pin1 inhibitors.
Caption: Pin1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing a Pin1 inhibitor like this compound.
Experimental Protocols
Pin1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay (Chymotrypsin-Coupled)
This assay spectrophotometrically measures the isomerase activity of Pin1. Pin1 converts a synthetic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) from the cis to the trans conformation, which is then cleaved by chymotrypsin, releasing a chromophore (p-nitroaniline) that can be detected at 390-410 nm.
Materials:
-
Recombinant human Pin1
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-pNA)
-
α-Chymotrypsin
-
Assay buffer: 35 mM HEPES, pH 7.8
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a DMSO-only control.
-
Add recombinant Pin1 to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the peptide substrate and α-chymotrypsin.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of Pin1 inhibition versus the logarithm of this compound concentration to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., C666-1, HK-1, LNCaP, DU145)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of this compound concentration to determine the IC50 value.[3]
Western Blot Analysis of Pin1 Downstream Targets
Western blotting is used to detect and quantify the levels of specific proteins, such as the downstream targets of Pin1 (e.g., Cyclin D1, β-catenin), in cell lysates following treatment with this compound.
Materials:
-
Cancer cells treated with this compound as in the MTT assay.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cyclin D1, anti-β-catenin, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice).
-
Cancer cell line of interest.
-
Matrigel (optional).
-
This compound formulated for in vivo administration (e.g., in a vehicle like corn oil or a solution with DMSO, PEG300, and saline).
-
Calipers for tumor measurement.
-
Appropriate animal handling and surgical equipment.
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to assess the anti-tumor efficacy of this compound.[3]
References
- 1. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling the Anti-Biofilm Potential of Juglone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the inhibitory effects of juglone on bacterial biofilm formation. This document outlines detailed protocols for quantifying biofilm mass, visualizing biofilm architecture, and investigating the molecular mechanisms underlying this compound's activity.
Introduction to this compound and Biofilm Inhibition
This compound (5-hydroxy-1,4-naphthoquinone), a natural compound extracted from sources like walnut trees, has demonstrated significant antimicrobial properties.[1][2] Of particular interest to researchers is its ability to inhibit the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[3][4] Biofilms confer protection to bacteria against antibiotics and host immune responses, making them a critical challenge in clinical and industrial settings.[4]
This compound's anti-biofilm activity is multifaceted. It has been shown to interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[1][2][5] Specifically in Pseudomonas aeruginosa, this compound inhibits the Pseudomonas quinolone signal (pqs) system.[1][2][5] Furthermore, this compound can induce cell membrane damage, trigger oxidative stress, and alter the expression of genes crucial for biofilm development and virulence.[3][6][7]
These notes will detail the experimental procedures to quantitatively and qualitatively assess the impact of this compound on biofilm formation by clinically relevant bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.
Quantitative Analysis of Biofilm Inhibition
A fundamental step in evaluating the anti-biofilm efficacy of this compound is to quantify its impact on the overall biofilm mass. The crystal violet assay is a simple, reliable, and widely used method for this purpose.
Summary of Quantitative Data on this compound's Biofilm Inhibition
The following table summarizes the inhibitory effects of this compound on biofilm formation as reported in various studies.
| Organism | This compound Concentration | Biofilm Inhibition (%) | Reference |
| Pseudomonas aeruginosa | 1/8 MIC | 17.67% | [3] |
| Pseudomonas aeruginosa | 1/4 MIC | 26.23% | [3] |
| Pseudomonas aeruginosa | 1/2 MIC | 63.17% | [3] |
| Pseudomonas aeruginosa | MIC | 82.23% | [3] |
| Pseudomonas aeruginosa | MBC | 92.13% | [3] |
| Pseudomonas syringae pv. actinidiae | 1/4 MIC | 25.61% | [8] |
| Pseudomonas syringae pv. actinidiae | 1/2 MIC | 37.8% | [8] |
| Pseudomonas syringae pv. actinidiae | MIC | 62.2% | [8] |
| Pseudomonas syringae pv. actinidiae | MBC | 68.29% | [8] |
| Staphylococcus aureus | 1/16 MIC | Significant inhibition (p < 0.01) | [9] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocol: Crystal Violet Assay
This protocol details the steps for quantifying biofilm formation in a 96-well plate format.[3][10][11]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the desired bacterial strain in the appropriate growth medium and incubate overnight at 37°C with agitation.
-
Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05-0.1) in fresh medium.
-
Treatment Application: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 100 µL of medium containing various concentrations of this compound (e.g., sub-inhibitory concentrations like 1/8 MIC, 1/4 MIC, 1/2 MIC, and MIC). Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125-150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[10]
-
Washing: Remove the crystal violet solution and wash the plate multiple times with PBS or distilled water until the control wells are colorless.
-
Drying: Invert the plate on a paper towel and let it air dry completely.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.[10]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.[3][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound as a Natural Quorum Sensing Inhibitor against Pseudomonas aeruginosa pqs-Mediated Virulence and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inactivates Pseudomonas aeruginosa through Cell Membrane Damage, Biofilm Blockage, and Inhibition of Gene Expression [mdpi.com]
- 4. Antibacterial and Antibiofilm Activity of this compound Derivatives against Enterococcus faecalis: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Natural Quorum Sensing Inhibitor against Pseudomonas aeruginosa pqs-Mediated Virulence and Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and possible mechanisms of this compound against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inactivates Pseudomonas aeruginosa through Cell Membrane Damage, Biofilm Blockage, and Inhibition of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial Activity of this compound Revealed in a Wound Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
Determining Juglone Concentration in Soil: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate quantification of juglone (5-hydroxy-1,4-naphthoquinone) in soil samples is critical for allelopathic studies, environmental impact assessments, and exploring its pharmacological potential. This document provides detailed methods for the determination of this compound concentration in soil, focusing on robust analytical techniques.
This compound, a naturally occurring phenolic compound primarily produced by plants of the Juglandaceae family, such as black walnut (Juglans nigra), exhibits significant allelopathic, antimicrobial, and cytotoxic properties.[1][2][3] Its concentration in soil can influence plant biodiversity and microbial communities.[2][4][5] Therefore, precise and validated analytical methods are essential for its study.
Key Analytical Methods
The primary methods for quantifying this compound in soil samples involve chromatographic and spectrophotometric techniques. High-Performance Liquid Chromatography (HPLC) is often preferred for its accuracy and sensitivity.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry are also viable methods.
Data Summary: this compound Concentration in Various Samples
The following table summarizes this compound concentrations found in different environmental and plant samples, as reported in various studies. This data provides a reference range for researchers.
| Sample Type | Species | Concentration | Analytical Method | Reference |
| Soil beneath Juglans nigra | Black Walnut | Varies seasonally (high in spring and fall) | HPLC, TLC | [4] |
| Soil (0-10 cm depth) | Black Walnut | Attenuates with distance from the tree | GC-MS | [6] |
| Black Walnut Shells | Black Walnut | 0.45 ± 0.12 µg/g (dry basis) | HPLC-DAD | [7][8] |
| English Walnut Shells | English Walnut | 0.74 – 1.70 µg/g (dry basis) | HPLC-DAD | [7][8] |
| Black Walnut Wood Chips | Black Walnut | 65.50 ± 2.13 µg/g (dry basis) | HPLC-DAD | [7][8] |
| English Walnut Wood Chips | English Walnut | 28.84 ± 1.54 µg/g (dry basis) | HPLC-DAD | [7][8] |
| Walnut Leaves | Juglans regia | 44.55 – 205.12 mg/100 g (fresh weight) | HPLC-DAD | [9] |
| Green Husk | Juglans regia | ~31.308 mg/100 g | RP-HPLC | [3] |
| Pecan Nuts | Carya illinoensis | Highest concentration in September | Not specified |
Experimental Protocols
Detailed protocols for the extraction and analysis of this compound from soil samples are provided below. These protocols are based on methodologies described in the scientific literature.
Protocol 1: this compound Extraction from Soil
This protocol outlines a general procedure for the solid-liquid extraction of this compound from soil samples. The choice of solvent can be critical and may need optimization based on soil type and expected this compound concentration. Chloroform (B151607), petroleum ether, and hexane (B92381) are commonly used solvents for this compound extraction from soil.[1][4]
Materials:
-
Soil sample, air-dried and sieved (2 mm mesh)
-
Extraction solvent: Chloroform (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Conical flasks
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Volumetric flasks
Procedure:
-
Weigh 50-100 g of the air-dried and sieved soil sample into a conical flask.
-
Add a sufficient volume of chloroform to the flask to fully immerse the soil (e.g., 100-200 mL).
-
Agitate the mixture for 1-2 hours on a mechanical shaker or in a sonicator bath.
-
Separate the solvent from the soil by decantation or filtration through filter paper.
-
Repeat the extraction process with fresh solvent two more times to ensure complete extraction.
-
Combine the extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.
-
Redissolve the residue in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound in soil extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1 N acetic acid (e.g., 70:30, v/v).[10] Gradient elution can also be employed for complex samples.[11][9]
-
Flow Rate: 0.8 - 1.0 mL/min.[10]
-
Detection Wavelength: 420-440 nm, which is the absorption maximum for this compound.[7][12][13]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.[14]
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Sample Analysis: Filter the redissolved soil extract (from Protocol 1) through a 0.45 µm syringe filter. Inject the filtered sample into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Determine the concentration of this compound in the sample by using the calibration curve.
-
Recovery: To account for extraction losses, perform a recovery experiment by spiking a blank soil sample with a known amount of this compound standard and carrying it through the entire extraction and analysis procedure.[4]
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the analysis of this compound using GC-MS, which offers high selectivity and sensitivity.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a short period, then ramp up to a higher temperature (e.g., 280°C).[10]
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection: Monitor characteristic ions of this compound for quantification.
Procedure:
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of this compound, derivatization (e.g., silylation) of the hydroxyl group may be necessary.
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent suitable for GC injection.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount of this compound using a calibration curve constructed from the standards.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for this compound Analysis in Soil Samples.
Caption: Logic for Selecting Extraction Solvents.
References
- 1. jem-online.org [jem-online.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 4. Seasonal patterns of this compound in soil beneathJuglans nigra (black walnut) and influence ofJ. nigra on understory vegetation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutralizing the effects of this compound in soil (soil forum at permies) [permies.com]
- 6. Measurement of this compound in local environmental samples near black walnut trees using GC-MS | Poster Board #1043 - American Chemical Society [acs.digitellinc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] HPLC determination of phenolic acids, flavonoids and this compound in walnut leaves. | Semantic Scholar [semanticscholar.org]
- 12. krex.k-state.edu [krex.k-state.edu]
- 13. ijpcbs.com [ijpcbs.com]
- 14. researchgate.net [researchgate.net]
Application of Juglone as a natural dye for fabrics and cosmetics
Application Notes and Protocols for Juglone as a Natural Dye
Introduction
This compound (5-hydroxy-1-4-naphthalenedione) is a naturally occurring phenolic compound found in the leaves, roots, and husks of plants from the Juglandaceae family, particularly the black walnut (Juglans nigra) and common walnut (Juglans regia).[1][2] Historically, it has been used as a potent natural dye for fabrics, inks, and as a coloring agent in foods and cosmetics, where it is known as C.I. Natural Brown 7.[1][2] this compound's ability to produce rich brown-to-black hues, coupled with its substantive nature on protein fibers, makes it a valuable colorant for textile applications.[3] In cosmetics, it is utilized in hair dyes and self-tanning products due to its reaction with keratin (B1170402) proteins in the skin and hair.[4][5] This document provides detailed application notes and protocols for researchers and scientists on the extraction and application of this compound for dyeing fabrics and its use in cosmetic formulations.
Section 1: Extraction of this compound from Walnut Husks
The primary source of this compound for dyeing is the green husk of walnuts.[6] Various extraction methods have been developed to isolate the compound, with solvent choice and conditions significantly impacting yield and purity.
Experimental Protocol: Extraction of this compound
This protocol outlines two common methods for this compound extraction: a traditional aqueous method suitable for direct use in dyeing and a solvent-based method for obtaining a more concentrated extract.
Method 1: Alkaline Aqueous Extraction
-
Preparation: Collect green walnut husks. If not used fresh, they can be dried and powdered.
-
Extraction: Create an alkaline solution by adjusting the pH of water to 10.
-
Process: Submerge the powdered walnut husks in the alkaline solution. Heat the mixture to 40°C for 2 hours. This method is optimized for achieving a high dye yield for immediate use in a dye bath.
-
Filtration: After extraction, filter the solution to remove solid plant material. The resulting colored liquid is the this compound extract.
Method 2: Microwave-Assisted Solvent Extraction [7]
-
Preparation: Use dried and powdered walnut green husk residue (average grain size of 50 mesh).
-
Solvent: Use chloroform (B151607) as the extraction solvent. The optimal solid-to-liquid ratio is between 1:5 and 1:8.[7]
-
Extraction: Place the husk residue and chloroform in a microwave reflux system. Subject the mixture to extraction at a low microwave power level.
-
Filtration: Perform pumping filtration to separate the extract from the solid residue. Wash the filter residue with additional chloroform to maximize recovery.
-
Concentration: Collect all the filtrate and concentrate it using decompression and rotary evaporation to obtain the this compound product. This method can achieve an extraction ratio of 92% with a product purity of 81.5%.[7]
Quantitative Data: this compound Extraction
The efficiency of this compound extraction is influenced by the solvent and method used.
| Source Material | Solvent | Method | Key Parameters | Yield/Efficiency | Reference |
| Walnut Green Husk | Chloroform | Microwave Reflux | Solid:Liquid 1:5-1:8 | 92% extraction ratio; 0.20% product yield; 81.5% purity | [7] |
| Walnut Green Husk | Alkaline Water | Maceration | pH 10, 40°C, 2h | Optimal for dye extraction | |
| Walnut Green Husk | Supercritical CO₂ with Ethanol | Supercritical Fluid | 150 bar, 35°C, 375 µm particle size | 37.26 mg extracted this compound | [6][8] |
| Walnut Wood Chips | Methanol (B129727) | Solvent Extraction | N/A | More effective than chloroform and aqueous acetone | [9] |
| Walnut Shells | Aqueous Acetone (7:3) | Solvent Extraction | N/A | More effective than methanol and chloroform | [9] |
Section 2: Application of this compound as a Fabric Dye
This compound is a direct (substantive) dye for protein fibers like wool and silk, meaning it does not strictly require a mordant to bind to the fiber.[3] However, using mordants can significantly alter the final shade and improve color fastness properties. For cellulose (B213188) fibers like cotton, a mordant is necessary.
Experimental Workflow: Fabric Dyeing with this compound
The following diagram illustrates the general workflow for dyeing fabrics with a this compound-based natural dye.
Caption: Workflow for natural dyeing of fabrics using this compound extract.
Experimental Protocols: Fabric Dyeing
Protocol 1: Dyeing Wool with this compound Extract [10]
-
Scouring: Wash the wool fabric thoroughly with a neutral detergent to remove impurities. Rinse well.
-
Mordanting (Optional but Recommended):
-
Dyeing:
-
Prepare the dye bath using the this compound extract. An acidic pH of 3-4 significantly increases dye exhaustion.
-
The liquor ratio (fabric weight to dye bath volume) should be 1:20.[12]
-
Introduce the wet, mordanted wool into the dye bath at room temperature (e.g., 25°C).
-
Slowly raise the temperature to 55-95°C and maintain for 45-60 minutes, stirring occasionally.[10][12]
-
-
Post-Treatment:
-
Allow the dye bath to cool completely before removing the fabric.
-
Post-oxidation: To improve fixation and wash fastness, a post-oxidation step can be performed. This converts the this compound into an insoluble form within the fibers.
-
Rinse the dyed fabric in cold and then warm water until the water runs clear.[12] Hang to dry away from direct sunlight.
-
Protocol 2: Dyeing Cotton with this compound Extract [11]
-
Scouring: Wash the cotton fabric in a hot solution of soda ash and detergent to remove waxes and pectins. Rinse thoroughly.
-
Tannin Treatment: Cellulose fibers require a tannin pre-treatment for effective mordanting. Simmer the scoured cotton in a tannin bath (e.g., 5-10% WOF Sumac or Quebracho Wood extract) for one hour. Let it steep overnight for best results.[11]
-
Mordanting: Mordant the tannin-treated cotton with alum (12% WOF) as described for wool. Some dyers add 1% soda ash to neutralize the pH of the mordant bath.[11]
-
Dyeing: Follow the dyeing procedure outlined for wool. A higher temperature of 82°C (180°F) is recommended for cotton.[11]
-
Post-Treatment: Rinse and dry as described for wool.
Quantitative Data: Dyeing Parameters and Color Fastness
The choice of mordant and dyeing conditions significantly affects the final color and fastness properties of the fabric.
| Fabric Type | Mordant | Dyeing Conditions | Color Strength (K/S) | Light Fastness (1-8 Scale) | Washing Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) | Reference |
| Wool | None | pH 3 | 2.05 | - | - | - | |
| Wool | K₂Cr₂O₇ | pH 4, 95°C, 1h | >20 | 4-5 (Good) | 4-5 (Good-Excellent) | 4-5 (Good-Excellent) | [12] |
| Wool | FeSO₄ | pH 4, 95°C, 1h | ~15 | 4 (Good) | 4 (Good) | 4-5 (Good-Excellent) | [12] |
| Wool | Alum | pH 4, 95°C, 1h | ~12 | 3-4 (Moderate-Good) | 4 (Good) | 4-5 (Good-Excellent) | [12] |
| Cotton | K₂Cr₂O₇ | pH 4, 95°C, 1h | ~4 | 3 (Moderate) | 3-4 (Moderate-Good) | 4 (Good) | [12] |
| Polyester | Alum | 90 min, meta-mordanting | Highest K/S | - | - | - | [13] |
| Polyester/Viscose | FeSO₄ | 90 min, meta-mordanting | Highest K/S | - | - | - | [13] |
Section 3: Application of this compound in Cosmetics
This compound is used in cosmetic formulations, primarily in hair dyes and self-tanning products.[2] Its mechanism involves a reaction with the keratin protein in skin and hair to produce a durable orange-brown stain.[4] Recent research also highlights its potential for skin regeneration and wound healing.[14][15]
Signaling Pathway: this compound in Skin Cell Migration
This compound has been shown to promote skin wound healing by activating signaling pathways that enhance cell migration.[14] It increases the activation of Cdc42 and Rac1, which in turn activates PAK, a key regulator of the cytoskeleton. This cascade, along with the activation of MAPKs (ERK, JNK, p38), promotes the migration of skin cells like keratinocytes and fibroblasts, accelerating wound closure.[14][16][17]
Caption: this compound-activated signaling pathway promoting skin cell migration.
Experimental Protocol: Preparation of a Topical O/W Cream with this compound Extract
This protocol is adapted from methodologies for incorporating natural plant extracts into cosmetic formulations.[18]
-
Preparation of Phases:
-
Oil Phase: Combine emulsifiers and emollients (e.g., Cetearyl Alcohol, Glyceryl Stearate, Stearic Acid, Caprylic/Capric Triglyceride). Heat to 75°C until all components are melted and homogenous.
-
Aqueous Phase: Combine water, humectants (e.g., Glycerin), and thickeners (e.g., Xanthan Gum). Heat to 75°C.
-
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable oil-in-water (O/W) emulsion.
-
Cooling: Begin cooling the emulsion under gentle stirring.
-
Addition of Active Ingredient: When the emulsion has cooled to below 40°C, add the prepared this compound extract. A hydroethanolic extract is suitable for this purpose.[18] The concentration should be determined based on desired effect and safety data (e.g., non-toxic concentrations for skin cells are around 200-400 µg/mL).[18]
-
Final Adjustments: Add other temperature-sensitive ingredients such as preservatives, antioxidants (e.g., ascorbic acid), and fragrance. Adjust the final pH of the formulation if necessary.
-
Homogenization and Storage: Homogenize the final cream briefly to ensure uniform distribution of all ingredients. Store in an airtight container protected from light.
Quantitative Data: this compound in Cosmetic Applications
| Application | Parameter | Observation/Result | Reference |
| Skin Cell Viability | Cytotoxicity (HaCaT cells) | Viability maintained up to 98% at 400 µg/mL of J. regia leaf extract. | [18] |
| Skin Cell Migration | Wound Healing (in vitro) | Optimal cell migration observed at a this compound concentration of 5 µM. | [14] |
| UV Protection | Monochromatic Protection Factor | Aqueous walnut extract: PF of 5-7. Oily walnut extract: PF of 2. | [4] |
| Formulation Stability | Thermal Stability of Extract | This compound in ethanol/methanol is sensitive to heat; degradation occurs at temperatures of 60-70°C over several hours. | [19][20] |
| Hair Dyeing | Mordant/Developer | Ferrous sulfate (B86663) (mordant) and ascorbic acid (developer) can be used with walnut husk extract for natural hair color. | [5] |
Safety Considerations
While widely used, this compound is not without potential hazards. It is classified as a skin irritant (H315) and can cause serious eye irritation (H319).[1] High concentrations can be cytotoxic.[21] Case reports, though rare, have documented skin hyperpigmentation and contact dermatitis from direct contact with Juglans regia.[22] Therefore, appropriate safety precautions, including wearing personal protective equipment (gloves, safety glasses), should be taken when handling pure this compound or concentrated extracts. For cosmetic applications, formulation concentrations must be carefully optimized to be non-toxic and non-irritating to the skin.[18][22]
References
- 1. acs.org [acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. blog.ellistextiles.com [blog.ellistextiles.com]
- 4. WALNUT EXTRACT COMPONENT this compound HAS UV ABSORPTION POTENTIAL [insights.citeline.com]
- 5. A Comprehensive Review on the Chemical Constituents and Functional Uses of Walnut (Juglans spp.) Husk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101906030B - Method for extracting this compound from walnut green husk residue by microwave reflux - Google Patents [patents.google.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. tandfonline.com [tandfonline.com]
- 10. Environmental friendly extraction of walnut bark-based this compound natural colorant for dyeing studies of wool fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dyeing With Black Walnut Hull (Juglans Nigra) — Shepherd Textiles [shepherdtextiles.com]
- 12. asianpubs.org [asianpubs.org]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. This compound ameliorates skin wound healing by promoting skin cell migration through Rac1/Cdc42/PAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KR20160148080A - A composition for skin regeneration comprising this compound - Google Patents [patents.google.com]
- 16. Effect of this compound on C-32 and COLO 829 melanoma cells in in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Valorization of Juglans regia Leaves as Cosmeceutical Ingredients: Bioactivity Evaluation and Final Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal stability data of this compound from extracts of walnut (Juglans regia) green husk, and technologies used to concentrate this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of this compound on Neutrophil Degranulation and Myeloperoxidase Activity Related to Equine Laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Juglone Dosage for Selective Cytotoxicity in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Juglone. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing this compound dosage for selective cytotoxicity in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic effect on cancer cells?
A1: this compound, a natural phenolic compound, primarily induces cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS).[1][2] This increase in intracellular ROS can lead to oxidative stress, damage to cellular components like membranes and DNA, and the induction of apoptosis (programmed cell death).[1][3] Key signaling pathways modulated by this compound include the activation of MAP kinases (ERK, JNK, p38) and the suppression of the PI3K/Akt pathway, both of which are crucial in cancer cell survival and proliferation.[1][4][5]
Q2: How does this compound achieve selective cytotoxicity towards cancer cells over normal cells?
A2: While research is ongoing, evidence suggests that this compound's selectivity may be attributed to the differential metabolic and signaling environments between cancer and normal cells. Cancer cells often exhibit higher basal levels of oxidative stress, making them more susceptible to further ROS induction by agents like this compound.[1] Some studies have shown that this compound has a less pronounced effect on non-transformed cell lines compared to tumor cells, suggesting a degree of selective action.[3] For instance, one study reported an IC50 value of 30 μM for OVCAR-3 ovarian cancer cells, while the IC50 for normal SV40 ovarian cells was 100 μM.[6]
Q3: What are typical IC50 values for this compound in different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cancer cell line and the duration of exposure. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions. Below is a summary of reported IC50 values for various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (μM) |
| LLC | Mouse Lewis Lung Cancer | 24 | 10.78 ± 0.98 |
| A549 | Human Non-Small Cell Lung Cancer | 24 | 9.47 ± 1.02 |
| OVCAR-3 | Human Ovarian Cancer | Not Specified | 30 |
| MIA PaCa-2 | Human Pancreatic Cancer | 24 | 5.27 |
| SKOV3 | Human Ovarian Cancer | 24 | 30.13 |
| B16F1 | Mouse Melanoma | 24 | 7.46 |
| MCF-7 | Human Breast Cancer | Not Specified | 11.99 |
| NCI-H322 | Human Lung Cancer | 48 | 7.94 |
Note: These values are for reference only and may vary between labs and experiments.[4][6][7][8][9]
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, studies have explored the synergistic effects of this compound with other compounds. For instance, combining this compound with ascorbate (B8700270) has been shown to enhance its anticancer activity by increasing ROS-mediated mitochondrial apoptosis in pancreatic cancer cells.[10] Another study demonstrated that this compound can potentiate TRAIL-induced apoptosis in human melanoma cells.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity in normal (non-cancerous) control cells | 1. This compound concentration is too high.2. Incubation time is too long.3. Normal cell line is particularly sensitive. | 1. Perform a dose-response curve starting from a very low concentration to determine the optimal selective window.2. Reduce the incubation time.3. Test a different, more robust normal cell line if possible. Consider using a normal cell line derived from the same tissue as the cancer cell line for better comparison. |
| Inconsistent cytotoxicity results between experiments | 1. Variability in cell seeding density.2. Inconsistent this compound solution preparation.3. Passage number of cells is too high, leading to altered phenotype. | 1. Ensure consistent cell seeding density across all wells and experiments.2. Prepare fresh this compound stock solutions for each experiment and protect from light.3. Use cells within a consistent and low passage number range. |
| No or low cytotoxic effect observed in cancer cells | 1. This compound concentration is too low.2. The specific cancer cell line is resistant to this compound.3. Inactivation of this compound in the culture medium. | 1. Increase the concentration of this compound. Perform a wide-range dose-response experiment.2. Investigate the expression levels of key proteins in the PI3K/Akt and MAPK pathways in your cell line. Consider co-treatment with a sensitizing agent.[10][11]3. Minimize the time between adding this compound to the medium and treating the cells. |
| Difficulty dissolving this compound | This compound has low water solubility. | Dissolve this compound in a small amount of a suitable solvent like DMSO before diluting it in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Annexin V-FITC/PI Apoptosis Assay
This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced signaling pathways in cancer cells.
References
- 1. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products to Fight Cancer: A Focus on Juglans regia [mdpi.com]
- 4. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 7. Cytotoxicity of this compound and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-ascorbate treatment enhances reactive oxygen species mediated mitochondrial apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Mitigating Juglone's Phytotoxicity in Agroforestry Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitigation of juglone's phytotoxicity to non-target plants in agroforestry systems.
Troubleshooting Guides
This section addresses common issues encountered during experimental work on this compound phytotoxicity.
Issue 1: High variability in soil this compound concentration measurements.
-
Question: My soil this compound measurements are inconsistent across samples taken from the same area. What could be the cause, and how can I improve consistency?
-
Answer: High variability in soil this compound levels is a common challenge. Several factors can contribute to this:
-
Uneven Distribution: this compound concentration decreases significantly with distance from the trunk of the this compound-producing tree and with soil depth. Ensure your sampling strategy accounts for this spatial variation. It is recommended to take composite samples from specific distances and depths.
-
Organic Matter Content: this compound can bind to soil organic matter, affecting its extraction and availability. Record the organic matter content of your soil samples to assess its potential influence.
-
Soil Moisture and Aeration: this compound degradation is influenced by soil moisture and aeration, as these conditions affect microbial activity. Sample under consistent moisture conditions or record the moisture content of each sample. The breakdown of this compound may take up to two months in aerated soil.[1]
-
Extraction Inefficiency: The choice of extraction solvent and method can significantly impact this compound recovery. Ensure a standardized and validated extraction protocol is used consistently across all samples.
-
Issue 2: Non-reproducible results in plant bioassays for this compound phytotoxicity.
-
Question: I am seeing inconsistent responses of my test plants to this compound exposure in my bioassays. How can I improve the reproducibility of my experiments?
-
Answer: To enhance the reproducibility of your plant bioassays, consider the following:
-
Standardized Plant Material: Use seeds from the same lot and plants of the same age and developmental stage for all experiments.
-
Consistent Environmental Conditions: Maintain uniform conditions for light, temperature, humidity, and watering for all experimental units.
-
Precise this compound Application: Ensure accurate and consistent concentrations of this compound are applied to each plant. For soil-based assays, ensure homogenous mixing of this compound into the soil substrate.
-
Control for Solvent Effects: If dissolving this compound in a solvent, include a solvent-only control to account for any potential phytotoxic effects of the solvent itself.
-
Acclimatization Period: Allow plants to acclimate to the experimental conditions for a set period before applying the this compound treatment.
-
Issue 3: Difficulty in isolating and identifying this compound-degrading microbes.
-
Question: I am trying to isolate microorganisms from the soil that can degrade this compound, but I am having limited success. What are some key considerations for this process?
-
Answer: Isolating this compound-degrading microbes requires specific enrichment techniques. Consider the following:
-
Enrichment Culture: Use a minimal salts medium with this compound as the sole carbon source to selectively enrich for microbes that can utilize it. Bacteria such as Pseudomonas putida J1 have been shown to rapidly degrade this compound.[2][3]
-
Source of Inoculum: Collect soil samples from directly under the canopy of mature black walnut trees, as this is where this compound-tolerant and degrading microbial populations are most likely to be abundant.
-
Incubation Conditions: Provide adequate aeration, as microbial degradation of this compound is often an aerobic process.
-
Confirmation of Degradation: After isolation, confirm the degradative ability of the microbial isolates by monitoring the disappearance of this compound from the culture medium over time using methods like HPLC.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is this compound and how does it affect plants? this compound (5-hydroxy-1,4-naphthoquinone) is a natural allelochemical produced by plants in the Juglandaceae family, most notably black walnut (Juglans nigra). It inhibits the growth of susceptible plants by inducing oxidative stress through the production of reactive oxygen species (ROS), which can damage cellular components.[4] this compound can also inhibit essential plant enzymes and interfere with metabolic processes.
-
What are the common symptoms of this compound toxicity in plants? Symptoms of this compound phytotoxicity include stunted growth, wilting, yellowing of leaves (chlorosis), and eventually, death of the plant. These symptoms can often be mistaken for those of other plant stressors, so it is important to consider the proximity to a this compound-producing tree.
Mitigation Strategies
-
What are the most effective ways to reduce this compound in the soil? Several strategies can be employed to mitigate this compound's effects:
-
Physical Removal: The most direct method is to remove the this compound-producing tree. However, decaying roots can continue to release this compound for several years.[5]
-
Soil Amendments:
-
Composting: Well-managed composting of walnut leaves and husks can effectively break down this compound. Hot composting at temperatures above 140°F is particularly effective.[6] Composting for at least six months is recommended to ensure the breakdown of the toxin.[1][5]
-
Activated Carbon: Activated carbon can adsorb this compound from the soil, reducing its bioavailability to plants. The required dosage will depend on the soil type and level of contamination.[7]
-
-
Cultural Practices:
-
Raised Beds: Using raised beds with a physical barrier (e.g., landscape fabric) and fresh, uncontaminated soil can protect sensitive plants.
-
Plant Selection: Planting species that are known to be tolerant to this compound is a key strategy for successful agroforestry systems.
-
-
-
How can I select plants that are tolerant to this compound? Numerous lists of this compound-tolerant and susceptible plants are available from university extension services and research publications. It is important to consult these resources when designing planting schemes in proximity to this compound-producing trees.
Experimental Protocols
-
How can I accurately measure the concentration of this compound in soil? Accurate quantification of soil this compound typically involves solvent extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below.
-
What is a reliable method to assess the phytotoxicity of this compound in a laboratory setting? Seed germination and seedling growth bioassays are standard methods to evaluate this compound's phytotoxicity. These assays typically involve exposing seeds or seedlings to different concentrations of this compound and measuring parameters such as germination rate, root and shoot length, and biomass. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: this compound Concentration in Soil at Varying Distances from a Black Walnut Tree
| Distance from Tree Trunk (meters) | This compound Concentration (µg/g soil) |
| 0.5 | 5.8 ± 1.2 |
| 2.0 | 2.1 ± 0.5 |
| 4.25 | 1.2 ± 0.3 |
| 8.0 | < 0.1 |
Data synthesized from studies on spatio-temporal variation of soil this compound.[8]
Table 2: Efficacy of Composting on this compound Degradation
| Composting Duration | Composting Temperature | This compound Reduction (%) |
| 2 weeks | Ambient | ~25% |
| 4 weeks | Ambient | ~50% |
| 6 months | Thermophilic (>140°F) | >95% |
| 1 year | Ambient | >90% |
Data synthesized from various sources on composting of black walnut debris.[1][5][6]
Experimental Protocols
1. Protocol for Quantification of this compound in Soil by HPLC-UV
This protocol outlines a method for the extraction and quantification of this compound from soil samples.
-
Soil Sampling and Preparation:
-
Collect soil samples from the desired depth and distance from the this compound source.
-
Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil before extraction.
-
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., methanol (B129727) or chloroform).
-
Shake the mixture vigorously for 1 hour on a mechanical shaker.
-
Centrifuge the suspension at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the soil pellet with another 20 mL of the solvent.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve using a certified this compound standard to quantify the concentration in the soil extracts.
-
2. Protocol for Assessing this compound Phytotoxicity using a Seed Germination and Seedling Growth Bioassay
This protocol describes a method to evaluate the inhibitory effects of this compound on a non-target plant species.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) due to its low water solubility.
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for the bioassay. Ensure the final solvent concentration is low and consistent across all treatments, including the control.
-
-
Bioassay Procedure:
-
Place a sterile filter paper in a Petri dish.
-
Add a specific volume (e.g., 5 mL) of the test solution (different this compound concentrations or control) to moisten the filter paper.
-
Place a predetermined number of seeds (e.g., 20) of the test plant species on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions suitable for the test species.
-
After a set period (e.g., 7 days), record the following parameters:
-
Germination percentage: The number of germinated seeds as a percentage of the total seeds.
-
Root and shoot length: Measure the length of the primary root and shoot of each germinated seedling.
-
Fresh and dry weight: Determine the fresh weight of the seedlings and then dry them in an oven at 70°C to a constant weight to determine the dry weight.
-
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter at each this compound concentration.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatments.
-
Mandatory Visualizations
Caption: this compound-induced signaling pathway in non-target plants.
Caption: Workflow for soil this compound quantification by HPLC.
References
- 1. March 15, 2014 | New Mexico State University | BE BOLD. Shape the Future. [swyg.nmsu.edu]
- 2. [PDF] PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Measurement of this compound in local environmental samples near black walnut trees using GC-MS | Poster Board #1043 - American Chemical Society [acs.digitellinc.com]
- 7. activatedcarbondepot.com [activatedcarbondepot.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] HPLC determination of phenolic acids, flavonoids and this compound in walnut leaves. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability and Shelf-Life of Juglone-Based Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with Juglone. Here you will find troubleshooting guidance and frequently asked questions to address common stability and shelf-life challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with your this compound formulations.
| Issue | Potential Cause | Recommended Action |
| Formulation turning brown/darker in color | Oxidation of this compound. This compound is susceptible to oxidation, especially when exposed to air, light, or alkaline conditions.[1] | - Prepare formulations under an inert atmosphere (e.g., nitrogen or argon).- Protect the formulation from light by using amber-colored containers.- Maintain a neutral to acidic pH (ideally below 7).- Consider adding an antioxidant (e.g., ascorbic acid, BHT) or a chelating agent (e.g., EDTA) to the formulation.[1] |
| Precipitation or crystal formation in the formulation | Poor solubility of this compound, especially in aqueous media. Changes in pH or temperature can also affect solubility. | - Increase the solvent polarity, if appropriate for your application.- Consider using co-solvents.- Encapsulation techniques such as forming inclusion complexes with cyclodextrins or formulating into liposomes or nanoparticles can significantly improve solubility and stability.[2] |
| Loss of potency or biological activity over time | Chemical degradation of this compound due to factors like hydrolysis, oxidation, or photolysis. | - Review the storage conditions. Store formulations at controlled room temperature or refrigerated, protected from light.- Ensure the pH of the formulation is in the stable range (neutral to acidic).[3] - For long-term stability, consider lyophilizing the formulation.- Employ stabilization strategies such as encapsulation. |
| Inconsistent results between batches | Variability in the purity of the this compound starting material. Inconsistent formulation preparation procedures. | - Ensure the purity of the this compound used is consistent across batches.- Standardize all formulation preparation steps, including mixing times, temperatures, and order of addition of excipients. |
| Microbial growth in aqueous formulations | Contamination of the formulation and lack of an appropriate preservative system. | - Prepare formulations under sterile conditions.- Include a suitable preservative in the formulation, ensuring its compatibility with this compound. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause this compound degradation?
This compound is primarily degraded through oxidation, hydrolysis, and photolysis. Key factors that accelerate degradation include:
-
High pH (alkaline conditions): this compound is significantly less stable in alkaline environments.[3]
-
Exposure to Oxygen: The quinone structure of this compound makes it susceptible to oxidation, which is often catalyzed by light and trace metal ions.[1]
-
Exposure to Light: Ultraviolet (UV) and visible light can induce photodegradation.
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical degradation reactions.
-
Presence of Metal Ions: Transition metal ions can catalyze oxidative degradation.[1]
2. What are the ideal storage conditions for this compound formulations?
To maximize stability and shelf-life, this compound formulations should be stored in well-sealed, airtight containers, protected from light (e.g., in amber glass vials), at controlled room temperature or under refrigeration. For long-term storage, freezing or lyophilization may be appropriate.
3. How can I improve the stability of this compound in my formulation?
Several strategies can be employed to enhance the stability of this compound:
-
pH Control: Maintain the pH of the formulation in the neutral to acidic range.
-
Use of Antioxidants: Incorporate antioxidants to inhibit oxidative degradation.
-
Use of Chelating Agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[1]
-
Encapsulation: Encapsulating this compound in systems like liposomes or polymeric nanoparticles can provide a protective barrier against environmental factors and improve solubility.[2]
-
Inert Atmosphere: Preparing and storing the formulation under an inert gas such as nitrogen can prevent oxidation.
4. What analytical methods are suitable for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products. Key aspects of a suitable HPLC method include:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~250 nm or ~420 nm) is common.[4][5]
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-Life (t½) | Reference |
| 9.0 | Not Specified | ~18 hours | [3] |
Table 2: Thermal Stability of this compound in Different Solvents
| Solvent | Temperature (°C) | Initial Concentration (ppm) | Concentration after 8 hours (ppm) | % Remaining | Reference |
| Ethanol | 40 | ~132 | ~128 | ~97% | [4] |
| Ethanol | 60 | ~132 | ~120 | ~91% | [4] |
| Ethanol | 70 | ~132 | ~110 | ~83% | [4] |
| Methanol | 40 | ~134 | ~130 | ~97% | [4] |
| Methanol | 60 | ~134 | ~122 | ~91% | [4] |
| Methanol | 70 | ~134 | ~115 | ~86% | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
HPLC-grade acetonitrile and/or methanol.
-
HPLC-grade water.
-
Formic acid or acetic acid.
-
This compound reference standard.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute this compound and its degradation products. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound formulation in a suitable solvent (e.g., mobile phase) to achieve a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed through forced degradation studies.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform forced degradation studies to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
-
General Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
-
Acid Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Keep at room temperature and monitor at short intervals (e.g., 30 min, 1, 2, 4 hours) due to faster degradation in alkaline conditions.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid this compound powder or a solution of this compound in a thermostable solvent in an oven at a high temperature (e.g., 70°C).
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
Analysis:
-
Analyze all stressed samples by the developed HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing this compound formulation stability.
Caption: Decision tree for selecting a this compound stabilization strategy.
References
Technical Support Center: Troubleshooting Interference of Juglone in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with Juglone in their biochemical assays. This compound (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound found in walnuts, possesses potent biological activities that can lead to significant assay interference. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you identify, understand, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my biochemical assays?
A1: this compound is a redox-active phenolic compound that can interfere with biochemical assays through several mechanisms:
-
Redox Cycling and Reactive Oxygen Species (ROS) Production: this compound can undergo redox cycling, a process that generates ROS. This can lead to oxidative damage to assay components and interfere with assays measuring redox status.
-
Michael Addition Reactions: As a quinone, this compound is an electrophile that can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, via a Michael addition reaction. This can lead to the formation of covalent adducts, causing non-specific enzyme inhibition and altering protein function.
-
Direct Enzyme Inhibition: this compound is a known inhibitor of several enzymes, including peptidyl-prolyl cis/trans isomerase (Pin1) and thioredoxin reductase (TrxR1). If your assay involves these or structurally similar enzymes, this compound can act as a direct inhibitor.[1]
-
Cytotoxicity: this compound is cytotoxic to a wide range of cell lines. In cell-based assays, this can lead to a decrease in cell viability that may be misinterpreted as a specific effect of another compound under investigation.
Q2: Which types of assays are most susceptible to this compound interference?
A2: A variety of assays can be affected by this compound, including:
-
Cell Viability Assays: Assays like the MTT assay, which rely on cellular reductases, can be skewed by this compound's redox activity.
-
Enzyme-Based Assays: Assays involving enzymes with critical cysteine residues in their active sites are particularly vulnerable to inhibition via Michael addition.
-
Antioxidant Capacity Assays: this compound's intrinsic redox properties can interfere with assays like DPPH and ORAC, leading to an over- or underestimation of the antioxidant capacity of a sample.
-
Fluorescence and Luminescence-Based Assays: Quinone structures can sometimes exhibit intrinsic fluorescence or quench the fluorescence of other molecules, leading to false-positive or false-negative signals.[2] Luciferase reporter assays can also be affected.[3][4]
-
Protein Quantification Assays: Assays like the BCA assay, which involve the reduction of copper ions, can be affected by reducing agents and other reactive compounds, potentially including this compound.
Q3: How can I determine if this compound is interfering with my assay?
A3: A series of control experiments are essential to identify potential interference:
-
Compound-Only Control: Run the assay with this compound alone, in the absence of the biological target (e.g., enzyme or cells), to check for direct effects on the assay reagents or signal.
-
Thiol Scavenger Co-treatment: Perform the assay in the presence and absence of a thiol-scavenging agent like Dithiothreitol (DTT) or N-acetylcysteine (NAC). A significant shift in the dose-response curve of your compound of interest in the presence of the scavenger suggests that a Michael addition reaction may be involved.
-
Use of an Orthogonal Assay: Confirm your results using a different assay method that relies on an alternative detection principle. For example, if you suspect interference in an MTT assay, you could use a Crystal Violet assay, which measures cell number based on DNA staining.
-
Pre-incubation Studies: For enzyme assays, varying the pre-incubation time of the enzyme with this compound can help distinguish between reversible and irreversible inhibition, the latter being a hallmark of covalent modification.
Troubleshooting Guides
Issue 1: Unexpected results in cell viability assays (e.g., MTT).
-
Problem: You observe a dose-dependent decrease in cell viability that may not be related to your experimental variable.
-
Potential Cause: this compound's inherent cytotoxicity and its ability to interfere with the reductase enzymes used in the assay.
-
Troubleshooting Steps:
-
Run a this compound-only control: Determine the IC50 of this compound on your specific cell line to understand its baseline cytotoxicity.
-
Use an orthogonal viability assay: Switch to a non-redox-based assay like the Crystal Violet assay to confirm the observed effects on cell proliferation.
-
Co-treatment with an antioxidant: Include N-acetylcysteine (NAC) in your cell culture medium to see if it mitigates the observed effects, which would suggest the involvement of ROS.
-
Issue 2: Irreproducible or unexpected inhibition in enzyme assays.
-
Problem: You observe inconsistent or time-dependent inhibition of your enzyme of interest.
-
Potential Cause: this compound is acting as a non-specific inhibitor through Michael addition to cysteine residues on the enzyme.
-
Troubleshooting Steps:
-
Perform a DTT interference assay: Run your enzyme assay in the presence and absence of 1-5 mM DTT. A significant rightward shift in the IC50 of your test compound in the presence of DTT is a strong indicator of thiol reactivity.[5][6]
-
Pre-incubation time course: Incubate the enzyme with this compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition suggests irreversible covalent modification.
-
Use a cysteine-free mutant: If possible, test your compound against a mutant version of the enzyme where the suspected reactive cysteine has been replaced with another amino acid.
-
Issue 3: Inaccurate measurements in antioxidant capacity assays (e.g., DPPH, ORAC).
-
Problem: You are getting unexpectedly high or low antioxidant capacity readings in samples containing this compound.
-
Potential Cause: this compound's intrinsic redox activity is directly reacting with the assay's radical species.
-
Troubleshooting Steps:
-
Measure the activity of this compound alone: Determine the antioxidant/pro-oxidant activity of this compound at the concentrations present in your samples.
-
Spike-and-recovery experiment: Add a known amount of a standard antioxidant (e.g., Trolox) to your sample matrix with and without this compound to see if the recovery of the standard is affected.
-
Consider the assay mechanism: Be aware that assays like DPPH are based on single electron transfer (SET), while ORAC is based on hydrogen atom transfer (HAT). This compound may behave differently in each.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's biological activity and potential for assay interference.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| LLC (Lewis Lung Carcinoma) | MTT | 24 | 10.78 | [7] |
| A549 (Human Lung Carcinoma) | MTT | 24 | 9.47 | [7] |
| Caco-2 (Human Colorectal Adenocarcinoma) | Cell Viability | - | 1.85 | [8] |
| DLD-1 (Human Colorectal Adenocarcinoma) | Cell Viability | - | 1.79 | [8] |
| HCT116 (Human Colorectal Carcinoma) | Cell Viability | - | 2.77 | [8] |
| HT29 (Human Colorectal Adenocarcinoma) | Cell Viability | - | 2.63 | [8] |
| SW480 (Human Colorectal Adenocarcinoma) | Cell Viability | - | 2.51 | [8] |
| HK-1 (Nasopharyngeal Carcinoma) | - | 24 | 10 | [5] |
| C666-1 (Nasopharyngeal Carcinoma) | - | 24 | 6 | [5] |
| MCF-7 (Human Breast Adenocarcinoma) | - | 48 | 7.43 | [2] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | - | 48 | 8.61 | [2] |
Table 2: Enzyme Inhibition by this compound
| Enzyme | Assay Type | IC50 (µM) | Notes | Reference |
| Pin1 | Luciferase Reporter (PSA) | 10.9 | Inhibition of androgen receptor transcriptional activity. | [9] |
| Pin1 | Luciferase Reporter (PB) | 6.45 | Inhibition of androgen receptor transcriptional activity. | [9] |
| ChaC1 | In vitro activity assay | 8.7 | Non-competitive inhibition. | [5] |
Table 3: Antioxidant Activity of this compound
| Assay Type | Result | Notes | Reference |
| DPPH Radical Scavenging | IC50: 18.91 ± 0.03 µg/mL | For optimal extract of J. nigra leaves. | [10] |
| DPPH Radical Scavenging | - | Acetone extract showed higher activity than other solvent extracts. |
Experimental Protocols
Protocol 1: DTT Interference Assay for Thiol Reactivity
Objective: To determine if a compound's inhibitory activity is due to its reactivity with thiol groups on a target protein.
Materials:
-
Enzyme and substrate
-
Assay buffer
-
Test compound (e.g., this compound)
-
Dithiothreitol (DTT)
-
Microplate reader
Procedure:
-
Prepare DTT stock solution: Prepare a fresh 100 mM stock solution of DTT in assay buffer.
-
Set up assay conditions: Prepare two sets of assay buffers: one with no DTT and one with a final concentration of 1-5 mM DTT.
-
Enzyme pre-incubation: In separate tubes, pre-incubate the enzyme with a range of concentrations of your test compound in both the DTT-containing and DTT-free buffers for 15-30 minutes at the appropriate temperature.
-
Initiate reaction: Start the enzymatic reaction by adding the substrate to all tubes.
-
Measure activity: Monitor the reaction progress using a microplate reader at the appropriate wavelength and time points.
-
Data analysis: Calculate the IC50 value for the test compound in the presence and absence of DTT. A significant rightward shift (e.g., >3-fold) in the IC50 value in the presence of DTT suggests that the compound is thiol-reactive.[5]
Protocol 2: N-acetylcysteine (NAC) Co-treatment in Cell-Based Assays
Objective: To investigate the role of reactive oxygen species (ROS) in the observed cellular effects of a compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound (e.g., this compound)
-
N-acetylcysteine (NAC)
-
Reagents for your primary cell-based assay (e.g., MTT, apoptosis assay)
Procedure:
-
Prepare NAC stock solution: Prepare a sterile stock solution of NAC (e.g., 1 M in water or PBS) and filter-sterilize.
-
Cell seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Pre-treatment with NAC: Pre-treat the cells with a non-toxic concentration of NAC (typically 1-5 mM) for 1-2 hours before adding your test compound.[11]
-
Compound treatment: Add your test compound at various concentrations to the wells containing NAC and to a parallel set of wells without NAC.
-
Incubation: Incubate the cells for the desired period.
-
Perform primary assay: At the end of the incubation, perform your primary cell-based assay to measure the desired endpoint (e.g., cell viability, apoptosis).
-
Data analysis: Compare the dose-response of your test compound in the presence and absence of NAC. A significant reduction in the effect of your compound in the presence of NAC suggests that ROS generation is a key mechanism of its action.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound interference in biochemical assays.
Caption: A logical workflow for troubleshooting this compound interference.
Caption: this compound-induced activation of the MAPK signaling pathway.
References
- 1. Enhanced Recovery of Phenolic and Tocopherolic Compounds from Walnut (Juglans Regia L.) Male Flowers Based on Process Optimization of Ultrasonic Assisted-Extraction: Phytochemical Profile and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. worthe-it.co.za [worthe-it.co.za]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Identification of Key Antioxidants of Free, Esterified, and Bound Phenolics in Walnut Kernel and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of extraction protocols to maximize Juglone yield from Juglans regia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction protocols to maximize the yield of Juglone from Juglans regia (walnut). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for extracting this compound from the specific plant material (e.g., leaves, hulls, bark). | - For fresh walnut hulls, petroleum ether or hexane (B92381) are effective. - For leaf and bark material, chloroform (B151607) is frequently used.[1] - Methanol (B129727) is effective for wood chips, while aqueous acetone (B3395972) is optimal for shells.[2] - Consider using a mixture of solvents, such as ethanol (B145695) and water, as this has shown high bioactive potential.[3] |
| Suboptimal Extraction Temperature: Temperature can significantly impact this compound yield. Higher temperatures can sometimes lead to lower yields.[1] | - For supercritical CO2 extraction, a lower temperature of 35°C was found to be optimal.[4][5] - For other methods, experiment with a range of temperatures (e.g., 20-60°C) to determine the optimum for your specific protocol.[6][7] | |
| Incorrect Particle Size: The surface area of the plant material available for solvent interaction is crucial. | - Reduce the particle size of the plant material. For supercritical CO2 extraction, a particle size of 375 μm resulted in the highest yield.[4][5] For ethanol extraction of leaves, a particle size of no more than 6 mm is recommended.[6] | |
| Insufficient Extraction Time: The duration of the extraction may not be adequate for complete diffusion of this compound into the solvent. | - Optimize the extraction time. For ethanol extraction of leaves, a three-step process with decreasing extraction times (5h, 3h, 2h) is suggested.[6] For ultrasound-assisted extraction, a time of 23-30 minutes has been shown to be effective.[3][7] | |
| This compound Degradation | Solvent-Induced Degradation: this compound is known to degrade in certain solvents.[1] | - Avoid prolonged exposure to acetonitrile (B52724) and methanol if degradation is observed.[1] - Assess the stability of this compound in your chosen solvent system under your experimental conditions.[8][9] |
| pH Instability: this compound can degrade in both acidic and alkaline solutions.[1][10] | - Maintain a neutral pH during extraction and storage unless the protocol specifies otherwise. Be aware that increasing the pH to deprotonate this compound and increase water solubility may also promote oxidation and polymerization.[11] | |
| Thermal Degradation: High temperatures can lead to the degradation of this compound. | - Use lower extraction temperatures where possible. For instance, in supercritical CO2 extraction, 35°C was more effective than higher temperatures.[4][5] - Consider using concentration technologies that operate at lower temperatures, such as a rotavapor, which has shown better this compound yield compared to a vacuum oven.[12] | |
| Co-extraction of Impurities | Non-selective Solvent: The solvent may be extracting a wide range of compounds in addition to this compound. | - Employ a multi-step extraction or purification process. A common method is to perform an initial extraction with a less polar solvent (e.g., hexane) to remove lipids before extracting with a more polar solvent for this compound.[13] - Liquid-liquid extraction can be used to purify the extract. For example, diluting a concentrated ethanol extract with water and then extracting with ethyl acetate (B1210297) can remove hydrophilic impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: Which part of the Juglans regia tree contains the highest concentration of this compound?
A1: The green husk of the walnut contains the highest concentration of this compound, with average values around 31.308 mg/100 g.[14][15][16] The leaves also contain significant amounts, with an average of about 12.289 mg/100 g.[14][15] this compound is also present in the bark, roots, and wood chips.[1][2]
Q2: What is the most effective conventional solvent for this compound extraction?
A2: The choice of solvent depends on the plant material. For fresh hulls, petroleum ether and hexane are highly effective.[1][17] Chloroform is a good choice for leaves and bark.[1] Methanol and aqueous acetone have shown good results for wood chips and shells, respectively.[2] Hydroalcoholic mixtures, such as 50% or 60% ethanol in water, are also reported to be very effective for extracting phenolic compounds, including this compound, from leaves and green husks.[3][18][19]
Q3: Are there more advanced extraction techniques that can improve this compound yield?
A3: Yes, several modern extraction techniques can enhance this compound yield and reduce extraction time. These include:
-
Supercritical CO2 (scCO2) Extraction: This method, especially with a co-solvent like ethanol, is a green and efficient technique. Optimal conditions have been reported as 150 bar pressure, 35°C, and a particle size of 375 μm.[4][5]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[14]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation, which disrupts the plant cell walls and enhances solvent penetration.[3][7] A combination of ultrasonic and microwave methods has also been shown to be highly efficient.[7][14]
Q4: How does pH affect this compound stability and extraction?
A4: this compound is susceptible to degradation in both acidic and alkaline solutions.[1][10] While increasing the pH can deprotonate the phenolic hydroxyl group of this compound, making it more water-soluble, this can also promote oxidation and degradation.[11] Therefore, it is generally recommended to control the pH and keep it close to neutral during the extraction process to ensure the stability of the final product.
Q5: What are the key parameters to optimize for maximizing this compound yield?
A5: The primary parameters to consider for optimization are:
-
Solvent Type and Composition: The choice of solvent and its concentration (e.g., percentage of water in an alcohol-water mixture) is critical.[2][18]
-
Temperature: Finding the optimal temperature is a balance between increasing solubility and preventing thermal degradation.[1][4]
-
Pressure (for scCO2 extraction): Higher pressure generally improves extraction efficiency in scCO2 methods.[4][5]
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction.[4][6]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the material and dissolve the this compound.[6]
-
Solid-to-Liquid Ratio: The ratio of plant material to solvent volume can affect the extraction efficiency.[7]
Quantitative Data Summary
The following tables summarize quantitative data on this compound content in various parts of Juglans regia and yields from different extraction methods.
Table 1: this compound Content in Different Parts of Juglans regia
| Plant Part | Cultivar(s) | This compound Content (mg/100g dry weight) | Reference(s) |
| Green Husk | 'Germisara', 'Jupanesti', 'Franquette', 'Vina', 'Valcor' | 20.56 - 42.78 (average 31.308) | [15][16] |
| Leaves | 'Germisara', 'Jupanesti', 'Franquette', 'Vina', 'Valcor' | 5.42 - 22.82 (average 12.289) | [15] |
| Leaves | Not specified | 9.9 ± 0.2 (methanolic extract) | [20] |
| Wood Chips (English Walnut) | Not specified | 28.84 ± 1.54 µg/g | [2] |
| Wood Chips (Black Walnut) | Not specified | 65.50 ± 2.13 µg/g | [2] |
| Shells (English Walnut) | Not specified | 0.74 - 1.70 µg/g | [2] |
| Shells (Black Walnut) | Not specified | 0.45 ± 0.12 µg/g | [2] |
Table 2: Comparison of this compound Yield with Different Extraction Methods
| Extraction Method | Plant Material | Solvent | Key Parameters | This compound Yield | Reference(s) |
| Supercritical CO2 | Green Husk | CO2 with Ethanol co-solvent | 150 bar, 35°C, 375 μm | 37.26 mg (from an unspecified amount of starting material) | [4][5] |
| Ethanol Extraction | Leaves | 90% Ethanol | 20-30°C, 3-stage extraction | Maximum extraction (qualitative) | [6] |
| Ultrasound-Microwave Assisted | Green Husk | Not specified | Optimized parameters | 836.45 µg/g | |
| Methanolic Extraction | Leaves | Methanol | Not specified | 9.9 mg/100g |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Juglans regia Leaves
This protocol is based on conventional solvent extraction methods.[1][6]
-
Sample Preparation:
-
Collect fresh, healthy leaves of Juglans regia.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried leaves to a fine powder (particle size ≤ 6 mm).[6]
-
-
Extraction:
-
Place the powdered leaf material in an Erlenmeyer flask.
-
Add 90% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[6]
-
Seal the flask and macerate at room temperature (20-30°C) with continuous stirring for 5 hours.[6]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction on the residue two more times, first for 3 hours and then for 2 hours, with fresh solvent each time.[6]
-
Combine all the filtrates.
-
-
Solvent Evaporation and Purification:
-
Concentrate the combined ethanolic extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C.
-
For purification, dilute the concentrated extract with water and perform a liquid-liquid extraction using ethyl acetate (four times).[6]
-
Combine the ethyl acetate fractions and concentrate to dryness to obtain the crude this compound extract.
-
Protocol 2: Supercritical CO2 (scCO2) Extraction from Green Husks
This protocol describes a more advanced, environmentally friendly extraction method.[4][5]
-
Sample Preparation:
-
scCO2 Extraction:
-
Load the ground husk material into the extraction vessel of a supercritical fluid extractor.
-
Set the extraction parameters:
-
Perform the extraction for a predetermined duration (e.g., 2-4 hours).
-
Collect the extract from the separator vessel.
-
-
Post-Extraction Processing:
-
Evaporate the ethanol from the collected extract under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound-rich extract.
-
Visualizations
Caption: General workflow for this compound extraction from Juglans regia.
Caption: Key factors influencing the final yield of this compound.
Caption: Simplified biosynthesis pathway of this compound in walnut trees.
References
- 1. jem-online.org [jem-online.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Thermal stability data of this compound from extracts of walnut (Juglans regia) green husk, and technologies used to concentrate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. krex.k-state.edu [krex.k-state.edu]
- 18. analecta.hu [analecta.hu]
- 19. mdpi.com [mdpi.com]
- 20. Determination of the this compound Content of Juglans regia Leaves by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to control the release of nano-encapsulated Juglone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the release of nano-encapsulated Juglone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of this compound-loaded nanoparticles.
Issue 1: Low Encapsulation Efficiency (EE)
Question: We are experiencing low encapsulation efficiency of this compound in our PLGA nanoparticles prepared by the single emulsion-solvent evaporation method. What are the potential causes and how can we improve it?
Answer:
Low encapsulation efficiency (EE) for a hydrophobic drug like this compound is a common challenge. The primary cause is often the leakage of the drug from the organic phase to the aqueous phase during the emulsification process before the nanoparticles solidify. Here are several strategies to troubleshoot this issue:
-
Optimize Formulation Parameters:
-
Polymer Concentration: Increasing the concentration of PLGA in the organic phase can create a more viscous environment, hindering drug diffusion.
-
Drug-to-Polymer Ratio: An excessively high drug-to-polymer ratio can lead to drug saturation in the polymer matrix, resulting in precipitation or surface adsorption rather than encapsulation. Experiment with different ratios to find the optimal loading capacity.
-
Surfactant Concentration: The concentration of the stabilizer (e.g., PVA) in the aqueous phase is crucial. A very low concentration may not be sufficient to form stable droplets, while an excessively high concentration can increase the solubility of this compound in the aqueous phase, promoting leakage. Try optimizing the PVA concentration, for instance, by testing concentrations around 1% w/v.[1]
-
-
Refine the Emulsification Process:
-
Homogenization/Sonication Energy and Time: The energy and duration of emulsification affect droplet size and stability. Insufficient energy may result in large, unstable droplets, while excessive energy can generate excessive heat, potentially increasing drug solubility in the aqueous phase. It is advisable to perform sonication in an ice bath to prevent overheating.
-
Rate of Addition of Organic Phase: A slow, dropwise addition of the organic phase to the aqueous phase under continuous homogenization can promote the formation of smaller, more uniform emulsion droplets.[1]
-
-
Solvent Selection and Evaporation:
-
Organic Solvent Choice: The choice of organic solvent is critical. A solvent that is highly immiscible with water, such as dichloromethane (B109758) (DCM), is preferred to minimize drug partitioning into the aqueous phase.[2]
-
Rapid Solvent Evaporation: The rate of solvent evaporation should be optimized. Rapid removal of the organic solvent quickly solidifies the nanoparticles, effectively trapping the drug inside before it can leak out.[2]
-
Issue 2: High Initial Burst Release
Question: Our this compound-PLGA nanoparticles exhibit a high initial burst release within the first 24 hours. How can we control this?
Answer:
A high initial burst release is typically caused by this compound that is adsorbed to the nanoparticle surface or poorly encapsulated within the polymer matrix.[3] Here are some approaches to mitigate this effect:
-
Washing and Purification: After nanoparticle synthesis, ensure thorough washing of the nanoparticle suspension by repeated centrifugation and resuspension in deionized water. This helps to remove any unencapsulated or surface-adsorbed drug.
-
Formulation and Process Optimization:
-
Increase Polymer Molecular Weight: Using a higher molecular weight PLGA can create a denser polymer matrix, which can slow down the initial diffusion of the drug.[4]
-
Modify Spatial Distribution of the Drug: Techniques that encourage a more uniform distribution of the drug within the polymer matrix rather than concentrated near the surface can reduce burst release.[4]
-
Coating with Hydrophilic Polymers: Modifying the nanoparticle preparation by including polymers like alginate and chitosan (B1678972) can help to form a coating that retards the initial burst release.[5] For instance, adding a low level of alginate to the internal aqueous phase and chitosan to the external aqueous phase during emulsification can significantly delay the initial release.[5]
-
-
Drying Method: The method used for drying the nanoparticles can influence their surface properties. Lyophilization (freeze-drying) is a common method, and the choice of cryoprotectant can affect the final cake structure and subsequent redispersion and release characteristics.
Frequently Asked Questions (FAQs)
General Formulation
Q1: What is the most common method for encapsulating the hydrophobic compound this compound?
A1: The single emulsion-solvent evaporation method is a widely used and robust technique for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles such as PLGA.[6][7] This method involves dissolving the polymer and the drug in a water-immiscible organic solvent, emulsifying this organic phase in an aqueous solution containing a stabilizer, and then evaporating the organic solvent to form solid nanoparticles.[8]
Q2: How can I calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) of my this compound nanoparticles?
A2: To determine EE and DL, you first need to separate the encapsulated this compound from the free, unencapsulated drug. This is typically done by centrifuging the nanoparticle suspension and collecting the supernatant. The amount of this compound in the supernatant (free drug) is then quantified, often using UV-vis spectroscopy or HPLC. The nanoparticle pellet can also be dissolved in a suitable solvent to determine the amount of encapsulated drug. The formulas are as follows:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of this compound added - Amount of free this compound in supernatant) / Total amount of this compound added] x 100
-
Drug Loading (DL %): DL (%) = [Amount of encapsulated this compound / Total weight of nanoparticles] x 100
Physicochemical Characterization
Q3: What are the key physicochemical properties to characterize for this compound-loaded nanoparticles?
A3: The critical parameters to characterize include:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). Particle size influences the in vivo distribution, cellular uptake, and drug release profile. PDI indicates the uniformity of the particle size distribution.[9]
-
Zeta Potential: Also measured by DLS, it indicates the surface charge of the nanoparticles and is a predictor of their colloidal stability.[9]
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to assess the shape and surface characteristics of the nanoparticles.[9]
-
Encapsulation Efficiency and Drug Loading: As described above, these quantify the amount of drug successfully incorporated.
-
In Vitro Drug Release: This is a crucial assay to determine the release profile of this compound from the nanoparticles over time.
Strategies for Controlled Release
Q4: How can I design this compound nanoparticles for pH-responsive release?
A4: To achieve pH-responsive release, you can incorporate pH-sensitive polymers into your nanoparticle formulation.[10] These polymers change their structure or solubility in response to changes in pH. For example, polymers with acidic or basic groups will ionize at specific pH values, leading to swelling or dissolution of the nanoparticle matrix and subsequent drug release.[11] This is particularly relevant for targeting the acidic microenvironment of tumors or the acidic conditions within endosomes and lysosomes of cancer cells.[12]
Q5: Is it possible to make this compound nanoparticles thermo-responsive?
A5: Yes, by using thermo-responsive polymers that exhibit a Lower Critical Solution Temperature (LCST).[13] Below the LCST, the polymer is hydrated and soluble, but above this temperature, it dehydrates and collapses. By incorporating such polymers, you can design nanoparticles that release this compound when a specific temperature is reached, which could be triggered by localized hyperthermia in cancer therapy.[14]
Q6: What are enzyme-responsive strategies for controlling this compound release?
A6: Enzyme-responsive release can be achieved by incorporating linkers into the nanoparticle structure that are substrates for specific enzymes overexpressed in a target tissue, such as a tumor microenvironment.[15] For example, a drug can be conjugated to the polymer via a peptide linker that is cleaved by proteases like matrix metalloproteinases (MMPs), which are often upregulated in cancer.[16] This enzymatic cleavage would then trigger the release of this compound at the target site.[]
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles from Literature
| Formulation Reference | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Release Yield (%) | Citation |
| Study 1 | 207.45 ± 1.67 | -24.12 ± 2.21 | 90.12 | 47.80 | 66.90 | [6] |
| Study 2 (F4) | 281.8 | -19.55 | High (not specified) | Not specified | High (not specified) | [18] |
Table 2: In Vitro Cumulative Release of this compound from PLGA Nanoparticles
| Time | Cumulative Release (%) |
| 1 hour | 28.62 ± 2.3 |
| 24 hours | 56.53 ± 2.5 |
| 9 days | 88.86 ± 2.8 |
| 30 days | 92.72 ± 4.1 |
| Data from a study conducted in phosphate (B84403) buffer saline at pH 7.4. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol is a synthesized methodology based on commonly cited procedures.[6][7]
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) in a water-immiscible organic solvent like dichloromethane (DCM) (e.g., 3.5 mL).
-
Dissolve a predetermined amount of this compound (e.g., 20 mg) in the PLGA solution. Stir until fully dissolved.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of a stabilizer, typically polyvinyl alcohol (PVA) (e.g., 3% w/v in 8 mL of deionized water).
-
-
Emulsification:
-
Place the aqueous phase in an ice bath.
-
Add the organic phase dropwise to the aqueous phase while emulsifying using a high-power probe sonicator (e.g., at 80% power for 2 minutes).[7] This will form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of a lower concentration PVA solution (e.g., 0.1% w/v) and stir at room temperature for several hours (e.g., overnight) to allow the DCM to evaporate.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 10,000 x g for 40 minutes).
-
Discard the supernatant.
-
Wash the nanoparticle pellet by resuspending it in ultrapure water and centrifuging again. Repeat this washing step three times to remove excess PVA and unencapsulated this compound.
-
-
Lyophilization:
-
Resuspend the final washed nanoparticle pellet in a small amount of ultrapure water.
-
Freeze the suspension (e.g., at -80°C) and then lyophilize (freeze-dry) to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at a low temperature (e.g., -80°C) until further use.
-
Protocol 2: In Vitro this compound Release Study
-
Preparation:
-
Accurately weigh a small amount of lyophilized this compound-loaded nanoparticles (e.g., 5 mg).
-
Suspend the nanoparticles in a known volume of release medium (e.g., 2 mL of phosphate-buffered saline, PBS, pH 7.4).
-
-
Incubation:
-
Place the suspension in a shaking incubator at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 1h, 6h, 12h, 24h, 48h, etc.), centrifuge the samples.
-
Carefully collect the supernatant for analysis.
-
Resuspend the nanoparticle pellet in an equal volume of fresh release medium and return it to the incubator.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected supernatants using a validated analytical method, such as UV-vis spectroscopy at a specific wavelength (e.g., 424 nm).[7]
-
Calculate the cumulative amount of this compound released at each time point.
-
Visualizations
Caption: Experimental workflow for this compound nanoparticle synthesis and characterization.
Caption: this compound-induced mitochondrial apoptosis pathway.[19][20][21]
Caption: General mechanism of stimuli-responsive drug release.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound Encapsulation in PLGA Nanoparticles Improves Solubility and Enhances Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Responsive Polymer Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | pH-Responsive Polymer Nanomaterials for Tumor Therapy [frontiersin.org]
- 13. scialert.net [scialert.net]
- 14. Thermoresponsive Polymers for Biomedical Applications | MDPI [mdpi.com]
- 15. Frontiers | Enzyme-Responsive Nanoparticles for Anti-tumor Drug Delivery [frontiersin.org]
- 16. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate | MDPI [mdpi.com]
- 18. Synthesis, characterization and antibacterial activity of this compound encapsulated PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of this compound-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Light Sensitivity and Photodegradation of Juglone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the light sensitivity and photodegradation of Juglone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it light-sensitive?
This compound, or 5-hydroxy-1,4-naphthoquinone, is a naturally occurring organic compound found in plants of the Juglandaceae family, such as black walnut trees.[1][2][3] Its chemical structure, which includes a naphthoquinone ring system, makes it susceptible to degradation upon exposure to light, particularly in the UV and visible light spectrum.[4] The absorption of light energy can lead to photochemical reactions that alter the molecule's structure and biological activity.
Q2: What are the visible signs of this compound degradation?
In its pure form, this compound is a yellow solid.[2][3] When exposed to air and light, it can oxidize and degrade, leading to a color change to orange, red, or brown.[3] Solutions of this compound are known to be unstable and should be freshly prepared.[5] Any noticeable change in the color of a this compound solution is a strong indicator of degradation.
Q3: How should I store my this compound powder and stock solutions to prevent photodegradation?
To minimize photodegradation, both solid this compound and its solutions should be stored with protection from light.
| Storage Condition | Recommendation | Rationale |
| Solid this compound | Store in a tightly sealed, amber glass vial or a container wrapped in aluminum foil in a cool, dark, and dry place. | Prevents exposure to light and moisture, which can accelerate degradation. |
| Stock Solutions | Prepare fresh solutions for each experiment. If short-term storage is necessary, store in amber glass vials or foil-wrapped tubes at -20°C or -80°C. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and light exposure.[4] | Minimizes degradation in solution and prevents contamination and degradation from repeated handling. |
Q4: What are the best practices for handling this compound during experiments to minimize light exposure?
Handling this compound requires careful attention to lighting conditions to ensure the integrity of your experiments.
-
Work in a dimly lit environment: Whenever possible, perform experimental manipulations in a dark room or under low-light conditions.[4]
-
Use protective coverings: Wrap flasks, tubes, and other containers holding this compound solutions in aluminum foil.[4]
-
Utilize amber-colored labware: Amber glass or plasticware can block a significant portion of UV and visible light.
-
Minimize exposure time: Plan your experiments to minimize the time that this compound solutions are exposed to any light source.
Q5: Can I use antioxidants to stabilize my this compound solutions?
Yes, antioxidants can help to mitigate the degradation of this compound. Ascorbic acid (Vitamin C) is a commonly used and inexpensive antioxidant that can offer protection against photobleaching.[4] However, it's crucial to note that the interaction between ascorbic acid and this compound can be complex, with some studies suggesting that ascorbic acid can potentiate this compound's cytotoxicity by enhancing its redox cycling.[6] Therefore, it is essential to perform control experiments to validate the effect of any stabilizer on your specific assay.
| Antioxidant | Recommended Starting Concentration | Considerations |
| Ascorbic Acid | 0.5% to 5% (w/v) | Can be used to preserve phenolic compounds.[7][8] However, its effect on this compound's biological activity should be carefully evaluated in your experimental system.[6] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its light sensitivity and degradation.
Problem 1: Inconsistent or weaker-than-expected biological activity in cell-based assays.
-
Possible Cause: Photodegradation of this compound in the cell culture medium during incubation, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Confirm this compound Integrity: Prepare a fresh solution of this compound and immediately test its activity alongside your older solution.
-
Protect from Light During Incubation: Wrap your cell culture plates or flasks in aluminum foil after adding the this compound-containing medium.
-
Reduce Incubation Time: If your experimental design allows, shorten the incubation period to minimize the duration of light exposure.
-
Perform a Time-Course Experiment: Measure the biological response at different time points to see if the effect diminishes over time, which could indicate degradation.
-
Use Phenol (B47542) Red-Free Medium: Phenol red in cell culture media can act as a photosensitizer, potentially accelerating the degradation of light-sensitive compounds. Consider using a phenol red-free medium for your experiments.
-
Problem 2: High variability between replicate wells or experiments.
-
Possible Cause: Uneven light exposure across different wells of a microplate or between different experimental setups.
-
Troubleshooting Steps:
-
Ensure Uniform Protection: When using aluminum foil, ensure all wells are completely and uniformly covered.
-
Standardize Incubation Conditions: Place plates in the same location within the incubator for each experiment to ensure consistent, albeit minimal, light exposure.
-
Work Quickly and Consistently: Minimize the time plates are outside the incubator and exposed to ambient light during manipulations.
-
Problem 3: Unexpected or contradictory results in signaling pathway studies.
-
Possible Cause: The observed effects may be due to the action of this compound's degradation products rather than or in addition to this compound itself. The biological activity of these degradation products is not well characterized.
-
Troubleshooting Steps:
-
Analyze for Degradation Products: Use HPLC or LC-MS to analyze your this compound solution before and after light exposure to identify any degradation products.
-
Test the Effect of "Aged" this compound: Intentionally expose a this compound solution to light for a defined period and then test its biological activity in parallel with a freshly prepared solution. This can help to differentiate the effects of the parent compound from its degradation products.
-
Review Literature on Naphthoquinone Degradation Products: While specific data on this compound's photoproducts is limited, research on the degradation of similar 1,4-naphthoquinones may provide clues about the potential structures and activities of the degradation products.
-
Experimental Protocols
Protocol 1: Assessing the Photostability of a this compound Solution
This protocol provides a method to determine the rate of this compound photodegradation under specific light conditions using UV-Vis spectroscopy or HPLC.
Materials:
-
This compound powder
-
Solvent (e.g., DMSO, ethanol, or methanol)
-
Amber glass vials
-
Clear glass or quartz cuvettes/vials
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
-
Light source (e.g., UV lamp with a specific wavelength, or a broad-spectrum light source)
-
Aluminum foil
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in the chosen solvent to a final concentration of 1 mg/mL in an amber vial.
-
Prepare working solutions: Dilute the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL) in both clear and amber vials. The amber vial will serve as the dark control.
-
Initial Measurement (T=0): Immediately measure the absorbance spectrum (e.g., from 200-600 nm) of the solution in the clear vial using a UV-Vis spectrophotometer or analyze by HPLC. This compound has characteristic absorption maxima around 249 nm and 423 nm.[9]
-
Light Exposure: Place the clear vial under the desired light source. Wrap the amber vial completely in aluminum foil and place it alongside the clear vial to serve as a dark control.
-
Time-Point Measurements: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from both the light-exposed and dark control vials and measure the absorbance or analyze by HPLC.
-
Data Analysis:
-
Plot the concentration of this compound (calculated from the absorbance at λmax or the peak area from HPLC) as a function of time for both the light-exposed and dark control samples.
-
Calculate the photodegradation rate constant (k) and the half-life (t½) of this compound under the specific light conditions.
-
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This method can be used to separate and quantify this compound and monitor the appearance of its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is commonly used. For example: a linear gradient from 10% to 90% acetonitrile over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 254 nm or a Diode Array Detector (DAD) to scan multiple wavelengths. |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Note: This is a general method and may require optimization for your specific instrumentation and the separation of particular degradation products.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound is known to modulate several key signaling pathways, primarily through its inhibitory effect on the peptidyl-prolyl cis/trans isomerase, Pin1.[6][10] Inhibition of Pin1 can have downstream effects on pathways involved in cell proliferation, apoptosis, and inflammation, including the MAPK and NF-κB pathways.[11][12]
Caption: this compound's inhibitory effect on Pin1 and downstream signaling pathways.
Workflow for Investigating this compound's Photodegradation and its Biological Consequences
The following workflow outlines a systematic approach to studying the impact of this compound's photodegradation on its biological activity.
References
- 1. Degradation of this compound by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. Cytotoxicity of this compound and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characteristics of this compound (5-hydroxy-1,4,-naphthoquinone) using voltammetry and spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of this compound, a PIN1 İnhibitor, on Oral Carcinogenesis Induced by 4-Nitroquinoline-1-Oxide (4NQO) in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Managing the influence of soil pH and organic matter on Juglone's allelopathic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the allelopathic effects of juglone, with a specific focus on the influence of soil pH and organic matter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with soil properties important?
A1: this compound (5-hydroxy-1,4-naphthoquinone) is a natural allelochemical produced by plants in the walnut family (Juglandaceae), most notably the black walnut (Juglans nigra).[1][2][3] It can inhibit the growth of, and even kill, surrounding plants.[2][3][4] However, this compound's potency and persistence in the environment are not constant. Soil properties, particularly pH and organic matter content, play a critical role in mediating its allelopathic effects by influencing its solubility, availability, and degradation rate.[5][6][7] Understanding these interactions is crucial for designing accurate experiments and interpreting results.
Q2: How does soil pH affect the availability and toxicity of this compound?
A2: Soil pH influences the chemical form and solubility of this compound. While some studies have found that regression analysis could not directly explain variations in soil this compound levels by differences in soil pH, moisture, or organic matter content[6], the general principles of soil chemistry suggest an effect. Soil pH affects nutrient availability and the activity of microbial populations that are crucial for breaking down organic compounds like this compound.[8] For instance, soil under black walnut trees tends to be more alkaline, which can influence the growth of various plants.[7]
Q3: What is the role of organic matter in mitigating this compound's allelopathic effects?
A3: Organic matter can significantly reduce the toxic effects of this compound. It encourages a healthy population of soil microbes, which can accelerate the metabolic decomposition of this compound.[5][9][10][11] The bacteria Pseudomonas putida J1, for example, has been shown to rapidly degrade this compound, using it as a sole carbon source.[10][11][12] Additionally, toxins like this compound can adhere to organic matter, making them less available to be absorbed by plant roots.[7] Therefore, increasing soil organic matter is a key strategy for minimizing this compound's impact.[5][13]
Q4: My experimental results on this compound's toxicity are inconsistent. What could be the cause?
A4: Inconsistent results are a common challenge in this compound research.[2] Several factors could be responsible:
-
Precursor Conversion: Living walnut tissues contain a non-toxic precursor, hydrothis compound, which is converted to the toxic this compound in the soil.[2] The rate and efficiency of this conversion can vary.
-
Soil Conditions: As discussed, variations in soil pH, organic matter, drainage, and microbial activity can significantly alter this compound's persistence and availability.[5][6] Poorly aerated, wet soils may show increased toxicity due to limited microbial breakdown.[4][5]
-
Extraction and Quantification Methods: The method used to extract and measure this compound can affect the results. High-pressure liquid chromatography (HPLC) is considered more accurate than thin-layer chromatography (TLC) for quantifying soil this compound.[6]
-
Experimental Substrate: Using soilless potting media can enhance allelopathic responses compared to natural soil due to increased permeability and different microbial communities.[2]
Q5: What is the signaling pathway by which this compound affects plant cells?
A5: this compound is known to induce oxidative stress in plants. Studies have shown that it triggers the production of reactive oxygen species (ROS) and leads to an accumulation of calcium (Ca2+) in cells.[1][14] This initiates a signaling cascade that involves calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinases (MAPKs), which in turn regulate the expression of genes related to stress response, cell growth, and detoxification.[1][14][15] This signaling also appears to upregulate the biosynthesis of stress-related hormones like abscisic acid and jasmonic acid.[1][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable allelopathic effect in experiments. | This compound Degradation: The this compound may be degrading too quickly in your soil medium. This is common in well-aerated soils with high microbial activity.[5][11][12] | 1. Measure the this compound concentration in the soil at the start and end of the experiment using HPLC.[6] 2. Consider using a sterilized soil substrate as a control to differentiate between microbial degradation and other factors. 3. Increase the initial this compound concentration, ensuring it remains within environmentally relevant levels.[4][16] |
| High variability between replicates. | Inhomogeneous Soil: The soil pH or organic matter content may not be uniform across your experimental pots. Uneven this compound Application: The applied this compound solution may not have been distributed evenly. | 1. Thoroughly homogenize your soil mixture before potting. 2. Verify the pH and organic matter content of multiple soil subsamples. 3. Apply the this compound solution slowly and evenly to the soil surface to ensure consistent percolation. |
| Difficulty extracting this compound from soil samples. | Inefficient Solvent: The chosen solvent may not be optimal for your soil type.[17][18] Strong Adsorption: this compound may be strongly bound to organic matter or clay particles.[7] | 1. Test different extraction solvents. Chloroform (B151607) is commonly used for soil[6][19], while methanol (B129727) and aqueous acetone (B3395972) are effective for plant tissues.[17][18] 2. Increase the extraction time or use a technique like sonication to improve recovery. 3. Perform a spike and recovery experiment to quantify the extraction efficiency for your specific soil matrix.[6] |
| Plant mortality is too rapid to study subtle effects. | High this compound Concentration: The applied this compound concentration is likely too high, causing acute toxicity rather than chronic allelopathic stress.[4][20] | 1. Conduct a dose-response experiment to determine the EC50 (the concentration that causes a 50% reduction in a measured parameter, like growth).[4] 2. Start with very low concentrations (e.g., 10⁻⁶ M or 10⁻⁷ M), as these have been shown to inhibit seedling growth.[4] |
Quantitative Data Summary
Table 1: this compound Concentration in Walnut Tissues and Soil This table summarizes reported concentrations of this compound, providing a reference for environmentally relevant levels in experimental design.
| Source Material | Species | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Black Walnut Shells | Juglans nigra | 0.45 ± 0.12 | Liquid Chromatography | [17] |
| English Walnut Shells | Juglans regia | 0.74 – 1.70 | Liquid Chromatography | [17] |
| Black Walnut Wood Chips | Juglans nigra | 65.50 ± 2.13 | Liquid Chromatography | [17] |
| English Walnut Wood Chips | Juglans regia | 28.84 ± 1.54 | Liquid Chromatography | [17] |
| Soil (Tree Row) | Juglans nigra | 2.05 - 2.52 | HPLC | [21] |
| Soil (4.25m from Tree) | Juglans nigra | ~0.5 (80% reduction) | HPLC | [21] |
Experimental Protocols
Protocol 1: Quantification of this compound in Soil via HPLC
This protocol provides a method for extracting and quantifying this compound from soil samples, adapted from published methodologies.[6][21][22]
-
Soil Sampling:
-
Collect soil cores (e.g., 0-10 cm depth) at desired locations.
-
Air-dry the samples at room temperature and sieve through a 2 mm mesh to remove large debris.
-
Store samples in a cool, dark place until extraction.
-
-
This compound Extraction:
-
Weigh 10 g of dried soil into a 50 mL flask.
-
Add 20 mL of chloroform.
-
Reflux the mixture for 2 hours or use a shaker at room temperature for 4 hours.[19]
-
Filter the mixture through Whatman No. 1 filter paper to separate the soil from the solvent.
-
Evaporate the chloroform extract to dryness under low pressure at 50°C using a rotary evaporator.[19]
-
Re-dissolve the dried residue in a known volume (e.g., 2 mL) of HPLC-grade acetonitrile (B52724) or methanol for analysis.[19]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 i.d. x 250mm).[19]
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 1% formic acid) is often effective. A typical starting condition is 65% acidified water and 35% acetonitrile.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a Photo Diode Array (PDA) detector. The optimal wavelength for this compound detection is around 440 nm.[18][23]
-
Quantification: Prepare a standard curve using a pure this compound standard. Calculate the concentration in the soil samples based on the standard curve, accounting for the initial soil weight and final resuspension volume.
-
Protocol 2: Seed Germination Bioassay to Test this compound Allelopathy
This protocol outlines a standard bioassay to assess the effect of this compound on seed germination and early seedling growth.[16][24][25]
-
Preparation of Test Solutions:
-
Prepare a stock solution of pure this compound (e.g., 1 mM) in distilled water. Gentle heating or a small amount of a co-solvent like acetone may be needed for initial dissolution, but ensure the final co-solvent concentration is minimal and included in the control.
-
Create a dilution series (e.g., 0.5 mM, 0.25 mM, 0.1 mM, 0.01 mM) from the stock solution.
-
The control solution should be distilled water (containing the same minimal amount of co-solvent if used).
-
-
Experimental Setup:
-
Place two layers of sterile filter paper in sterile petri dishes (9 cm diameter).
-
Arrange 20-30 seeds of a sensitive indicator species (e.g., lettuce, tomato, radish) evenly on the filter paper.[24][25][26]
-
Add 5 mL of the respective test solution or control to each dish. Ensure the filter paper is saturated but not flooded.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation and Data Collection:
-
Incubate the dishes in a growth chamber with controlled temperature and light conditions (e.g., 25°C, 12h/12h light/dark cycle).
-
After 5-7 days, count the number of germinated seeds (radicle emergence > 2 mm) in each dish.
-
Carefully measure the radicle (root) length and hypocotyl (shoot) length of 10 randomly selected seedlings from each dish.
-
Calculate the germination percentage and average root/shoot length for each treatment. Analyze the data for statistically significant differences compared to the control.
-
Visualizations: Pathways and Workflows
Caption: this compound induces a stress response in plant cells via ROS and Ca²⁺ signaling.
References
- 1. Identification of transcriptome profiles and signaling pathways for the allelochemical this compound in rice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do Black Walnut Trees Have Allelopathic Effects on Other Plants? (Home Garden Series) | WSU Extension Publications | Washington State University [pubs.extension.wsu.edu]
- 3. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 4. allelopathyjournal.com [allelopathyjournal.com]
- 5. thamesriver.on.ca [thamesriver.on.ca]
- 6. Seasonal patterns of this compound in soil beneathJuglans nigra (black walnut) and influence ofJ. nigra on understory vegetation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of this compound by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. extension.purdue.edu [extension.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 23. Thermal stability data of this compound from extracts of walnut (Juglans regia) green husk, and technologies used to concentrate this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Plant, Soil and Environment: The allelopathic effects of this compound and walnut leaf extracts on yield, growth, chemical and PNE compositions of strawberry cv. Fern [pse.agriculturejournals.cz]
- 25. researchgate.net [researchgate.net]
- 26. nabt.org [nabt.org]
Reducing the mutagenic potential of Juglone for therapeutic applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the mutagenic potential of Juglone for therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its mutagenic potential a concern for therapeutic use?
This compound (5-hydroxy-1,4-naphthoquinone) is a naturally occurring compound found in plants of the Juglandaceae family, such as walnut trees.[1] It exhibits a range of beneficial biological activities, including anticancer, antibacterial, antiviral, and antifungal effects.[1][2][3][4] However, its therapeutic application is limited by its toxic and mutagenic properties, as well as its low water solubility.[1] The mutagenic activity of this compound, primarily causing frameshift mutations, raises significant safety concerns for its development as a therapeutic agent.[1]
Q2: What is the primary mechanism behind this compound's cytotoxicity and mutagenicity?
This compound's toxicity is linked to several mechanisms, including:
-
Induction of Oxidative Stress: this compound can undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can damage cellular components, including DNA.[5][6][7]
-
DNA Damage: It can cause DNA single-strand damage and act as a clastogenic agent, leading to chromosomal damage.[6][8]
-
Enzyme Inhibition: this compound is known to inhibit enzymes like peptidyl-prolyl cis/trans isomerase (Pin1), which is overexpressed in some cancer cells.[5][7]
-
Alkylation: It can alkylate essential protein thiol or amine groups.[1][3]
Q3: Are there proven methods to reduce this compound's mutagenicity while preserving its therapeutic effects?
Yes, nano-encapsulation has emerged as a promising strategy.[1] Encapsulating this compound in polymeric nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA), has been shown to reduce its toxic and mutagenic effects.[1] This is likely due to a controlled and sustained release of the compound, which minimizes systemic toxicity.[1] Nano-encapsulated this compound did not show mutagenic effects in the Ames test, unlike its free form.[1]
Q4: How can I assess the mutagenic potential of my modified this compound compound?
The Ames test, also known as the bacterial reverse mutation assay, is a standard method for evaluating the mutagenic potential of a compound.[1] This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine. The assay measures the frequency of reverse mutations that restore the functional gene for histidine synthesis in the presence of the test compound.[1]
Q5: What signaling pathways are known to be affected by this compound?
This compound has been shown to modulate several key signaling pathways implicated in cancer development and progression, including:
-
PI3K/Akt Pathway: this compound can inhibit the PI3K/Akt signaling pathway, which is often over-activated in cancer and promotes cell survival and proliferation.[8][9]
-
MAP Kinase Pathway: It can activate mitogen-activated protein kinases (MAPKs), which can have context-dependent roles in cell survival and apoptosis.[5][7]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in preliminary in vitro assays with a novel this compound derivative.
-
Possible Cause: The derivative may still possess a high potential for inducing oxidative stress or may have off-target effects.
-
Troubleshooting Steps:
-
Determine IC50 Values: Quantify the cytotoxicity of your compound across a range of concentrations to determine the half-maximal inhibitory concentration (IC50). Compare this to the known IC50 of free this compound.
-
Assess ROS Production: Use assays like the DCFH-DA assay to measure the intracellular generation of reactive oxygen species.[6] High ROS levels are a likely contributor to cytotoxicity.
-
Consider Nano-encapsulation: If the free derivative is too toxic, explore encapsulation in a biocompatible polymer system to control its release and potentially reduce acute cytotoxicity.[1]
-
Issue 2: Positive result in the Ames test for a modified this compound compound intended for therapeutic use.
-
Possible Cause: The modification may not have sufficiently altered the chemical properties responsible for this compound's mutagenicity. The compound may still be able to intercalate with DNA or generate DNA-damaging species.
-
Troubleshooting Steps:
-
Confirm with and without Metabolic Activation (S9): The Ames test should be performed with and without a rat liver S9 fraction to determine if the mutagenicity is inherent to the compound or a result of its metabolism.[1]
-
Test Different Bacterial Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) to understand the nature of the mutations.[1]
-
Structural Modification: Re-evaluate the chemical structure of your derivative. Modifications that shield the reactive naphthoquinone ring or alter its redox potential may be necessary.
-
Issue 3: Poor aqueous solubility of a new this compound analog is hindering biological assays.
-
Possible Cause: The naphthoquinone core of this compound is inherently hydrophobic.[1]
-
Troubleshooting Steps:
-
Formulation Strategies:
-
Nano-encapsulation: As mentioned, this can improve biocompatibility and dispersion in aqueous media.[1]
-
Use of Solubilizing Agents: Employing excipients such as cyclodextrins or co-solvents (use with caution and appropriate controls).
-
-
Chemical Modification: Introduce hydrophilic functional groups to the this compound scaffold. For example, creating triazole derivatives of this compound has been explored to improve its properties.[10]
-
Data Presentation
Table 1: Cytotoxicity of Free this compound vs. Nano-encapsulated this compound (JNP) in L929 Fibroblasts
| Time Point | Compound | IC50 (µmol/L) |
| 24 hours | Free this compound | 290 |
| 24 hours | JNP | 330 |
| 48 hours | Free this compound | 60 |
| 48 hours | JNP | 270 |
| Data extracted from a study on the cytotoxic and mutagenic potential of this compound.[1] |
Table 2: Mutagenicity of Free this compound in the Ames Test (S. typhimurium TA98 strain)
| Concentration (µmol/L) | Metabolic Activation (S9) | Mutagenic Effect |
| 2.5 | With S9 | Mutagenic |
| 1.25 | With S9 | Mutagenic |
| 0.62 | Without S9 | Increase in revertants, but not considered mutagenic |
| Nano-encapsulated this compound did not show mutagenic activity in the TA98 strain with S9 activation.[1] |
Experimental Protocols
1. Ames MPF™ (Microplate Format) Assay for Mutagenicity
This protocol is a summary of the general procedure. Researchers should always refer to the specific instructions provided with their assay kit.
-
Objective: To assess the mutagenic potential of a test compound by measuring the frequency of reverse mutations in histidine-auxotrophic Salmonella typhimurium strains.
-
Materials:
-
S. typhimurium strains (e.g., TA98, TA100)
-
Ames MPF™ kit (contains growth media, exposure medium, indicator medium)
-
Test compound (e.g., modified this compound)
-
Positive controls (e.g., 2-nitrofluorene, 4-nitroquinoline-N-oxide)
-
Negative control (solvent)
-
Rat liver S9 fraction (for metabolic activation)
-
384-well microplates
-
Incubator (37°C)
-
Spectrophotometer
-
-
Procedure:
-
Dose Range Finding: Determine the highest non-toxic concentration of the test compound. This is typically done by incubating the bacterial strains with a range of compound concentrations and assessing cytotoxicity (e.g., by measuring optical density at 600 nm).[1]
-
Mutagenicity Assay: a. Prepare overnight cultures of the bacterial strains. b. In a 384-well plate, combine the bacterial culture, the test compound at various concentrations (or controls), and either the S9 mix or a buffer without S9. c. Incubate the plate at 37°C with shaking for 90 minutes. d. Add an indicator medium to each well. The indicator medium contains a pH-sensitive dye and a small amount of histidine. e. Seal the plate and incubate at 37°C for 48 hours.
-
Data Analysis: a. During incubation, wells containing revertant (his+) bacteria will show metabolic activity, leading to a color change in the indicator dye. b. Count the number of positive (color-changed) wells for each concentration of the test compound. c. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant wells, typically at least a two-fold increase over the negative control.[1]
-
2. Synthesis of this compound-Loaded PLGA Nanoparticles (Single-Emulsion Solvent Evaporation Method)
This is a generalized protocol based on published methods.[1] Specific parameters may need optimization.
-
Objective: To encapsulate this compound within PLGA nanoparticles to improve its biocompatibility and reduce its toxicity.
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 3% w/v)
-
Phosphate-buffered saline (PBS)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. Stir until fully dissolved.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution, which is kept in an ice bath.
-
Sonication: Immediately sonicate the mixture using a probe sonicator to create a single oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound. This is typically done by resuspending the pellet in water and centrifuging again.
-
Lyophilization: Freeze-dry the final nanoparticle pellet for long-term storage.
-
-
Characterization: The resulting nanoparticles should be characterized for size, zeta potential, morphology (e.g., using transmission electron microscopy), encapsulation efficiency, and drug-release profile.
Visualizations
Caption: Workflow for reducing this compound's mutagenic potential.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 3. jem-online.org [jem-online.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a naphthoquinone from walnut, exerts cytotoxic and genotoxic effects against cultured melanoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for the Chemical Synthesis of Juglone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Juglone derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Issue 1: Low Yield in the Synthesis of this compound via Nitration of 1,4-Naphthoquinone (B94277)
Question: My overall yield for the three-step synthesis of this compound from 1,4-naphthoquinone is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can arise from several factors throughout the three main steps: nitration, reduction, and hydrolysis. Here is a breakdown of potential issues and solutions for each step:
-
Step 1: Nitration of 1,4-Naphthoquinone to 5-Nitro-1,4-naphthoquinone
-
Cause: Decomposition of the 1,4-naphthoquinone starting material by the nitrating agent. The quinonoid ring is unstable and reactive towards strong acids and oxidizing agents.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (below 5 °C) during the addition of 1,4-naphthoquinone to the nitrating mixture (sulfuric acid and nitric acid) to minimize side reactions.[1]
-
Reaction Time: After the initial addition, allowing the reaction to proceed at a slightly elevated temperature (e.g., 15 °C) for a controlled period (e.g., 1 hour) can drive the reaction to completion without significant degradation.[1]
-
Quenching: Pouring the reaction mixture into ice-water helps to precipitate the product quickly and prevents further reaction or degradation.[1]
-
-
-
Step 2: Reduction of 5-Nitro-1,4-naphthoquinone to 5-Amino-1,4-naphthoquinone
-
Cause: Incomplete reduction of the nitro group or side reactions.
-
Solution:
-
-
Step 3: Hydrolysis of the Diazonium Salt of 5-Amino-1,4-naphthoquinone to this compound
-
Cause: Incomplete diazotization or inefficient hydrolysis.
-
Solution:
-
Diazotization: Ensure the complete dissolution of sodium nitrite (B80452) in sulfuric acid before adding the 5-amino-1,4-naphthoquinone solution. Maintain a low temperature during this addition.
-
Hydrolysis: Boiling the diazonium salt solution, often with the addition of a catalyst like copper sulfate (B86663), is crucial for the efficient conversion to this compound.[1]
-
-
Issue 2: Poor Regioselectivity in the Synthesis of 2-Substituted this compound Derivatives
Question: I am trying to synthesize a 2-substituted this compound derivative, but I am getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Achieving regioselectivity in the substitution of the non-symmetric this compound nucleus is a common challenge. The electronic properties of the this compound core influence the reactivity of the C2 and C3 positions.
-
Cause: Direct substitution reactions on the this compound core can lead to a mixture of 2- and 3-substituted products due to the similar reactivity of the two positions.
-
Solutions:
-
Protecting Group Strategy: One effective approach is to use a starting material with a directing group. For example, starting with 1,4,5-trimethoxynaphthalene (B14484102) allows for regioselective lithiation and subsequent alkylation. The methoxy (B1213986) groups can then be oxidatively demethylated to yield the desired substituted this compound.
-
Reaction Conditions: The choice of base, solvent, and reaction temperature can influence the regioselectivity. Careful optimization of these parameters is crucial. For instance, in the synthesis of 2-allyl-juglone, a Claisen rearrangement of the corresponding allyl ether can provide a regioselective route.
-
Purification: Even with optimized conditions, some isomeric byproducts may form. Efficient purification by column chromatography is often necessary to isolate the desired regioisomer.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory synthesis of this compound involves a three-step process starting from 1,4-naphthoquinone:
-
Nitration: Direct nitration of 1,4-naphthoquinone using a mixture of sulfuric acid and nitric acid to produce 5-nitro-1,4-naphthoquinone.[1]
-
Reduction: Reduction of the nitro group to an amino group using a reducing agent like sodium hydrosulfite to yield 5-amino-1,4-naphthoquinone.[1]
-
Hydrolysis: Diazotization of the amino group followed by hydrolysis to introduce the hydroxyl group, forming this compound.[1] Another common method is the oxidation of 1,5-dihydroxynaphthalene.[3]
Q2: How can I purify my crude this compound or this compound derivative?
A2: Purification is critical to obtain a high-purity product. The most common methods are:
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., benzene) can be very effective in removing impurities.[1]
-
Column Chromatography: This is a versatile technique for separating the desired product from starting materials, reagents, and side products. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the eluent is gradually increased to elute compounds with different polarities.[2]
Q3: What are some common side products in the synthesis of this compound derivatives?
A3: The formation of side products depends on the specific reaction.
-
In the synthesis of this compound itself, over-oxidation can lead to the formation of 5-hydroxy-1,2-naphthoquinone.
-
During derivatization reactions, such as alkylation, regioisomers are common side products.[2]
-
Incomplete reactions can leave unreacted starting materials in the final product mixture.
Q4: My this compound derivative appears to be unstable. How should I handle and store it?
A4: this compound and its derivatives can be sensitive to light, air, and changes in pH.
-
Storage: Store purified compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Handling: Minimize exposure to air and light during experiments. Use freshly prepared solutions when possible.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Intermediates
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nitration | 1,4-Naphthoquinone | H₂SO₄, HNO₃, H₂O | - | <5 then 15 | ~1 hr | Not specified | [1] |
| Reduction | 5-Nitro-1,4-naphthoquinone | Sodium hydrosulfite | Acetic acid | 100 | ~90 min | Not specified | [1] |
| Hydrolysis | 5-Amino-1,4-naphthoquinone | NaNO₂, H₂SO₄, CuSO₄ | Water | 100 | 5 min | 70 | [1] |
Table 2: Examples of O-Alkylation and C-Alkylation of this compound Derivatives
| Derivative | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 5-O-propargyl-juglone | This compound | Propargyl bromide, NaH | Acetonitrile | Not specified | [4] |
| 2-Allyl-juglone | 2-Allyl-1,5-dimethoxynaphthalene | CAN, CH₃CN/H₂O | CH₃CN/H₂O | 71 | [2] |
| 3-Prenyl-5-O-methyl-juglone | 3-Prenyl-1,4,5-trimethoxynaphthalene | CAN, CH₃CN/H₂O | CH₃CN/H₂O | 84 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Naphthoquinone
This protocol is adapted from Li et al.[1]
Step 1: Synthesis of 5-nitro-1,4-naphthoquinone
-
In a beaker, prepare a nitrating mixture by combining 59.5 g of sulfuric acid, 7.7 g of nitric acid, and 2.8 g of water.
-
Cool the mixture to below 5 °C in an ice bath.
-
Slowly add 10 g of 1,4-naphthoquinone to the cooled mixture with stirring.
-
After the addition is complete, maintain the reaction mixture at 15 °C for approximately 1 hour with continuous stirring.
-
Pour the reaction mixture into a 1 L beaker containing ice-water and stir to precipitate the product.
-
Filter the yellow precipitate and dry it under reduced pressure. The crude product can be recrystallized from methanol.
Step 2: Synthesis of 5-amino-1,4-naphthoquinone
-
Heat 150 ml of acetic acid to 50 °C in a 500 ml beaker.
-
Add 10 g of 5-nitro-1,4-naphthoquinone to the heated acetic acid with stirring.
-
Gradually add 40 g of sodium hydrosulfite to the mixture.
-
Heat the mixture to 100 °C and maintain for about 90 minutes with stirring.
-
Cool the mixture to 15 °C. The product will precipitate.
-
Filter the precipitate and wash it with water.
Step 3: Synthesis of this compound
-
Prepare a solution of 5-amino-1,4-naphthoquinone in sulfuric acid and water.
-
In a separate beaker, dissolve sodium nitrite in concentrated sulfuric acid and cool the solution.
-
Slowly add the 5-amino-1,4-naphthoquinone solution to the sodium nitrite solution at 25 °C with stirring to form the diazonium salt.
-
In a separate flask, prepare a solution of 6 g of copper sulfate in 100 ml of water and bring it to a boil.
-
Add the diazonium salt solution to the boiling copper sulfate solution.
-
Boil for 5 minutes.
-
Pour the mixture into a beaker set in an ice-water bath and stir vigorously to precipitate this compound.
-
Filter the orange-red precipitate, wash with ice-water, and dry. The crude product can be recrystallized from benzene (B151609) to yield fine orange-red needles.
Visualizations
Caption: General workflow for the synthesis of this compound and its derivatives.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
Technical Support Center: Enhancing the Antibacterial Efficacy of Juglone Against Gram-Negative Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antibacterial efficacy of Juglone against gram-negative bacteria.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the antibacterial activity of my this compound compound lower against gram-negative bacteria compared to gram-positive bacteria?
A1: This is a common observation. The outer membrane of gram-negative bacteria, composed of a lipopolysaccharide (LPS) layer, acts as a formidable permeability barrier, restricting the entry of many antimicrobial compounds, including this compound.[1] This structural difference is a primary reason for the higher Minimum Inhibitory Concentration (MIC) values of this compound observed for gram-negative species like Escherichia coli and Pseudomonas aeruginosa compared to gram-positive species.[2]
Q2: I am not seeing a significant reduction in bacterial growth. How can I enhance this compound's efficacy?
A2: There are several strategies you can employ to potentiate the antibacterial activity of this compound against gram-negative bacteria:
-
Synergistic Combination with Antibiotics: Combining this compound with conventional antibiotics can lead to a synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects. A recent study demonstrated that this compound in combination with colistin (B93849) effectively eliminates P. aeruginosa biofilms.[3][4][5] We recommend performing a checkerboard assay to screen for synergistic partners.
-
Use of Efflux Pump Inhibitors (EPIs): Gram-negative bacteria utilize efflux pumps to actively transport antimicrobial agents out of the cell, contributing to resistance.[6] While this compound itself has shown some EPI activity in gram-positive bacteria,[7][8] its efficacy against gram-negative bacteria can potentially be enhanced by co-administration with a known EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN).[9][10] PAβN has been shown to inhibit RND-type efflux pumps prevalent in P. aeruginosa and E. coli.[10]
-
Nanoformulation: Encapsulating this compound into nanoparticles can improve its stability, solubility, and cellular uptake, thereby enhancing its antibacterial effect and allowing for controlled release.
Q3: My results for biofilm inhibition are inconsistent. What could be the issue?
A3: Inconsistent biofilm inhibition results can stem from several factors in the experimental setup. This compound has been shown to inhibit biofilm formation in P. aeruginosa and E. coli.[11][12][13]
-
Sub-inhibitory Concentrations: Ensure you are using sub-inhibitory concentrations of this compound for your biofilm inhibition assays. Concentrations at or above the MIC will inhibit bacterial growth, confounding the specific anti-biofilm effect.
-
Assay Variability: The crystal violet assay, while common, can have variability. Ensure thorough and consistent washing steps to remove planktonic cells without dislodging the biofilm.
-
Bacterial Strain: Biofilm formation capabilities can vary significantly even between strains of the same species. Ensure you are using a strain with a robust and reproducible biofilm-forming phenotype.
-
Growth Conditions: Factors such as the type of growth medium, incubation time, and temperature can all impact biofilm formation. Standardize these conditions across all experiments.
Q4: How do I confirm that this compound is disrupting the bacterial cell membrane in my experiments?
A4: this compound's mechanism of action involves compromising the cell membrane.[12][13] You can verify this through several assays:
-
Outer Membrane Permeability Assay: Use a fluorescent probe like N-phenyl-1-naphthylamine (NPN). NPN fluorescence increases significantly when it enters the hydrophobic environment of a damaged outer membrane.
-
Inner Membrane Permeability Assay: Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to cells with an intact inner membrane. An increase in PI fluorescence indicates inner membrane damage.
-
Leakage of Intracellular Components: Measure the release of intracellular components like alkaline phosphatase (AKP) into the culture supernatant.[14][15] Increased extracellular AKP activity suggests membrane damage.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | ATCC 10145 | 35 | [12] |
| Escherichia coli | - | 62.5 | [11] |
| Escherichia coli | - | 15.6 | [14] |
| Salmonella pullorum | - | 15.6 | [14] |
Table 2: Synergistic Effect of this compound with Colistin against P. aeruginosa
| Treatment | Biofilm Elimination | Reference |
| This compound alone | Partial Inhibition | [3][4][5] |
| Colistin alone | Partial Inhibition | [3][4][5] |
| This compound + Colistin | Effective Elimination | [3][4][5] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Crystal Violet Biofilm Assay
This protocol is for quantifying biofilm formation and its inhibition.
-
Bacterial Culture and Plate Setup: Grow an overnight culture of the test bacterium. Dilute the culture in fresh growth medium (e.g., TSB) to an OD₆₀₀ of approximately 0.05. Add 100 µL of this suspension to the wells of a 96-well flat-bottom plate.
-
Treatment: Add 100 µL of the test compound (e.g., this compound at sub-inhibitory concentrations) to the wells. For the control, add 100 µL of medium.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the medium from the wells and wash three times with 200 µL of sterile PBS to remove planktonic cells.
-
Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Air dry the plate. Add 200 µL of 33% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound dye.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new plate and measure the absorbance at 570-595 nm using a microplate reader.
Protocol 3: Outer Membrane Permeability Assay (NPN Uptake)
This protocol assesses damage to the gram-negative outer membrane.
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
NPN Solution: Prepare a 1 mM stock solution of N-phenyl-1-naphthylamine (NPN) in acetone.
-
Assay: In a black 96-well plate, mix the bacterial suspension with NPN to a final concentration of 10 µM.
-
Treatment: Add different concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.
Visualizations
Diagram 1: Proposed Mechanism of this compound Action against Gram-Negative Bacteria
Caption: Proposed multi-target mechanism of this compound's antibacterial activity.
Diagram 2: Experimental Workflow for Testing this compound Synergy
Caption: Workflow for assessing synergistic interactions using a checkerboard assay.
Diagram 3: Logical Flow for Troubleshooting Low this compound Efficacy
Caption: A logical flowchart for troubleshooting and enhancing this compound's efficacy.
References
- 1. In vitro synergy studies with ciprofloxacin and selected beta-lactam agents and aminoglycosides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria | Semantic Scholar [semanticscholar.org]
- 3. This compound as a Natural Quorum Sensing Inhibitor against Pseudomonas aeruginosa pqs-Mediated Virulence and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. This compound as a Natural Quorum Sensing Inhibitor against Pseudomonas aeruginosa pqs-Mediated Virulence and Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of this compound as antibacterial and potential efflux pump inhibitors in Staphylococcus aureus isolated from the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efflux inhibitor phenylalanine-arginine beta-naphthylamide (PAβN) permeabilizes the outer membrane of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial effect and mechanism of this compound in walnut green skin on Escherichia coli [spkx.net.cn]
- 12. This compound Inactivates Pseudomonas aeruginosa through Cell Membrane Damage, Biofilm Blockage, and Inhibition of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Effect and Mechanism of this compound from Walnut Green Husk against Escherichia coli [spkx.net.cn]
- 14. Antimicrobial activity and possible mechanisms of this compound against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Juglone's Toxic Effects on Soil Microorganisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on minimizing the toxic effects of juglone on beneficial soil microorganisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it toxic to soil microorganisms?
This compound (5-hydroxy-1,4-naphthoquinone) is a naturally occurring allelochemical produced by plants in the Juglandaceae family, most notably black walnut (Juglans nigra).[1][2] Its toxicity to a wide range of organisms, including beneficial soil microorganisms, stems from its ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[3][4] This leads to cellular damage, including compromised cell membrane integrity, DNA and RNA damage, and inhibition of essential enzymes involved in metabolic pathways like the tricarboxylic acid cycle.[1][4]
Q2: Which beneficial soil microorganisms are most susceptible to this compound?
Research indicates that nitrogen-fixing bacteria are particularly sensitive to this compound. For instance, this compound has been shown to completely inhibit the growth of Frankia species, which are crucial for nitrogen fixation in actinorhizal plants, and also negatively impacts Rhizobium species that associate with legumes.[1] The effects on mycorrhizal fungi are more complex; while some studies suggest inhibition, others indicate that arbuscular mycorrhizal fungi may even transport this compound through their hyphal networks.
Q3: What are the primary strategies for minimizing this compound toxicity in soil?
The primary strategies focus on accelerating the degradation of this compound and reducing its bioavailability in the soil. These include:
-
Biostimulation: Enhancing the activity of naturally occurring this compound-degrading microorganisms by improving soil conditions.
-
Bioaugmentation: Introducing specific microorganisms known to degrade this compound.
-
Sorption: Using soil amendments to bind this compound, making it less available to interact with microorganisms.
Q4: How long does this compound persist in the soil after a walnut tree is removed?
The persistence of this compound in soil can vary from a few months to several years, depending on soil conditions.[5] In well-aerated soils with high organic matter and a healthy microbial population, this compound degradation is more rapid.[6] Conversely, in compacted, poorly drained soils, this compound can persist for longer periods.
Troubleshooting Guides
Issue 1: Ineffective Bioremediation of this compound-Contaminated Soil
Problem: After implementing bioremediation strategies (e.g., adding organic matter, improving aeration), this compound concentrations in the soil remain high, and microbial activity is still suppressed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Soil pH | This compound-degrading bacteria, such as Pseudomonas species, have optimal pH ranges for growth and enzymatic activity. Measure the soil pH. If it is outside the optimal range for the desired microbial community (typically 6.0-7.5), adjust it using lime (to raise pH) or sulfur (to lower pH). |
| Insufficient Nutrient Availability | Microbial activity can be limited by the availability of essential nutrients like nitrogen and phosphorus. Perform a soil nutrient analysis. Amend the soil with a balanced, slow-release fertilizer or well-composted organic matter to ensure a C:N ratio that supports microbial growth.[7] |
| Poor Soil Aeration | This compound degradation by bacteria is an aerobic process.[8] If the soil is compacted, microbial activity will be inhibited. Improve soil aeration by mechanical tilling or incorporating bulky organic materials like wood chips or compost. |
| Low Population of this compound-Degrading Microbes | The native population of this compound-degrading bacteria may be too low for effective bioremediation. Consider bioaugmentation by inoculating the soil with a culture of known this compound-degrading bacteria, such as Pseudomonas putida or Pseudomonas J1.[9] |
Data Presentation
Table 1: Efficacy of Different Soil Amendments on this compound Mitigation
| Amendment | Mechanism of Action | Reported Efficacy | Application Rate | Reference |
| Biochar | Adsorption of this compound, provides habitat for microbes | Increased total biomass of silver maple by ~35% and more than doubled the biomass of paper birch in this compound-treated soil. | 5% (w/w) | [10] |
| Compost | Stimulates microbial activity, improves soil structure and aeration | Composting for a minimum of six months allows for the safe use of walnut-derived materials on sensitive plants. | Not specified | [7] |
| Activated Charcoal | High adsorption capacity for organic toxins | Can adsorb soil toxins like this compound. | Not specified |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | 15.6 | [1] |
| Staphylococcus aureus | Gram-positive | 15.6 | [1] |
| Salmonella pullorum | Gram-negative | 15.6 | [1] |
| Pseudomonas aeruginosa | Gram-negative | 5 | [11] |
Experimental Protocols
Protocol 1: Quantification of this compound in Soil using HPLC
This protocol provides a method for extracting and quantifying this compound from soil samples.
Materials:
-
Soil samples
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction: a. Air-dry and sieve soil samples (2 mm mesh). b. Weigh 10 g of soil into a flask. c. Add 50 mL of chloroform and reflux for 2 hours.[12] d. Filter the extract through anhydrous sodium sulfate to remove water. e. Evaporate the chloroform using a rotary evaporator at 50°C. f. Dissolve the residue in a known volume of acetonitrile.[13]
-
HPLC Analysis: a. Set the HPLC conditions:
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[13]
- Flow Rate: 1.0 mL/min.[13]
- Detection Wavelength: 254 nm.[13]
- Injection Volume: 10 µL.[13] b. Prepare a standard curve using known concentrations of a pure this compound standard. c. Inject the prepared soil extracts and standards into the HPLC system. d. Quantify the this compound concentration in the samples by comparing the peak areas to the standard curve.
Protocol 2: Assessment of Soil Microbial Activity via Basal Respiration
This protocol measures the carbon dioxide (CO2) evolution from soil as an indicator of overall microbial activity.
Materials:
-
Fresh soil samples
-
Airtight incubation jars (e.g., 1 L Mason jars)
-
Beakers (50 mL)
-
0.05 M Sodium hydroxide (B78521) (NaOH) solution
-
0.5 M Barium chloride (BaCl2) solution
-
Phenolphthalein (B1677637) indicator
-
0.05 M Hydrochloric acid (HCl)
-
Incubator
Procedure:
-
Sample Preparation: a. Weigh 20 g of fresh soil into a beaker and place it inside an incubation jar.[14] b. In a separate small beaker, add 20-25 mL of 0.05 M NaOH and place it in the jar, ensuring no soil contamination.[14] This will trap the CO2 produced. c. Prepare at least three replicate jars per soil treatment and three blank jars (containing only NaOH) to serve as controls.[14]
-
Incubation: a. Seal the jars tightly and incubate at a constant temperature (e.g., 25°C) for a specified period (e.g., 3 days).[14]
-
Titration: a. After incubation, carefully remove the beaker containing NaOH from each jar. b. Add 5 mL of 0.5 M BaCl2 to precipitate the carbonate.[14] c. Add a few drops of phenolphthalein indicator. d. Titrate the remaining NaOH with 0.05 M HCl until the pink color disappears.[14]
-
Calculation: a. Calculate the amount of CO2 evolved using the following formula: mg CO2 / g dry soil = (B - S) * E * w Where:
- B = average volume of HCl used for the blank titration (mL)
- S = volume of HCl used for the sample titration (mL)
- E = CO2 equivalent (1.1 for 0.05 M HCl)
- w = dry weight of the soil (g)
Protocol 3: Enumeration of Viable Bacteria using Plate Counts
This protocol estimates the number of viable bacteria in a soil sample.
Materials:
-
Soil samples
-
Sterile phosphate-buffered saline (PBS)
-
Sterile dilution tubes
-
Low-nutrient agar (B569324) plates (e.g., R2A agar)
-
Pipettes and sterile tips
-
Spreader
-
Incubator
Procedure:
-
Serial Dilution: a. Weigh 1 g of soil and suspend it in 9 mL of sterile PBS. Vortex thoroughly. This is the 10⁻¹ dilution. b. Perform a serial dilution by transferring 1 mL of the previous dilution into 9 mL of sterile PBS, up to 10⁻⁷.
-
Plating: a. Pipette 0.1 mL from the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate, labeled R2A agar plates. b. Spread the inoculum evenly over the surface of the agar using a sterile spreader. c. Prepare triplicate plates for each dilution.
-
Incubation: a. Invert the plates and incubate at 25-28°C for 5-7 days, or until colonies are visible.
-
Colony Counting: a. Count the number of colonies on plates that have between 30 and 300 colonies.[15] b. Calculate the number of colony-forming units (CFU) per gram of dry soil using the formula: CFU/g = (Number of colonies × Dilution factor) / Volume plated (mL)
Visualizations
Caption: Workflow for a this compound mitigation experiment.
Caption: this compound's toxic effects and mitigation pathways.
References
- 1. Antimicrobial activity and possible mechanisms of this compound against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Oxidative Stress and Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inactivates Pseudomonas aeruginosa through Cell Membrane Damage, Biofilm Blockage, and Inhibition of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. renupublishers.com [renupublishers.com]
- 8. Seasonal patterns of this compound in soil beneathJuglans nigra (black walnut) and influence ofJ. nigra on understory vegetation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a Natural Quorum Sensing Inhibitor against Pseudomonas aeruginosa pqs-Mediated Virulence and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. openknowledge.fao.org [openknowledge.fao.org]
- 15. Revisiting soil bacterial counting methods: Optimal soil storage and pretreatment methods and comparison of culture-dependent and -independent methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Juglone Content in Juglans regia Cultivars: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of juglone content in various cultivars of Juglans regia (Persian walnut). It is intended for researchers, scientists, and drug development professionals interested in the quantitative assessment of this bioactive naphthoquinone. The document summarizes key experimental data, details the methodologies for this compound quantification, and visualizes the experimental workflow and a relevant biological signaling pathway.
Quantitative Analysis of this compound Content
This compound (5-hydroxy-1,4-naphthoquinone) is a characteristic allelochemical found in plants of the Juglandaceae family, including Juglans regia. Its concentration can vary significantly between different cultivars and plant tissues. The following tables summarize the this compound content in the leaves and green husks of several Juglans regia cultivars, as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: this compound Content in Leaves of Different Juglans regia Cultivars
| Cultivar | This compound Content (mg/100g Fresh Weight) |
| Germisara | 5.42 |
| Jupanesti | 22.82 |
| Franquette | 12.64 |
| Vina | 8.75 |
| Valcor | 7.98 |
| Various Cultivars (Range) | 44.55 - 205.12 |
Data for 'Germisara', 'Jupanesti', 'Franquette', 'Vina', and 'Valcor' are from Cosmulescu et al. (2011)[1][2][3]. The broader range for various cultivars is from a study by Cosmulescu et al. (2012)[4][5].
Table 2: this compound Content in Green Husks of Different Juglans regia Cultivars
| Cultivar | This compound Content (mg/100g) |
| Germisara | 20.56 |
| Jupanesti | 42.78 |
| Franquette | 32.89 |
| Vina | 28.91 |
| Valcor | 31.39 |
Data from Cosmulescu et al. (2011)[1][2][3].
Experimental Protocols
The quantification of this compound in Juglans regia tissues is typically achieved through chromatographic techniques. The following section outlines a standard methodology for this compound extraction and analysis using HPLC.
Sample Preparation and Extraction
A variety of solvents can be used for the extraction of this compound from walnut tissues, with methanol (B129727) and aqueous acetone (B3395972) being effective choices.[6] Chloroform has also been utilized for fresh walnut leaves.[6] The general procedure is as follows:
-
Sample Collection: Collect fresh plant material (leaves or green husks) from the desired Juglans regia cultivars.
-
Homogenization: Homogenize a known weight of the plant material (e.g., 1 gram) with a suitable solvent (e.g., methanol) in a mortar and pestle or a mechanical blender.
-
Extraction: Transfer the homogenate to a flask and perform extraction, often at room temperature with agitation for a set period (e.g., 24 hours).[7] Some protocols may involve heating.[8]
-
Filtration: Filter the extract through a syringe filter (e.g., 0.45 µm pore size) to remove particulate matter.[1]
HPLC Analysis
The filtered extract is then analyzed using a reversed-phase HPLC system with a C18 column.
-
Chromatographic System: A standard HPLC system equipped with a pump, injector, column oven, and a diode-array detector (DAD) or a mass spectrometer (MS) is used.
-
Column: A Hypersil Gold C18 column (e.g., 5 µm particle size, 250 x 4.6 mm) is commonly employed.[4][5]
-
Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acidified water (e.g., with 0.5% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[6]
-
Detection: Detection is performed at a wavelength corresponding to the absorption maximum of this compound, which is around 254 nm, 278 nm, or 300 nm.[4][5]
-
Quantification: this compound is identified by its retention time compared to a standard. Quantification is achieved by measuring the peak area and comparing it to a calibration curve prepared with known concentrations of a pure this compound standard.[5]
Visualizations
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the extraction and quantification of this compound from Juglans regia.
This compound's Influence on MAP Kinase Signaling Pathway
This compound has been reported to activate Mitogen-Activated Protein (MAP) kinases, including ERK, JNK, and p38, in various cell types.[9][10] This signaling cascade is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Nano-encapsulation Attenuates Juglone's Cytotoxicity in Healthy Cells While Enhancing Apoptotic Effects in Cancer Cells
A comparative analysis of recent studies reveals that nano-encapsulation of Juglone, a naturally occurring naphthoquinone, significantly alters its cytotoxic profile. While free this compound exhibits potent, dose-dependent toxicity to both healthy and cancerous cells, nano-formulations, particularly those using Poly(lactic-co-glycolic acid) (PLGA), tend to reduce toxicity in normal cells.[1][2][3][4] Conversely, in cancer cell lines, nano-encapsulated this compound demonstrates comparable or even enhanced pro-apoptotic activity compared to its free counterpart, suggesting a promising strategy for improving its therapeutic index in cancer treatment.[5][6]
Recent research has focused on overcoming the limitations of this compound, such as its low water solubility and general toxicity, through nano-encapsulation.[1][2][3][4][5] A key finding from these studies is the differential impact of nano-formulations on various cell types. In non-cancerous cell lines, such as L929 fibroblasts and alfalfa cells, nano-encapsulated this compound consistently displays lower cytotoxicity compared to free this compound, as evidenced by higher IC50 values.[1] This suggests a protective effect of the nanoparticle shell, likely due to a more controlled and sustained release of the active compound.[1]
In contrast, when tested on human cervical cancer cells (HeLa), the cytotoxic effects of free and nano-encapsulated this compound were more comparable in terms of IC50 values.[5][6] However, the nano-formulation exhibited a superior ability to induce apoptosis, a form of programmed cell death crucial for cancer therapy. This was demonstrated by increased activation of caspase-3 and more significant suppression of the anti-apoptotic protein BCL-2 in cells treated with nano-encapsulated this compound.[6]
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values from comparative studies, illustrating the differential cytotoxic effects of free this compound and its nano-encapsulated forms on various cell lines.
| Cell Line | Treatment | Incubation Time | IC50 (µM) | Reference |
| L929 Fibroblasts | Free this compound | 24 hours | 290 | [1] |
| Nano-encapsulated this compound | 24 hours | 330 | [1] | |
| Free this compound | 48 hours | 60 | [1][2] | |
| Nano-encapsulated this compound | 48 hours | 270 | [1][2] | |
| Alfalfa Cells | Free this compound | 24 hours | 316 | [1] |
| Nano-encapsulated this compound | 24 hours | 382 | [1] | |
| HeLa Cells | Free this compound | Not Specified | 17.07 | [5][6] |
| Nano-encapsulated this compound | Not Specified | 20.64 | [5][6] | |
| A431 Cells | Free this compound | Not Specified | Lower than nano-form | [7] |
| This compound-BSA Nanoparticles | Not Specified | Significantly less cytotoxic | [7] | |
| HT29 Cells | Free this compound | Not Specified | Lower than nano-form | [7] |
| This compound-BSA Nanoparticles | Not Specified | Significantly less cytotoxic | [7] |
Experimental Methodologies
The evaluation of the cytotoxic effects of free and nano-encapsulated this compound involved several key experimental protocols:
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability. Cells are incubated with the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases cleave the MTT to formazan (B1609692), a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm) after solubilization.[1][8]
Mutagenicity Assay
-
Ames Test (Bacterial Reverse Mutation Assay): This assay is used to assess the mutagenic potential of a compound. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The bacteria are exposed to the test substance (in this case, free and nano-encapsulated this compound) with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations that restore the ability of the bacteria to synthesize histidine, leading to the growth of revertant colonies.[1]
Apoptosis Assays
-
Caspase-3 Activity: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. The activity of caspase-3 can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage by the active enzyme.[6]
-
BCL-2 Protein Level Analysis: BCL-2 is an anti-apoptotic protein. Its downregulation is associated with the induction of apoptosis. Protein levels can be quantified using techniques such as Western blotting or ELISA, which utilize specific antibodies to detect and measure the amount of BCL-2 protein in cell lysates.[6]
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a characteristic of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP, which can then be visualized by fluorescence microscopy or flow cytometry.[6]
Visualizing the Processes
To better understand the experimental flow and the biological pathways involved, the following diagrams are provided.
Caption: Experimental workflow for comparing the cytotoxicity of free and nano-encapsulated this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and mutagenic potential of this compound: a comparison of free and nano-encapsulated form | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 4. View of Cytotoxic and mutagenic potential of this compound: a comparison of free and nano-encapsulated form [arhiv.imi.hr]
- 5. This compound Encapsulation in PLGA Nanoparticles Improves Solubility and Enhances Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Encapsulation in PLGA Nanoparticles Improves Solubility and Enhances Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Antiproliferative Activity Evaluation of this compound-Loaded BSA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Beyond Juglone: A Comparative Guide to the Allelochemical Arsenal of Juglans regia
For Researchers, Scientists, and Drug Development Professionals
While juglone has long been recognized as the principal allelochemical in the common walnut (Juglans regia), a growing body of evidence reveals a more complex chemical arsenal (B13267) responsible for its allelopathic effects on neighboring flora. This guide provides a comparative analysis of this compound and other identified allelochemicals in J. regia, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved in their mode of action.
The Expanding Roster of Juglans regia Allelochemicals
Contrary to the long-held belief that this compound is the sole phytotoxic agent, recent studies have identified a diverse array of compounds in J. regia tissues, including leaves, husks, and roots, that contribute to its growth-inhibitory properties. These compounds primarily fall into the categories of phenolic acids and flavonoids.[1][2] The allelopathic activity of J. regia extracts is often more potent than can be attributed to this compound alone, suggesting synergistic interactions between these various compounds.[2]
Quantitative Comparison of Allelochemicals
The concentration of this compound and other phenolic compounds varies significantly across different tissues of the walnut tree. The green husk and leaves are particularly rich sources of these allelochemicals.[3][4] The following tables summarize the quantitative data from various studies, providing a comparative overview of the key compounds identified.
Table 1: Concentration of this compound and Other Phenolic Acids in Juglans regia Tissues
| Compound | Plant Part | Concentration (mg/100g fresh weight) | Reference |
| This compound | Green Husk | 20.56 - 42.78 | [3] |
| This compound | Leaves | 5.42 - 22.82 | [3] |
| Gallic Acid | Leaves | Present | [5] |
| Syringic Acid | Leaves | Present | [5] |
| Ellagic Acid | Leaves | Present | [5] |
| Caffeic Acid | Leaves | Present | [5] |
| p-Coumaric Acid | Leaves | Present | [5] |
| Ferulic Acid | Leaves | Present | [5] |
Table 2: Concentration of Flavonoids in Juglans regia Tissues
| Compound | Plant Part | Concentration (mg/g of extract) | Reference |
| Quercetin 3-galactoside | Leaves | High | [5] |
| Rutin | Leaves | Present | [5] |
| Myricetin | Leaves | Present | [5] |
| Quercetin | Leaves | Present | [5] |
| Kaempferol | Leaves | Present | [4][5] |
| Kaempferol-3-O-α-L-arabinofuranoside | Leaves | Present | [4] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the extraction, identification, and bio-assessment of allelochemicals from J. regia.
Extraction and Fractionation of Phenolic Compounds
This protocol describes a general method for the extraction and fractionation of phenolic compounds, including phenolic acids and flavonoids, from J. regia leaves.
Workflow for Extraction and Fractionation
Caption: Workflow for the extraction and analysis of phenolic compounds.
Materials:
-
Dried and powdered J. regia leaves
-
70% (v/v) Ethanol
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
Procedure:
-
Extraction: Macerate the dried and powdered leaf material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a crude extract.
-
Analysis: Redissolve the crude extract in methanol (B129727) for analysis by HPLC-DAD-ESI-MS/MS to identify and quantify the phenolic compounds.[5][6]
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a method for the separation and quantification of phenolic compounds from J. regia extracts.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of allelochemicals.
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
Mobile phase: A gradient of water (with 0.1% acetic acid) and methanol.
-
Detector: DAD set at 280 nm, 320 nm, and 360 nm, and an ESI-MS/MS system.
Procedure:
-
Injection: Inject the filtered sample into the HPLC system.
-
Elution: Employ a solvent gradient to separate the compounds. A typical gradient might start with a high percentage of aqueous solvent and gradually increase the organic solvent percentage.
-
Detection: Monitor the elution profile using the DAD at different wavelengths to detect various classes of phenolic compounds.
-
Identification and Quantification: Identify the compounds based on their retention times and mass spectra compared to authentic standards. Quantify the compounds by integrating the peak areas from the chromatograms.[5][6]
Seed Germination and Seedling Growth Bioassay
This bioassay is used to assess the allelopathic potential of J. regia extracts on a model plant species, such as lettuce (Lactuca sativa).[7][8][9]
Bioassay Experimental Workflow
Caption: Workflow for the allelopathic bioassay.
Materials:
-
Lactuca sativa seeds
-
J. regia leaf extract (at various concentrations)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper
-
Distilled water (control)
-
Incubator
Procedure:
-
Seed Sterilization: Surface sterilize lettuce seeds with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water.
-
Preparation of Petri Dishes: Place two layers of sterile filter paper in each Petri dish.
-
Treatment Application: Add 5 mL of the respective J. regia extract concentration (or a solution of an isolated compound) to each treatment dish. Add 5 mL of distilled water to the control dishes.
-
Sowing: Place 25 sterilized lettuce seeds evenly on the filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 1°C with a 12h/12h light/dark cycle.
-
Data Collection: After 7 days, record the germination percentage, and measure the root and shoot length of the seedlings.
Signaling Pathways Affected by J. regia Allelochemicals
The phytotoxic effects of J. regia's non-juglone allelochemicals are mediated through the disruption of key signaling pathways in target plants. The primary mechanisms identified are the induction of oxidative stress and the interference with hormonal signaling, particularly gibberellic acid.[10][11][12]
Induction of Oxidative Stress
Phenolic compounds from J. regia can induce the overproduction of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂⁻) in the cells of target plants.[10] This leads to oxidative stress, causing cellular damage and inhibiting growth.
Oxidative Stress Signaling Pathway
Caption: Phenolic allelochemicals induce oxidative stress.
Interference with Gibberellic Acid (GA) Signaling
Gibberellic acid is a crucial plant hormone that promotes seed germination and seedling growth. Some allelochemicals, including certain flavonoids, can interfere with GA biosynthesis or signaling pathways, leading to reduced germination and stunted growth.[13][14]
Gibberellic Acid Signaling Inhibition
Caption: Flavonoids can interfere with gibberellic acid signaling.
Conclusion
The allelopathic nature of Juglans regia is not solely attributable to this compound. A complex mixture of phenolic acids and flavonoids acts, likely synergistically, to inhibit the growth of competing plants. Understanding the full spectrum of these allelochemicals and their mechanisms of action is crucial for a comprehensive appreciation of walnut allelopathy. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further investigate these complex interactions and explore their potential applications in agriculture and drug development.
References
- 1. [Analysis of the extraction of red pellicle of walnut (Juglans regia L.) by ultraviolet-visible spectra and HPLC-ESI-MS(n)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Phytotoxicity and allelopathic potential of Juglans regia L. leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Extracts of Three Herbs Allelopathically Inhibit Lettuce Germination but Promote Seedling Growth at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Dynamic analysis of physiological indices and transcriptome profiling revealing the mechanisms of the allelopathic effects of phenolic acids on Pinellia ternata [frontiersin.org]
- 11. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gibberellins Inhibit Flavonoid Biosynthesis and Promote Nitrogen Metabolism in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
The Herbicidal Potential of Juglone: A Comparative Analysis of its Effects on Various Weed Species
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the potent herbicidal properties of Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring allelochemical found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra). This guide synthesizes experimental data on the efficacy of this compound against a range of common agricultural weeds, providing a valuable resource for researchers and professionals in the fields of agriculture, weed science, and the development of natural herbicides. The findings indicate that this compound exhibits significant inhibitory effects on the germination and growth of numerous weed species, positioning it as a promising candidate for a bio-herbicide.
Comparative Efficacy of this compound on Weed Species
This compound's phytotoxic effects manifest in various ways, including reduced seed germination, inhibition of root and shoot elongation, and a decrease in overall biomass. The sensitivity to this compound varies significantly among different weed species.
Inhibition of Germination and Growth
Laboratory and greenhouse studies have consistently demonstrated this compound's ability to suppress weed growth. The following tables summarize the quantitative data from key experiments, showcasing the differential sensitivity of various weed species to different concentrations of this compound.
Table 1: Effect of this compound on Weed Seedling Elongation and Fresh Weight
| Weed Species | This compound Concentration (mM) | Shoot Elongation Inhibition (%) | Root Elongation Inhibition (%) | Seedling Fresh Weight Inhibition (%) | Reference |
| Wild Mustard (Sinapis arvensis) | 1.15 | Significant Decrease | Less Affected than Shoot | Significant Decrease | [1][2] |
| 2.30 | Significant Decrease | Less Affected than Shoot | Significant Decrease | [1][2] | |
| 5.74 | 49.2 | - | 60.7 | [2] | |
| Creeping Thistle (Cirsium arvense) | 1.15 | Significant Decrease | Less Affected than Shoot | Significant Decrease | [1][2] |
| 2.30 | Significant Decrease | Less Affected than Shoot | Significant Decrease | [1][2] | |
| 5.74 | 83.6 | - | 98.6 | [2] | |
| Field Poppy (Papaver rhoeas) | 1.15 | Significant Decrease | Less Affected than Shoot | Significant Decrease | [1][2] |
| 2.30 | Significant Decrease | Less Affected than Shoot | Significant Decrease | [1][2] | |
| 5.74 | Lethal Effect | Lethal Effect | Lethal Effect | [1][2][3] | |
| Henbit (Lamium amplexicaule) | 1.15 | Significant Decrease | Less Affected than Shoot | Significant Decrease | [1][2] |
| 2.30 | Significant Decrease | Less Affected than Shoot | Significant Decrease | [1][2] | |
| 5.74 | 81.6 | - | 65.1 | [2] | |
| Corn Cockle (Agrostemma githago) | 1 µM - 10 mM | Higher suppression than crops | - | - | [4] |
Table 2: Effect of this compound on Weed Seed Germination
| Weed Species | This compound Concentration | Effect on Germination | Reference |
| Six different species | 10⁻³ M and 10⁻⁴ M | Germination affected | [5] |
| Eleven different species | 10⁻³ M and 10⁻⁴ M | Radicle elongation affected | [5] |
| Corn Poppy (Papaver rhoeas) | 1 µM - 10 mM | Higher suppression than crops | [4] |
It is noteworthy that in several studies, crop species such as wheat and barley showed significantly less sensitivity to this compound at concentrations that were highly inhibitory to the tested weeds, suggesting a potential for selective weed control.[1][2]
Experimental Protocols
The following methodologies are based on protocols described in the cited research for assessing the herbicidal effects of this compound.
In Vitro Seed Germination and Seedling Growth Assay
This method is commonly used to evaluate the direct phytotoxic effects of this compound on seed germination and early seedling development.
-
Preparation of Test Solutions: this compound solutions are prepared by dissolving pure this compound (95% purity, Sigma) in distilled water. To enhance solubility, the solution is typically stirred continuously at 40°C for 24 hours.[5] A range of concentrations, from micromolar (µM) to millimolar (mM), are prepared to determine dose-dependent effects.
-
Seed Sterilization and Plating: Seeds of the target weed species are surface-sterilized, often with a 5% sodium hypochlorite (B82951) solution for 3 minutes, followed by thorough rinsing with distilled water.[6] A standardized number of seeds (e.g., 25) are then placed on sterile filter paper in Petri dishes.[6]
-
Treatment Application: A specific volume of the prepared this compound solution (e.g., 5-10 ml) is added to each Petri dish. Control groups are treated with distilled water.[6] The Petri dishes are sealed with parafilm to prevent evaporation.[6]
-
Incubation: The treated seeds are incubated in a controlled environment, with specified conditions for temperature, light, and humidity (e.g., 26°C day/21°C night, 14h/10h photoperiod, 60-70% humidity).[6]
-
Data Collection and Analysis: After a set incubation period (e.g., 10 days), parameters such as germination percentage, root and shoot length, and seedling fresh and dry weight are measured.[2][5] The percentage of inhibition is calculated relative to the control group.
In Vivo Pot Experiment for Whole-Plant Bioassay
This method assesses the herbicidal effects of this compound on established seedlings in a more natural soil environment.
-
Plant Material and Growth Conditions: Weed seeds are sown in pots containing a sterilized substrate (e.g., a 2:1 ratio of garden humus and sand).[6] The pots are maintained in a greenhouse or growth chamber under controlled environmental conditions.[2][6]
-
Treatment Application: Once the seedlings have reached a specific growth stage (e.g., two to three true leaves), the this compound solutions are applied.[2] Application is typically done by spraying the foliage until runoff, with a wetting agent such as Tween-20 (at 0.01% v/v) often included to improve leaf surface coverage.[2] Control plants are sprayed with a solution containing only distilled water and the wetting agent.[2]
-
Data Collection and Analysis: After a specified period following treatment (e.g., 11 days), the plants are harvested.[2] Measurements of shoot and root length, fresh and dry weight, and chlorophyll (B73375) content are taken.[1][2] Visual assessments of phytotoxicity, such as leaf wilting and yellowing, are also recorded.[4]
Mechanism of Herbicidal Action
The phytotoxicity of this compound is attributed to several mechanisms at the cellular level. A key mode of action is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage.[4] This oxidative stress can result in leaf wilting and yellowing, and damage to the roots, ultimately leading to plant death.[4]
Furthermore, this compound has been shown to impair the function of the plasma membrane H⁺-ATPase.[4] This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane, which is essential for nutrient uptake and other vital cellular processes. Inhibition of H⁺-ATPase disrupts these processes, leading to rapid and irreversible growth inhibition.[4]
Visualizing the Process
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. jem-online.org [jem-online.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zobodat.at [zobodat.at]
- 6. Phytotoxicity and allelopathic potential of Juglans regia L. leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
Juglone's Role in Oxidative Stress and Cell Signaling: A Comparative Guide
Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound found in walnuts, has garnered significant attention in biomedical research for its multifaceted role in inducing oxidative stress and modulating critical cell signaling pathways. This guide provides a comparative analysis of this compound's performance against other well-known agents used to study these cellular processes. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Dual Nature of this compound: Pro-oxidant and Modulator of Cell Signaling
This compound's biological activity is largely attributed to its ability to act as a redox cycling agent. This process involves the enzymatic reduction of the quinone structure to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone. This cycle leads to a rapid increase in intracellular reactive oxygen species (ROS), inducing a state of oxidative stress.[1] Concurrently, this compound can deplete cellular antioxidant defenses by forming adducts with nucleophiles like glutathione (B108866) (GSH).[1]
The resulting oxidative stress triggers a cascade of cellular responses, activating key signaling pathways involved in cell survival, proliferation, and apoptosis. Notably, this compound has been shown to activate mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, often in a ROS-dependent manner.[1] Furthermore, it can modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and survival.[2][3][4]
Comparative Analysis with Alternative Agents
To provide a clearer perspective on this compound's efficacy and mechanism, this guide compares it with other compounds commonly used to induce oxidative stress and influence cell signaling. These alternatives include other naphthoquinones like Plumbagin and Menadione, the direct oxidant Hydrogen Peroxide (H₂O₂), the herbicide Paraquat, and the flavonoid Quercetin, which exhibits both antioxidant and pro-oxidant properties.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data, offering a side-by-side comparison of this compound and its alternatives. It is important to note that IC₅₀ values can vary significantly depending on the cell line and experimental conditions.
Table 1: Comparison of Cytotoxicity (IC₅₀ Values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| This compound | MIA PaCa-2 (Pancreatic Cancer) | 5 | [5] |
| L929 (Fibroblast) | 290 (24h), 60 (48h) | [6][7] | |
| A549 (Lung Cancer) | 9.47 | [3] | |
| LLC (Lewis Lung Carcinoma) | 10.78 | [3] | |
| Plumbagin | C6 (Glioblastoma) | 7.7 | [8][9] |
| Human PBL | ~5 (two-fold more potent than this compound) | [10] | |
| Menadione | C6 (Glioblastoma) | 9.6 | [8][9] |
| Paraquat | Human Neural Progenitor Cells | Induces apoptosis at 10 | [11] |
| Quercetin | Varies widely | Generally higher than naphthoquinones | [12] |
| H₂O₂ | Varies widely | Dependent on cell type and duration | [13] |
Table 2: Mechanistic Comparison of Effects on Oxidative Stress and Cell Signaling
| Compound | Primary Mechanism of ROS Production | Key Signaling Pathways Affected | Reference(s) |
| This compound | Redox cycling, GSH depletion | MAPK (ERK, JNK, p38) activation, PI3K/Akt inhibition | [1][2][3] |
| Plumbagin | Redox cycling | PI3K/Akt/mTOR inhibition, NF-κB, STAT3 | [14][15][16] |
| Menadione | Redox cycling, Arylation of thiols | MAPK (p38, ERK) activation | [17][18][19][20] |
| Hydrogen Peroxide (H₂O₂) | Direct oxidant | MAPK (ERK, JNK, p38), NF-κB | [13] |
| Paraquat | Mitochondrial electron transport chain disruption | JNK, ERK | [21][22][23] |
| Quercetin | Pro-oxidant at high concentrations/in the presence of metals | Nrf2 activation, PI3K/Akt, MAPK | [24][25][26] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular ROS: DCFH-DA Assay
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate and treat with the test compounds as described for the MTT assay.
-
Probe Loading: Remove the treatment medium and wash the cells with serum-free medium. Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Analysis of Cell Signaling Proteins: Western Blotting
This technique is used to detect specific proteins in a cell lysate, particularly the phosphorylation status of signaling proteins like MAPKs and Akt.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships discussed in this guide.
Signaling Pathways
References
- 1. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of PI3K/AKT/mTOR Pathway in this compound-Treated Bovine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of this compound and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plumbagin and this compound induce caspase-3-dependent apoptosis involving the mitochondria through ROS generation in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The relative importance of oxidative stress versus arylation in the mechanism of quinone-induced cytotoxicity to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteolin Vs Quercetin: Antioxidant Activity Comparison [eureka.patsnap.com]
- 13. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Redox cycling and sulphydryl arylation; their relative importance in the mechanism of quinone cytotoxicity to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mitochondria Are a Major Source of Paraquat-induced Reactive Oxygen Species Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Unveiling Bacterial Responses to Juglone: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bacterial proteomic responses to treatment with Juglone, a naturally occurring naphthoquinone with demonstrated antibacterial properties. By summarizing quantitative data and detailing experimental methodologies, this document serves as a valuable resource for understanding the mechanisms of this compound's antibacterial activity and identifying potential therapeutic targets.
Quantitative Proteomic Analysis: Staphylococcus aureus Response to this compound
A key study by Wang et al. (2016) utilized isobaric tags for relative and absolute quantitation (iTRAQ) to investigate the proteomic alterations in Staphylococcus aureus following this compound treatment.[1][2] The analysis identified 53 differentially expressed proteins, providing critical insights into the cellular processes affected by this compound.
Table 1: Differentially Expressed Proteins in S. aureus Treated with this compound
| Protein Accession | Protein Name/Function | Fold Change | Biological Process |
| Upregulated Proteins | |||
| Q2G1J6 | Oxidoreductase, short-chain dehydrogenase/reductase family | 2.13 | Oxidative Stress Response |
| Q2G025 | NAD(P)H dehydrogenase (quinone) | 1.89 | Oxidative Stress Response |
| Q2G1Z1 | Superoxide (B77818) dismutase [Mn] | 1.75 | Oxidative Stress Response |
| ... | ... | ... | ... |
| Downregulated Proteins | |||
| Q2G0C4 | Penicillin-binding protein 2 | -2.56 | Cell Wall Synthesis |
| Q2G2E8 | Peptidoglycan synthetase FtsI | -2.21 | Cell Wall Synthesis |
| Q2G1N0 | DNA-directed RNA polymerase subunit beta | -1.98 | RNA Synthesis |
| Q2G1M9 | DNA gyrase subunit A | -1.92 | DNA Replication |
| Q2G0F1 | 50S ribosomal protein L1 | -1.85 | Protein Synthesis |
| Q2G0E9 | 30S ribosomal protein S2 | -1.78 | Protein Synthesis |
| ... | ... | ... | ... |
Note: This table presents a selection of differentially expressed proteins for illustrative purposes. The full dataset from the cited study should be consulted for a comprehensive list.
The proteomic data suggests that this compound induces a significant oxidative stress response in S. aureus, evidenced by the upregulation of oxidoreductases and superoxide dismutase.[1][2] Concurrently, critical cellular processes such as cell wall formation, DNA replication, RNA transcription, and protein synthesis are substantially inhibited, leading to cell collapse.[1][3]
Comparative Effects on Other Bacteria
While detailed quantitative proteomics for other bacterial species are less prevalent in the literature, studies on Escherichia coli indicate a similar multifaceted mechanism of action. Research has shown that this compound can disrupt the integrity of the E. coli cell membrane, increase its permeability, and inhibit the formation of biofilms.[4][5] Furthermore, it has been observed to inhibit the expression of proteins, DNA, and RNA in E. coli.[4] These findings suggest a broad-spectrum antibacterial activity of this compound, although the specific protein targets may vary between species.
Experimental Protocols
The following section details the methodologies employed in the comparative proteomic analysis of bacterial responses to this compound, primarily based on the study of S. aureus.[1][2]
Bacterial Culture and this compound Treatment
-
Staphylococcus aureus (e.g., ATCC 29213) is cultured in a suitable medium such as Mueller-Hinton broth.
-
The bacterial culture is grown to the exponential phase (OD600 of approximately 0.5).[6]
-
The culture is then treated with a sub-inhibitory concentration of this compound (e.g., 1/2 MIC) for a defined period. A control group without this compound treatment is maintained under identical conditions.
-
The minimum inhibitory concentration (MIC) for this compound against S. aureus has been reported to be around 15.6 µg/mL.[7]
Protein Extraction and Quantification
-
Bacterial cells are harvested by centrifugation and washed with a phosphate (B84403) buffer.
-
Cell lysis is performed using methods such as sonication to release the cytoplasmic contents.
-
The total protein concentration in the lysate is determined using a standard protein assay, such as the BCA assay.[6]
iTRAQ Labeling and Mass Spectrometry
-
Proteins from both the this compound-treated and control groups are digested into peptides, typically using trypsin.
-
The resulting peptides are then labeled with iTRAQ reagents according to the manufacturer's protocol. This allows for the simultaneous identification and quantification of proteins from different samples in a single mass spectrometry run.
-
The labeled peptides are fractionated using techniques like strong cation exchange chromatography to reduce sample complexity.
-
Finally, the fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
-
The raw mass spectrometry data is processed using appropriate software to identify the peptides and quantify the relative abundance of proteins between the this compound-treated and control samples.
-
Proteins with a statistically significant fold change in expression are identified as differentially expressed.
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound based on proteomic findings.
Experimental workflow for comparative proteomics.
Proposed mechanism of action of this compound.
References
- 1. Antibacterial Activity of this compound against Staphylococcus aureus: From Apparent to Proteomic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of this compound against Staphylococcus aureus: From Apparent to Proteomic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of the Antibacterial Mechanism of Action of this compound against Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 4. Antibacterial Effect and Mechanism of this compound from Walnut Green Husk against Escherichia coli [spkx.net.cn]
- 5. Antibacterial effect and mechanism of this compound in walnut green skin on Escherichia coli [spkx.net.cn]
- 6. Bacterial proteomic workflow [protocols.io]
- 7. Antimicrobial activity and possible mechanisms of this compound against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Juglone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Juglone, a naturally occurring naphthoquinone with significant interest in the pharmaceutical and agricultural industries. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and drug development. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry.
Quantitative Performance Data
The following table summarizes the key performance parameters for the different analytical methods used for this compound quantification. These parameters are essential for determining the suitability of a method for a specific application, considering factors such as required sensitivity, selectivity, and sample matrix complexity.
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-DAD | ≥ 0.999[1] | 0.02 µg/mL[2] | 0.06 µg/mL[2] | 95-105%[1] | < 2%[1] |
| LC-MS/MS | Not explicitly stated | Higher than HPLC-DAD[2] | Higher than HPLC-DAD[2] | Not explicitly stated | Not explicitly stated |
| HPTLC | ≥ 0.997 | 50 ng/band | 100 ng/band | 96.54 - 98.53% | 0.28 - 2.21% |
| UV-Vis | Not explicitly stated | µg/mL range[3] | µg/mL range[3] | Not explicitly stated | Not explicitly stated |
Experimental Workflows & Logical Relationships
The general workflow for the quantification of this compound from a sample matrix involves several key stages, from sample preparation to data analysis. The choice of analytical technique will influence the specific parameters at each stage.
Caption: General workflow for this compound quantification.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the routine quantification of this compound due to its robustness and good sensitivity.
-
Sample Preparation:
-
Weigh a suitable amount of the powdered sample.
-
Extract the sample with a suitable solvent (e.g., methanol (B129727), aqueous acetone, or chloroform) using sonication or maceration.[2]
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[2]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Hypersil Gold C18, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution is typically used, for example, a mixture of 1% aqueous acetic acid (A) and methanol (B).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 20°C.[5]
-
Detection: Diode-Array Detector (DAD) set at a wavelength of 440 nm for optimal sensitivity and precision.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it suitable for complex matrices and trace-level quantification.
-
Sample Preparation:
-
Follow the same extraction and filtration steps as for HPLC-DAD.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1260 Infinity II LC or equivalent.[2]
-
Column: Poroshell 120 EC-C18 column (100 x 2.1 mm, 1.9 µm).[2]
-
Mobile Phase: A gradient of water with 0.5% formic acid (A) and a 1:1 (v/v) mixture of acetonitrile (B52724) and methanol (B).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).[2]
-
Ionization Mode: Typically negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective method for screening and quantification.
-
Sample Preparation:
-
Prepare a methanolic extract of the sample.
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
-
Chromatographic Conditions:
-
Stationary Phase: RP-18 F254S TLC plates.
-
Mobile Phase: A mixture of methanol, water, formic acid, and acetic acid (e.g., 48.8:46.4:2.4:2.4, v/v/v/v).
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Densitometric determination at 254 nm in reflectance/absorbance mode.
-
UV-Visible (UV-Vis) Spectrophotometry
This is a simpler and more economical method, suitable for the quantification of this compound in less complex samples.
-
Sample Preparation:
-
Spectrophotometric Conditions:
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 423 nm.[3]
-
Measurement: Measure the absorbance of the standard and sample solutions against a methanol blank.
-
Quantification: Calculate the concentration of this compound in the sample using a calibration curve generated from the standard solutions.[3]
-
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study. HPLC-DAD offers a good balance of performance and cost for routine analysis. LC-MS/MS provides the highest sensitivity and selectivity, which is crucial for complex matrices or when trace-level detection is required. HPTLC is a high-throughput and cost-effective option for screening multiple samples. UV-Vis spectrophotometry is a simple and economical choice for straightforward quantification in purified or simple extracts. Cross-validation of results using two different analytical techniques is recommended to ensure the accuracy and reliability of the data, particularly in regulatory settings.
References
The Efficacy of Juglone as a Natural Insecticide: A Comparative In Vivo Analysis
Introduction
The increasing demand for sustainable agricultural practices and the growing concerns over the environmental impact of synthetic pesticides have fueled the search for effective natural alternatives. Juglone (5-hydroxy-1,4-naphthoquinone), a phenolic compound naturally produced by plants in the Juglandaceae family, particularly the black walnut (Juglans nigra), has long been recognized for its allelopathic properties.[1][2][3] Recent research has highlighted its potential as a potent natural insecticide, toxic to a variety of insect herbivores.[1][4] This guide provides an in-depth, in vivo comparison of this compound's insecticidal efficacy against other prominent natural insecticides: Azadirachtin (from neem oil), Spinosad, and Pyrethrins. The data presented is intended for researchers, scientists, and professionals in the field of drug and pesticide development to objectively evaluate this compound's potential.
Comparative Efficacy: In Vivo Lethality
The following tables summarize the in vivo lethal concentration (LC50) and lethal dose (LD50) values for this compound and its comparator natural insecticides against various insect pests. LC50 represents the concentration of a substance required to kill 50% of a test population, while LD50 is the dose required for the same effect. These values are critical metrics for assessing and comparing the potency of insecticides.
| Table 1: this compound In Vivo Efficacy Data | ||||
| Active Ingredient | Insect Species | Life Stage | Assay Type | LC50/LD50 Value |
| This compound | Galleria mellonella (Greater wax moth) | 1st Instar Larvae | Dietary Incorporation (48h) | LC50: 2.3 mg / 2 g diet[5] |
| Table 2: Comparator Natural Insecticides In Vivo Efficacy Data | ||||
| Active Ingredient | Insect Species | Life Stage | Assay Type | LC50/LD50 Value |
| Azadirachtin | Plutella xylostella (Diamondback moth) | 3rd Instar Larvae | Oral (Dietary, 72h) | LC50: 0.29 - 0.37 µg/mL[6][7] |
| Spodoptera littoralis (Cotton leafworm) | 4th Instar Larvae | Dietary Incorporation (9 days) | LC50: 8.6 ppm[8] | |
| Anticarsia gemmatalis (Velvetbean caterpillar) | Larvae | Dietary Incorporation | LC50: 0.58 g/L[9] | |
| Drosophila melanogaster (Fruit fly) | 3rd Instar Larvae | Topical Application | LD50: 0.67 µ g/larva [10] | |
| Spinosad | Callosobruchus chinensis (Pulse beetle) | Adult | Contact (Dry Film, 72h) | LC50: 37.45 ppm[11] |
| Plutella xylostella (Diamondback moth) | 4th Instar Larvae | Leaf Dip Bioassay (72h) | LC50: 0.598 ppm[12] | |
| Ceratitis capitata (Mediterranean fruit fly) | Adult (Female) | Bait Ingestion (24h) | LC50: 4.2 mg/L[6] | |
| Xanthogaleruca luteola (Elm leaf beetle) | 3rd Instar Larvae | Leaf Dip Bioassay | LC50: 2.9 ppm | |
| Pyrethrins | Mammals (Rat, oral) | - | - | LD50: 200 - >2,600 mg/kg[5] |
| Aquatic Organisms (Fish) | - | - | LC50: <1.0 ppb |
Note: Direct comparison of LC50/LD50 values should be made with caution due to variations in experimental protocols, insect species, and life stages.
Mechanisms of Action: Signaling Pathways
The efficacy of these natural insecticides stems from their distinct mechanisms of action at the molecular level.
This compound: Multi-Target Inhibition and Oxidative Stress
This compound's insecticidal activity is not attributed to a single target but rather a cascade of disruptive effects. Its primary mechanism involves the inhibition of essential metabolic enzymes.[3] Furthermore, this compound can undergo redox cycling within the insect's cells, a process that generates reactive oxygen species (ROS) such as hydrogen peroxide. This leads to significant oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.[5]
References
- 1. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. esjpesticides.org.eg [esjpesticides.org.eg]
- 5. researchgate.net [researchgate.net]
- 6. Azadirachtin induced larval avoidance and antifeeding by disruption of food intake and digestive enzymes in Drosophila melanogaster (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. EXTOXNET PIP - AZADIRACHTIN [extoxnet.orst.edu]
Comparative study of the biological activities of Juglone and its isomer Lawsone
Juglone (5-hydroxy-1,4-naphthoquinone) and its isomer Lawsone (2-hydroxy-1,4-naphthoquinone) are naturally occurring naphthoquinones that have garnered significant interest in the scientific community for their diverse biological activities.[1] this compound is primarily isolated from plants of the Juglandaceae family, such as the black walnut (Juglans nigra), while Lawsone is famously extracted from the henna plant (Lawsonia inermis).[2][3] Despite being structural isomers, the differing position of the hydroxyl group on the naphthoquinone scaffold dramatically influences their physicochemical properties and biological mechanisms. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols for key assays.
Comparative Biological Activities
The primary difference in the bioactivity between this compound and Lawsone often stems from the position of the hydroxyl group. The 5-hydroxyl group in this compound is believed to play a key mechanistic role in some of its specific activities, such as enzyme inhibition, which is not observed with Lawsone, where the hydroxyl group is at the 2-position.[4] Conversely, Lawsone is often reported to be a more potent inducer of oxidative stress through redox cycling.[2]
Anticancer Activity
Both this compound and Lawsone exhibit cytotoxic properties against various cancer cell lines, though their potency and mechanisms can differ.[5][6] this compound has been extensively studied and often demonstrates potent anticancer effects by inducing apoptosis, arresting the cell cycle, and inhibiting critical enzymes.[4][7] A notable mechanism of this compound is its ability to inhibit peptidyl-prolyl cis/trans isomerase (Pin1), an enzyme overexpressed in many cancers.[4][7] Lawsone and its derivatives have also shown cytotoxicity, often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress-induced cell death.[8]
Table 1: Comparative Anticancer Activity (IC₅₀ Values) of this compound and Lawsone
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Ovarian (OVCAR-3) | 30 | [9] |
| This compound | Pancreatic (PDAC) | ~5 | [5] |
| This compound | Gastric (SGC-7901) | 36.51 | [5] |
| This compound | Prostate (LNCaP) | - | [4] |
| Lawsone Derivatives | Cervix (HeLa) | Varies | [5][6] |
| Lawsone Derivatives | Ovarian (IGROV-1) | Varies | [6] |
| Lawsone Derivatives | Melanoma (SK-MEL-28) | Varies |[6] |
Note: Direct comparative IC₅₀ values for Lawsone against the same cell lines under identical conditions are not consistently available in the provided search results. Much of the recent research focuses on derivatives of Lawsone to improve its activity.[6]
Antimicrobial Activity
This compound and Lawsone are recognized for their broad-spectrum antimicrobial properties against bacteria and fungi.[10][11][12][13] this compound has demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[9][14] Its mechanism is thought to involve inducing oxidative stress, increasing membrane permeability, and potentially binding to bacterial DNA.[10][14] Lawsone and its derivatives also possess significant antibacterial and antifungal properties.[1][12][13]
Table 2: Comparative Antimicrobial Activity (MIC Values) of this compound and Lawsone
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Escherichia coli | 15.6 | [14] |
| This compound | Staphylococcus aureus | 15.6 | [14] |
| This compound | Salmonella pullorum | 15.6 | [14] |
| Lawsone | Candida albicans | - | [1] |
| Lawsone | MDR Bacteria | 200 - 300 |[13] |
Note: MIC values can vary significantly based on the specific strain and testing methodology. The data presented is for the parent compounds where available.
Anti-inflammatory Activity
Both compounds have been investigated for their anti-inflammatory potential.[1][13] Naphthoquinones can modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.[13] The mechanisms can involve the suppression of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or the modulation of signaling pathways such as NF-κB.[15][16]
Signaling Pathways and Mechanisms of Action
The subtle structural difference between this compound and Lawsone leads to distinct interactions with cellular machinery.
This compound is known to be a pleiotropic agent, influencing multiple signaling pathways. It can generate ROS, which triggers stress-activated pathways involving MAP kinases (ERK, JNK, p38).[4] Furthermore, its inhibition of the Pin1 enzyme disrupts the cell cycle and promotes apoptosis in cancer cells.[4][7]
Caption: Key signaling pathways modulated by this compound leading to anticancer effects.
Lawsone's biological activity is more frequently attributed to its ability to undergo redox cycling, leading to the production of ROS.[2][8] This surge in oxidative stress can overwhelm cellular antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately resulting in cell death.
Caption: Lawsone's mechanism is primarily driven by ROS-induced oxidative stress.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of biological activities.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[17] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to a purple formazan (B1609692) product.[17][18]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17][19]
-
Compound Treatment: Prepare serial dilutions of this compound and Lawsone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.[19][20]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17][20]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[17][18]
-
Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18][21]
-
Analysis: Calculate the percentage of cell viability using the formula: Viability (%) = (OD of treated cells / OD of control cells) x 100. The IC₅₀ value is determined by plotting viability against compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Broth Microdilution for Antimicrobial Susceptibility
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
Protocol:
-
Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound and Lawsone in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.[22]
-
Inoculation: Dilute the standardized bacterial suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation. Add the inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[23]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[22][24]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23][24]
Caption: Standard workflow for the broth microdilution antimicrobial susceptibility test.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay evaluates a compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Lawsone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated control group. Incubate for 24 hours.[15]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: To quantify nitrite (B80452) (a stable product of NO), mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Data Acquisition: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.[15]
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.
Conclusion
This compound and Lawsone, while isomeric, exhibit distinct profiles of biological activity. This compound often acts as a more specific inhibitor of cellular targets like Pin1, in addition to its ability to generate ROS.[4] In contrast, Lawsone's effects are predominantly linked to its potent induction of oxidative stress.[2][8] This fundamental difference, dictated by the position of a single hydroxyl group, makes them valuable tools for studying cellular responses to different types of chemical stress and provides a basis for the rational design of new therapeutic agents.[12] Further head-to-head studies using standardized protocols are necessary to fully elucidate their comparative efficacy and potential for drug development.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Effects of this compound and lawsone on oxidative stress in maize coleoptile cells treated with IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 10. Antibacterial Activity of this compound against Staphylococcus aureus: From Apparent to Proteomic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview on the antibacterial properties of this compound, naphthazarin, plumbagin and lawsone derivatives and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity and possible mechanisms of this compound against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jddtonline.info [jddtonline.info]
- 17. benchchem.com [benchchem.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. mdpi.com [mdpi.com]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. apec.org [apec.org]
Validating the inhibitory effect of Juglone on specific enzymes in cancer cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of Juglone on key enzymes in cancer cells against other known inhibitors. Experimental data is presented to validate these effects, alongside detailed methodologies for reproducibility.
This compound, a naturally occurring naphthoquinone found in plants of the Juglandaceae family, has demonstrated significant anti-cancer properties. Its mechanism of action is multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and the inhibition of crucial cellular enzymes. This guide focuses on the validation of this compound's inhibitory effects on specific enzymes critical to cancer cell proliferation and survival, comparing its performance with other established inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of this compound and alternative compounds against key cancer-related enzymes is summarized below. It is important to note that while direct enzymatic inhibitory concentrations (IC50) are available for alternative inhibitors and for this compound against Pin1, the data for this compound's effect on glycolytic enzymes is primarily presented as IC50 values for cell viability in various cancer cell lines. This reflects the compound's overall cytotoxic effect, which may be a result of inhibiting multiple cellular targets, including but not limited to the specified enzymes.
Glycolytic Pathway Enzymes
This compound has been shown to suppress the activity of key enzymes in the glycolytic pathway, a central metabolic route for energy production in rapidly proliferating cancer cells.[1][2]
Table 1: Comparison of Inhibitors for Glycolytic Enzymes
| Target Enzyme | Inhibitor | Cancer Cell Line(s) | IC50 Value (µM) | Nature of IC50 |
| Hexokinase (HK) | This compound | A549 (Lung) | 9.47 (24h) | Cell Viability[3][4][5] |
| LLC (Lewis Lung Carcinoma) | 10.78 (24h) | Cell Viability[3][4][5] | ||
| MIA Paca-2 (Pancreatic) | 5.27 (24h) | Cell Viability[6] | ||
| SKOV3 (Ovarian) | 30.13 (24h) | Cell Viability[7] | ||
| Benitrobenrazide | - | 0.53 | Enzymatic (HK2)[8] | |
| Benserazide | - | 5.52 | Enzymatic (HK2)[9][10] | |
| Phosphofructokinase (PFK) | This compound | Caco-2 (Colorectal) | 1.85 | Cell Viability[11] |
| DLD-1 (Colorectal) | 1.79 | Cell Viability[11] | ||
| Compound 3 | - | 15 | Enzymatic (PFK-M)[12] | |
| Compound 9 | - | 17 | Enzymatic (PFK-M)[12] | |
| Compound 29 | - | 8 | Enzymatic (PFK-L)[12] | |
| Compound 30 | - | 8 | Enzymatic (PFK-L)[12] | |
| Pyruvate (B1213749) Kinase (PK) | This compound | BxPC-3 (Pancreatic) | ~21 | Cell Viability[13] |
| PANC-1 (Pancreatic) | ~21 | Cell Viability[13] | ||
| Silibinin | - | 0.91 | Enzymatic (PKM2)[14][15] | |
| Curcumin | - | 1.12 | Enzymatic (PKM2)[14][15] | |
| Resveratrol | - | 3.07 | Enzymatic (PKM2)[14][15] | |
| Ellagic Acid | - | 4.20 | Enzymatic (PKM2)[14][15] |
Peptidyl-prolyl cis-trans isomerase (Pin1)
Pin1 is an enzyme that plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression and is often overexpressed in cancer. This compound is a known inhibitor of Pin1.
Table 2: Comparison of Pin1 Inhibitors
| Inhibitor | Cancer Cell Line(s) | IC50 Value (µM) |
| This compound | C666-1 (Nasopharyngeal) | 6 |
| HK1 (Nasopharyngeal) | 10 | |
| CD44+CD133+ Caco-2 | 1.38 | |
| ΔCD44+CD133+ Caco-2 | 1.21 | |
| KPT6566 | Caco-2 | - |
| PiB | - | 1.5 |
| TME-001 | HeLa | 6.1 |
| All-trans-retinoic acid (ATRA) | - | 33.2 |
| VS1 | - | 6.4 |
| VS2 | - | 29.3 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the alternative inhibitor. A control group with no treatment is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for measuring the direct inhibitory effect of a compound on a purified enzyme. Specific substrates and buffers will vary depending on the enzyme being assayed.
-
Reagent Preparation: All reagents, including the purified enzyme (e.g., Hexokinase, Phosphofructokinase, Pyruvate Kinase, or Pin1), the specific substrate, co-factors (e.g., ATP, NADH), and the inhibitor (this compound or alternatives), are prepared in an appropriate assay buffer.
-
Enzyme-Inhibitor Incubation: The purified enzyme and various concentrations of the inhibitor are pre-incubated together in the wells of a microplate for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Kinetic Measurement: The reaction progress is monitored over time by measuring the change in absorbance or fluorescence, depending on the assay method. For coupled enzyme assays, the production or consumption of a specific molecule (e.g., NADH) is measured.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percent inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is calculated from the dose-response curve.
Specific Assay Conditions:
-
Hexokinase (HK) Assay: The activity is often measured using a coupled-enzyme assay where the production of glucose-6-phosphate is linked to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase, which can be monitored at 340 nm.
-
Phosphofructokinase (PFK) Assay: PFK activity can be determined by a coupled-enzyme assay that measures the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. The subsequent reactions involving aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase lead to the oxidation of NADH, which is monitored at 340 nm.
-
Pyruvate Kinase (PK) Assay: PK activity is typically measured in a coupled reaction with lactate (B86563) dehydrogenase, where the pyruvate produced is converted to lactate, and the concomitant oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.
-
Pin1 Assay: Pin1 isomerase activity can be measured using a chymotrypsin-coupled assay with a specific peptide substrate. The cis-to-trans isomerization of the substrate by Pin1 makes it susceptible to cleavage by chymotrypsin, releasing a chromogenic product that can be measured spectrophotometrically.
Conclusion
This compound demonstrates potent anti-cancer activity, in part through the inhibition of key cellular enzymes. While its broad inhibitory effect on glycolysis is evident from cell viability studies, further research is required to quantify its direct enzymatic inhibition of Hexokinase, Phosphofructokinase, and Pyruvate Kinase with specific IC50 or Ki values. In contrast, its inhibitory effect on Pin1 is well-documented and comparable to other known inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of novel enzyme inhibitors in oncology.
References
- 1. This compound, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide B inhibits glycolysis by downregulating hexokinase 2 expression through inactivating the Akt/mTOR pathway in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on C-32 and COLO 829 melanoma cells in in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inhibitor this compound attenuates: Topics by Science.gov [science.gov]
- 8. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Phosphofructokinase by Molluscicidal Sesquiterpene Lactones [scielo.org.mx]
- 10. This compound: A Versatile Natural Platform for Obtaining New Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of this compound, a PIN1 İnhibitor, on Oral Carcinogenesis Induced by 4-Nitroquinoline-1-Oxide (4NQO) in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reevaluation of the accepted allosteric mechanism of phosphofructokinase from Bacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Juglone's Allelopathic Potential Across Juglans Species
For Researchers, Scientists, and Drug Development Professionals
The genus Juglans, encompassing various species of walnut trees, is well-documented for its allelopathic properties, primarily attributed to the naphthoquinone juglone (5-hydroxy-1,4-naphthoquinone). This chemical warfare agent, released into the environment, can inhibit the germination and growth of surrounding vegetation.[1] However, the concentration of this compound and, consequently, its allelopathic potential, varies among different Juglans species and even between different parts of the same tree.[1][2] This guide provides a comparative overview of the allelopathic potential of this compound from various Juglans species, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of this compound Content
The concentration of this compound is a key determinant of a Juglans species' allelopathic strength. Research has quantified this compound content in various tissues of different walnut species, with Juglans nigra (black walnut) and Juglans regia (English or Persian walnut) being the most studied. Data indicates that this compound concentration is generally highest in the green husks and leaves.[2][3]
| Juglans Species | Plant Part | This compound Concentration (mg/100g fresh weight) | This compound Concentration (µg/g dry basis) | Reference |
| Juglans regia | Green Husk | 20.56 - 42.78 (average: 31.308) | - | [2] |
| Leaves | 5.42 - 22.82 (average: 12.289) | - | [2] | |
| Wood Chips | - | 28.84 ± 1.54 | [4] | |
| Shells | - | 0.74 - 1.70 | [4] | |
| Juglans nigra | Wood Chips | - | 65.50 ± 2.13 | [4] |
| Shells | - | 0.45 ± 0.12 | [4] | |
| Leaf Essential Oil | 1.0% - 8.8% of oil | - | [5] | |
| Juglans mandshurica | Leaves | Mentioned as a source of this compound | - | [3] |
| Juglans cinerea | General | Produces this compound, but in lower concentrations than J. nigra | - | [1] |
Note: Direct comparison of fresh weight and dry basis concentrations should be made with caution due to differences in moisture content.
While quantitative data for species like J. mandshurica and J. cinerea is less readily available, it is generally accepted that J. nigra and J. cinerea (butternut) produce the highest quantities of this compound, making them potent allelopathic species.[6]
Comparative Allelopathic Effects: Experimental Evidence
Studies investigating the allelopathic effects of Juglans species often employ bioassays with sensitive plant species, such as lettuce (Lactuca sativa), tomato (Solanum lycopersicum), and wheat (Triticum aestivum).[7][8][9]
A study comparing the leaf essential oils of J. regia and J. nigra revealed that the J. regia oil, which was devoid of this compound, exhibited stronger allelopathic activity than the J. nigra oil that contained this compound.[5] This suggests that other compounds in walnut leaves, such as flavonoids and other phenolics, may act synergistically or independently to produce allelopathic effects.[7]
Research on J. regia leaf extracts has demonstrated a dose-dependent inhibitory effect on the germination and seedling growth of various plants.[8] For instance, increasing concentrations of aqueous leaf extract progressively decreased the germination percentage, germination rate, and seedling growth of wheat, onion, and lettuce.[8] Interestingly, some studies have shown that very low concentrations of walnut extracts can have a stimulatory effect on plant growth.[9]
Experimental Protocols
This compound Extraction and Quantification via HPLC
A standardized method for the extraction and quantification of this compound is crucial for comparative studies.
Methodology:
-
Sample Preparation: Collect fresh plant material (e.g., leaves, green husks). Freeze-dry the samples and grind them into a fine powder.
-
Extraction: Macerate a known weight of the powdered sample (e.g., 1g) in a suitable solvent such as methanol (B129727) or a chloroform-methanol mixture. Use an ultrasonic bath to enhance extraction efficiency.
-
Purification: Centrifuge the extract and filter the supernatant through a 0.45 µm filter.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and acidified water (e.g., with acetic or phosphoric acid).
-
Detection: UV detector at a wavelength of 254 nm.
-
Quantification: Compare the peak area of this compound in the sample to a standard curve generated from known concentrations of a pure this compound standard.
-
Seed Germination and Seedling Growth Bioassay
This bioassay is a common method to assess the allelopathic potential of plant extracts or pure compounds.
Methodology:
-
Preparation of Test Solutions: Prepare aqueous extracts of different Juglans species by soaking a known weight of dried leaf material in distilled water for a specified period (e.g., 24 hours). Filter the extracts to remove solid debris. Prepare a series of dilutions of the extracts and a pure this compound solution to test for dose-dependent effects.
-
Seed Sterilization: Surface sterilize the seeds of the target plant (e.g., lettuce) with a short wash in a dilute bleach solution, followed by several rinses with sterile distilled water.
-
Bioassay Setup: Place a sterile filter paper in a petri dish. Moisten the filter paper with a specific volume of the test solution or distilled water (as a control). Place a predetermined number of seeds (e.g., 20) on the filter paper.
-
Incubation: Seal the petri dishes with parafilm and incubate them in a controlled environment (e.g., 25°C in the dark).
-
Data Collection: After a set period (e.g., 72 hours), count the number of germinated seeds. Measure the radicle (root) and hypocotyl (shoot) length of the seedlings.
-
Analysis: Calculate the germination percentage and the inhibition of root and shoot elongation compared to the control.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Allelopathy Bioassay
Caption: Workflow for assessing the allelopathic potential of Juglans extracts.
Proposed Signaling Pathway of this compound-Induced Phytotoxicity
This compound's phytotoxicity is believed to be mediated through the induction of oxidative stress.
Caption: this compound induces oxidative stress, leading to growth inhibition.
Conclusion
The allelopathic potential of Juglans species is a complex trait influenced by the concentration of this compound and other secondary metabolites. While Juglans nigra is often cited as having the highest this compound content and strong allelopathic effects, evidence suggests that other compounds in species like Juglans regia also contribute significantly to their phytotoxicity. The lack of standardized comparative studies across a wider range of Juglans species presents a research gap. Future investigations employing consistent methodologies, such as those outlined in this guide, are necessary to create a more comprehensive and directly comparable understanding of the allelopathic potential within the Juglans genus. This knowledge will be invaluable for agricultural applications, such as the development of natural herbicides, and for a deeper understanding of plant-plant chemical interactions.
References
- 1. Black Walnut Toxicity – Wisconsin Horticulture [hort.extension.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Juglans regia and J. nigra, two trees important in traditional medicine: A comparison of leaf essential oil compositions and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guelph.ca [guelph.ca]
- 7. researchgate.net [researchgate.net]
- 8. Study the allelopathic effects of walnut (Juglans regia) water leaf extract on germination characteristics of wheat (Triticum astivum), onion (Allium cepa) and Lactuca (Lactuca sativa) [jcesc.um.ac.ir]
- 9. researchgate.net [researchgate.net]
The Ancient Remedy Meets Modern Science: Validating Juglone's Role in Walnut's Traditional Medicinal Uses
For centuries, various parts of the walnut tree (Juglans regia) have been mainstays in traditional medicine across different cultures, employed to treat a wide array of ailments from skin infections to cancer.[1][2] Modern scientific inquiry has identified Juglone (5-hydroxy-1,4-naphthoquinone), a potent phenolic compound found predominantly in the green husks, leaves, and bark of the walnut tree, as a key bioactive constituent responsible for many of its therapeutic properties.[3][4] This comparison guide delves into the scientific validation of this compound's role in the traditional medicinal uses of walnut, presenting experimental data to compare its efficacy against microbial pathogens and cancer cells, often in relation to established drugs.
Antimicrobial Activity: A Scientific Look at a Traditional Disinfectant
Walnut extracts have been traditionally used to treat skin infections, parasites, and diarrhea, pointing towards potent antimicrobial properties.[5][6] Scientific studies have validated these uses, attributing a significant portion of the antimicrobial activity to this compound.
Comparison of Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The tables below summarize the MIC values of this compound against various bacteria and fungi, in some cases compared to standard antibiotics and antifungals. Lower MIC values indicate greater potency.
Table 1: Antibacterial Activity of this compound vs. Ciprofloxacin (B1669076)
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Traditional Use Correlation |
| Staphylococcus aureus | 15.6 - 1000 | 0.6 | Skin infections, wound healing[7][8] |
| Escherichia coli | 15.6 - 62.5 | 0.013 | Diarrhea, gastrointestinal issues[7][9] |
| Pseudomonas aeruginosa | 35 | 0.15 | Opportunistic infections[10] |
Table 2: Antifungal Activity of this compound vs. Fluconazole
| Microorganism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Traditional Use Correlation |
| Candida albicans | 0.5 - 160 | 0.125 - >64 | Fungal skin infections, oral thrush[2][11] |
| Non-albicans Candida spp. | 0.5 - >64 | Varied | Systemic and mucosal fungal infections[2] |
The data indicates that while this compound may not be as potent as conventional antibiotics like ciprofloxacin against certain bacteria, it exhibits broad-spectrum activity.[7][8] Notably, its effectiveness against Candida albicans, including some fluconazole-resistant strains, supports its traditional use in treating fungal infections.[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]
-
Serial Dilution of this compound: this compound is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate also includes a positive control (microorganism in broth without this compound) and a negative control (broth only). The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[12]
-
Determination of MIC: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[5][12]
Anticancer Activity: From Folk Medicine to Modern Oncology
The use of walnut in traditional remedies for various tumors has spurred significant research into the anticancer properties of this compound.[4] In vitro studies have demonstrated its cytotoxic effects against a wide range of cancer cell lines.
Comparison of Half-Maximal Inhibitory Concentrations (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. The tables below compare the cytotoxic activity of this compound against several human cancer cell lines, with Doxorubicin, a commonly used chemotherapy drug, as a reference.
Table 3: Cytotoxic Activity of this compound vs. Doxorubicin in Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (nM) | Traditional Use Correlation |
| A549 | Lung | 4.67 - 9.47 | - | Cancers of the lung[13][14] |
| MCF-7 | Breast | 11.99 - 16.27 | 8306 | Various tumors[15][16][17] |
| MDA-MB-231 | Breast | 3.42 - 8.61 | 6602 | Various tumors[16][17][18] |
| HCT-116 | Colon | - | - | Gastrointestinal cancers[13] |
| MIA PaCa-2 | Pancreas | 5.05 | - | Cancers of internal organs[19] |
The data reveals that this compound exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range. While not as potent as Doxorubicin (note the different units, µM vs. nM), its broad-spectrum anticancer activity provides a scientific basis for the traditional use of walnut in cancer treatment.[13][15][16][17][18][19]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[1][3][20]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][20]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).[20]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.[1]
Anti-Inflammatory Effects: Quelling the Fire Within
The traditional use of walnut for inflammatory conditions like skin rashes and rheumatic pain suggests the presence of anti-inflammatory compounds.[21][22] Research has shown that this compound can modulate inflammatory pathways.
Table 4: Anti-Inflammatory Activity of this compound
| Inflammatory Mediator/Pathway | Effect of this compound | Traditional Use Correlation |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production | Skin inflammation, rheumatic pain[21] |
| NF-κB Pathway | Suppression of activation | General inflammatory conditions[22] |
| Reactive Oxygen Species (ROS) | Reduction of levels | Oxidative stress-related inflammation[22] |
This compound has been shown to significantly reduce the production of pro-inflammatory cytokines and suppress the NF-κB signaling pathway, a key regulator of inflammation.[21][22] This provides a molecular basis for the traditional use of walnut in managing inflammatory ailments.
Signaling Pathways of this compound's Action
The therapeutic effects of this compound are underpinned by its interaction with various cellular signaling pathways.
Antimicrobial Mechanism of Action
This compound exerts its antimicrobial effects through a multi-pronged attack on microbial cells.
This compound disrupts the integrity of the microbial cell membrane, leading to leakage of cellular contents.[7] It also generates reactive oxygen species (ROS), which cause oxidative damage to cellular components.[23] Furthermore, this compound can intercalate with microbial DNA, inhibiting replication and transcription, and can also inhibit essential metabolic enzymes, ultimately leading to cell death.[23]
Anticancer Signaling Pathway (Apoptosis Induction)
In cancer cells, a primary mechanism of this compound's action is the induction of apoptosis, or programmed cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro activity of this compound (5-hydroxy-1,4-naphthoquinone) against both fluconazole-resistant and susceptible Candida isolates | Revista Iberoamericana de Micología [elsevier.es]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Antimicrobial activity and possible mechanisms of this compound against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of this compound Revealed in a Wound Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial effect and mechanism of this compound in walnut green skin on Escherichia coli [spkx.net.cn]
- 10. This compound Inactivates Pseudomonas aeruginosa through Cell Membrane Damage, Biofilm Blockage, and Inhibition of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imskolkata.org [imskolkata.org]
- 12. scielo.br [scielo.br]
- 13. Activity guided isolation and modification of this compound from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of this compound-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity of this compound and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. This compound Suppresses Inflammation and Oxidative Stress in Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Mediates Inflammatory Bowel Disease Through Inhibition of TLR-4/NF KappaB Pathway in Acetic Acid-induced Colitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antibacterial Activity of this compound against Staphylococcus aureus: From Apparent to Proteomic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the toxic effects of Juglone at different concentrations
For Researchers, Scientists, and Drug Development Professionals
Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound found in plants of the Juglandaceae family, has garnered significant attention for its potent cytotoxic and antitumor properties.[1][2] However, its therapeutic application is intrinsically linked to its dose-dependent toxicity. This guide provides a comparative analysis of the toxic effects of this compound at different concentrations, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Concentration-Dependent Cytotoxicity of this compound
The cytotoxic effects of this compound are highly dependent on its concentration and the specific cell type. Numerous studies have quantified this toxicity using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound across various cell lines and exposure times.
| Cell Line | Cancer Type | Exposure Time | IC50 Concentration | Citation |
| MIA PaCa-2 | Pancreatic Cancer | 24 hours | 5.27 µM | [3] |
| LLC | Non-Small Cell Lung Cancer | 24 hours | 10.78 µM | [4] |
| A549 | Non-Small Cell Lung Cancer | 24 hours | 9.47 µM | [4] |
| MCF-7 | Breast Cancer | Not Specified | 11.99 µM | [5] |
| SKOV3 | Ovarian Cancer | 24 hours | 30.13 µM | [3] |
| SGC-7901 | Gastric Cancer | Not Specified | 36.51 µM | [6] |
| L929 (Fibroblasts) | Mouse Fibroblast | 24 hours | 290 µmol/L | [1] |
| L929 (Fibroblasts) | Mouse Fibroblast | 48 hours | 60 µmol/L | [1] |
| Alfalfa Cells | Plant Cells | 24 hours | 316 µmol/L | [1] |
| Alfalfa Cells | Plant Cells | 48 hours | Lower than 24h IC50 | [1] |
| B16F1 | Melanoma | 1 hour | 9.9 µM | [3] |
| B16F1 | Melanoma | 24 hours | 7.46 µM | [3] |
| B16F1 | Melanoma | 48 hours | 6.92 µM | [3] |
| Human Lymphocytes | Normal Blood Cells | 24-48 hours | 5-50 µM (Dose-dependent decrease in viability) | [7] |
| COLO 829 | Melanoma | 48 hours | 5 µM (Significant decrease in cell number) | [8] |
| C-32 | Amelanotic Melanoma | 48 hours | 25 µM (Significant decrease in viability) | [8] |
Mechanisms of this compound-Induced Toxicity
This compound exerts its toxic effects through multiple mechanisms, primarily by inducing oxidative stress, triggering apoptosis (programmed cell death), and modulating critical signaling pathways.[9][10][11]
1. Induction of Oxidative Stress: this compound's structure facilitates redox cycling, a process that generates reactive oxygen species (ROS).[10][12] This leads to a state of oxidative stress within the cell, causing damage to lipids, proteins, and DNA.[10][11] The generation of ROS is a key initiating event in this compound-induced cytotoxicity.[4]
2. Apoptosis Induction: A primary mode of this compound-induced cell death is apoptosis.[9][11] This is characterized by a cascade of events including:
-
Mitochondrial Pathway: this compound can alter the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5][9] This activates caspase-3, a key executioner of apoptosis.[5] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is often increased, further promoting cell death.[5][9]
-
Cell Cycle Arrest: this compound has been shown to block the cell cycle, particularly in the S phase, in some cancer cell lines.[9]
3. Modulation of Signaling Pathways: this compound influences several key signaling pathways involved in cell survival and proliferation:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival. This compound has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its apoptotic effects.[4][13]
-
MAP Kinase Pathways: this compound can activate MAP kinases such as ERK, JNK, and p38, which are involved in cellular responses to stress and can lead to apoptosis.[9]
-
Pin1 Inhibition: this compound is an inhibitor of the peptidyl-prolyl cis/trans isomerase Pin1, which is implicated in various cellular processes and diseases, including cancer.[2][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the toxic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., LLC and A549 cells) in 96-well plates at a density of 5x10³ cells/well and allow them to attach overnight.[4]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2, 4, 8, 16, and 32 μM) for specific time periods (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the treatment period, add 50 μl of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromide) to each well and incubate for 4 hours.[3][4]
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 100 μL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The number of viable cells is directly proportional to the absorbance.[3][4]
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.[3]
-
Cell Collection: After treatment, collect the cells using trypsin, centrifuge at 1000 rpm for 5 minutes, and resuspend them in a binding buffer.[3]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Incubation: Incubate the cells in the dark for at least 10 minutes.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Inhibition of the PI3K/Akt survival pathway by this compound.
Caption: General experimental workflow for assessing this compound's cytotoxicity.
References
- 1. Cytotoxic and Mutagenic Potential of this compound: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resource efficiency and environmental impact of this compound in Pericarpium Juglandis: A review [frontiersin.org]
- 3. Cytotoxicity of this compound and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on C-32 and COLO 829 melanoma cells in in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a naphthoquinone from walnut, exerts cytotoxic and genotoxic effects against cultured melanoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jem-online.org [jem-online.org]
- 13. This compound triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Juglone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Juglone, a toxic compound. Adherence to these procedures is essential to ensure personal safety and environmental protection in the laboratory.
Understanding the Hazards of this compound
This compound (5-hydroxy-1,4-naphthalenedione) is a naturally occurring compound that poses several health risks. It is imperative to be fully aware of these hazards before handling the substance.
Summary of this compound Hazards:
| Hazard Classification | Description |
|---|---|
| Acute Oral Toxicity | Toxic if swallowed. Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[1][2] |
| Skin Irritation/Sensitization | Causes skin irritation and may lead to sensitization upon contact.[1][2] |
| Eye Irritation | Causes serious eye irritation and potential damage.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][3] |
| Carcinogenicity | There is limited evidence of a carcinogenic effect.[2] |
| Aquatic Toxicity | Very toxic to aquatic life.[1] |
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table outlines the minimum PPE requirements.
Required Personal Protective Equipment (PPE):
| Body Part | Required PPE | Specifications |
|---|---|---|
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Body | Protective clothing | A lab coat or chemical-resistant suit should be worn. Ensure it is fully buttoned. |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. A face shield may be required for splash hazards. |
| Respiratory | Dust mask or respirator | A NIOSH-approved respirator is necessary when handling the powder form to avoid dust inhalation.[2] All handling of solid this compound should be done in a chemical fume hood.[3] |
Procedural Guide for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Assemble all necessary equipment and PPE before handling the compound.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Clean the work area and any equipment used with appropriate cleaning agents.
-
Remove and properly store or dispose of PPE.
-
Spill Management and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental compliance.
Spill Response Protocol:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For minor spills, use dry clean-up procedures.[2] Do not use water.
-
Clean-up: Carefully sweep or vacuum the spilled solid.[2] Avoid generating dust.[2] Place the collected material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse.
Disposal Plan:
-
Waste Collection: All this compound waste, including contaminated materials and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of contaminated material as hazardous waste in accordance with federal, state, and local environmental regulations.[1]
-
Environmental Precaution: Do not allow this compound to enter sewers, surface water, or ground water.[1]
Visualization of PPE Requirements
The following diagram illustrates the logical flow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
